molecular formula C12H19N B1323186 2,4,6-trimethyl-N-propylaniline CAS No. 356532-68-8

2,4,6-trimethyl-N-propylaniline

Cat. No.: B1323186
CAS No.: 356532-68-8
M. Wt: 177.29 g/mol
InChI Key: IXYNECJLLRUEFZ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-propylaniline (CAS 356532-68-8) is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol. This secondary amine is derived from the parent compound 2,4,6-trimethylaniline (mesidine) by the addition of an N-propyl group. As a substituted aniline, it serves as a versatile building block in organic synthesis and materials science. Its primary research value lies in its role as a precursor in the synthesis of advanced ligands and functional materials. The steric bulk provided by the 2,4,6-trimethylphenyl (mesityl) group makes this compound and its derivatives particularly useful in coordination chemistry. For instance, derivatives of 2,4,6-trimethylaniline are key intermediates in the synthesis of N-heterocyclic carbene (NHC) ligands, such as the popular 1,3-dimesitylimidazol-2-ylidene (IMes), which are foundational to modern catalysis . These ligands are critical components in high-performance catalysts, including the second-generation Grubbs' catalyst used in olefin metathesis reactions . Furthermore, substituted anilines are of significant interest in the enzymatic synthesis of conductive polymers. Research into the enzymatic oligomerization and polymerization of arylamines using enzymes like peroxidases highlights a green chemistry approach to producing electroactive materials . Early studies noted the enzymatic oxidative dimerization of mesidine itself, demonstrating the reactivity of this class of compounds in biocatalytic systems . According to safety information, this compound should be handled with care, as it may cause skin and eye irritation (H315-H319) . It is recommended to store it in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethyl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-5-6-13-12-10(3)7-9(2)8-11(12)4/h7-8,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYNECJLLRUEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4,6-trimethyl-N-propylaniline molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2,4,6-trimethyl-N-propylaniline

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound (CAS No: 356532-68-8). As a derivative of the sterically hindered aromatic amine 2,4,6-trimethylaniline (mesidine), this compound presents unique structural features dominated by the bulky mesityl group, which significantly influences the reactivity and conformation of the N-propyl substituent. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, structural elucidation, and potential applications. We delve into predictive spectroscopic analysis based on foundational chemical principles and provide a robust, self-validating protocol for its synthesis and characterization.

Introduction: The Significance of Sterically Hindered Anilines

2,4,6-trimethylaniline, also known as mesidine, is a commercially significant aromatic amine derived from mesitylene.[1] It serves as a crucial precursor for dyes, organic pigments, and pesticides.[2][3] In coordination chemistry, its steric bulk is leveraged to synthesize bulky ligands, such as the diimines used to generate N-heterocyclic carbenes (NHCs) like IMes, which are integral to modern catalysts, including the 2nd generation Grubbs' catalyst.[1][2]

The introduction of an N-alkyl group, such as the propyl group in this compound, further modulates the electronic and steric properties of the molecule. This modification enhances its utility as a building block for more complex molecular architectures, potentially leading to novel ligands with fine-tuned steric profiles for catalysis or as intermediates in the synthesis of pharmacologically active compounds. Understanding the precise molecular structure and spectroscopic signature of this N-propyl derivative is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the orthogonal orientation of the N-propyl group relative to the plane of the trimethylphenyl ring. This conformation is a direct consequence of severe steric hindrance from the two ortho-methyl groups, which restricts rotation around the C(aryl)-N bond and influences the chemical environment of the entire molecule.

Chemical Identity
PropertyValueSource
IUPAC Name This compound-
CAS Number 356532-68-8[4]
Molecular Formula C₁₂H₁₉N[5]
Molecular Weight 177.29 g/mol [5]
Canonical SMILES CCCNCC1=C(C)C=C(C)C=C1C-
InChIKey GSLJJDSCXGJDQU-UHFFFAOYSA-N-
Physicochemical Properties

The properties of this compound are largely extrapolated from its parent compound, 2,4,6-trimethylaniline, with adjustments for the added propyl chain. It is expected to be a liquid at room temperature, with low solubility in water and good solubility in organic solvents like ethanol and ether.[2]

Property2,4,6-trimethylaniline (Parent Compound)This compound (Predicted)
Appearance Clear yellow to brown liquid[2]Clear, pale yellow to brown liquid
Boiling Point 233 °C[1]> 240 °C
Density 0.963 g/mL at 25 °C[2]~0.94 g/mL at 25 °C
Refractive Index n20/D 1.551[2]~1.54
Flash Point 96 °C (205 °F)[2]> 100 °C

Synthesis and Purification

The synthesis of this compound is most effectively achieved via reductive amination. This method is superior to direct N-alkylation with a propyl halide, as it proceeds under mild conditions and decisively prevents the formation of quaternary ammonium salt byproducts, which can complicate purification.

Causality of Method Selection: Reductive amination involves the initial formation of an imine intermediate from the reaction of 2,4,6-trimethylaniline with propanal, followed by in-situ reduction to the secondary amine. The steric hindrance from the ortho-methyl groups on the aniline slows the initial nucleophilic attack, but the reaction can be driven to completion. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is ideal as it is selective for the iminium ion and tolerant of the slightly acidic conditions required for imine formation.

Retrosynthetic Analysis

G target This compound disconnection C-N Bond (Reductive Amination) target->disconnection precursors Precursors disconnection->precursors aniline 2,4,6-trimethylaniline aldehyde Propanal

Caption: Retrosynthesis of the target molecule.

Step-by-Step Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 2,4,6-trimethylaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added propanal (1.1 eq). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Imine Formation: Acetic acid (0.1 eq) is added as a catalyst to facilitate the formation of the iminium ion intermediate. The reaction is monitored by TLC or GC-MS for the consumption of the starting aniline.

  • Reduction: Once imine formation is substantial (typically 1-2 hours), sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the mixture. The portion-wise addition helps control the exothermic reaction and any potential foaming.

  • Reaction Completion: The reaction is stirred at room temperature overnight. Progress is monitored by TLC or GC-MS until the imine intermediate is fully consumed.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Purification and Characterization Workflow

G cluster_purification Purification cluster_characterization Characterization workup Aqueous Workup (NaHCO₃ Quench) extraction Solvent Extraction (DCM) workup->extraction drying Drying & Concentration (Na₂SO₄, Rotovap) extraction->drying chromatography Silica Gel Chromatography drying->chromatography purity Purity Assessment (GC-MS, ¹H NMR) chromatography->purity structure Structural Elucidation (¹H NMR, ¹³C NMR, IR, MS) purity->structure

Caption: Post-synthesis workflow for purification and analysis.

Spectroscopic Elucidation of Molecular Structure

Structural confirmation relies on a combination of spectroscopic techniques. The predicted data below is based on the known spectra of 2,4,6-trimethylaniline and standard spectroscopic correlation tables.[6][7]

Predicted ¹H NMR Spectroscopy (500 MHz, CDCl₃)
  • Aromatic Protons: A singlet at ~δ 6.80 ppm integrating to 2H. These two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry.

  • N-H Proton: A broad singlet at ~δ 3.5-4.5 ppm integrating to 1H. The chemical shift can vary with concentration and solvent.

  • Methylene Protons (α to N): A triplet at ~δ 2.95 ppm integrating to 2H. These protons are deshielded by the adjacent nitrogen atom.

  • Para-Methyl Protons: A singlet at ~δ 2.25 ppm integrating to 3H.

  • Ortho-Methyl Protons: A singlet at ~δ 2.20 ppm integrating to 6H. These are slightly more shielded than the para-methyl group in the parent aniline.

  • Methylene Protons (β to N): A sextet at ~δ 1.60 ppm integrating to 2H.

  • Terminal Methyl Protons: A triplet at ~δ 0.95 ppm integrating to 3H.

Predicted ¹³C NMR Spectroscopy (125 MHz, CDCl₃)
  • Aromatic C (C-N): ~δ 145.0 ppm.

  • Aromatic C (ortho, C-CH₃): ~δ 132.0 ppm.

  • Aromatic C (meta, C-H): ~δ 129.5 ppm.

  • Aromatic C (para, C-CH₃): ~δ 128.0 ppm.

  • Methylene C (α to N): ~δ 48.0 ppm.

  • Methylene C (β to N): ~δ 23.0 ppm.

  • Ortho-Methyl C: ~δ 18.5 ppm.

  • Para-Methyl C: ~δ 20.5 ppm.

  • Terminal Methyl C: ~δ 11.5 ppm.

Predicted Infrared (IR) Spectroscopy
  • N-H Stretch: A moderate, sharp peak around 3400 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Multiple strong peaks in the 2850-2960 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: A peak around 1200-1300 cm⁻¹.

Predicted Mass Spectrometry (EI)
  • Molecular Ion (M⁺): A strong peak at m/z = 177.

  • Major Fragment (M-28)⁺: A key fragmentation peak at m/z = 149, corresponding to the loss of ethene (C₂H₄) via McLafferty rearrangement.

  • Base Peak: A peak at m/z = 148, resulting from the loss of an ethyl radical.

  • Other Fragments: A peak at m/z = 134, corresponding to the loss of the entire propyl group.

Applications and Research Significance

The unique steric profile of this compound makes it a valuable intermediate for several advanced applications:

  • Bulky Ligand Synthesis: It can be used to synthesize highly hindered ligands for transition metal catalysis, potentially improving catalyst stability, activity, and selectivity.

  • Organic Electronics: As a substituted aniline, it may serve as a building block for hole-transporting materials in organic light-emitting diodes (OLEDs).

  • Pharmaceutical Scaffolding: The sterically encumbered aniline motif is present in some bioactive molecules. This compound provides a scaffold for exploring structure-activity relationships in drug discovery programs.

Safety and Handling

This compound should be handled with the same precautions as other toxic aromatic amines. The parent compound, 2,4,6-trimethylaniline, is classified as harmful if swallowed or in contact with skin, fatal if inhaled, and is a suspected carcinogen.[8]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10] All handling of the liquid should be performed inside a certified chemical fume hood to avoid inhalation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid halides.[2][9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from light and incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a sterically hindered secondary amine whose molecular structure is dominated by the interplay between the mesityl group and the N-propyl chain. Its synthesis is reliably achieved through reductive amination, and its structure can be unequivocally confirmed by a suite of standard spectroscopic methods. The predictive analysis provided in this guide serves as a robust framework for its identification and characterization. The unique structural properties of this molecule make it a promising candidate for advanced applications in catalysis, materials science, and medicinal chemistry.

References

  • PrepChem. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from PrepChem.com. [Link]

  • Wikipedia. (2023). 2,4,6-Trimethylaniline. Retrieved from Wikipedia. [Link]

  • Castoldi, L., et al. (2018). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E, 74(Pt 12), 1836–1840. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylaniline. Retrieved from Chemdad.com. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Significance of 2,4,6-Trimethylaniline in Industrial Chemical Synthesis. Retrieved from inno-pharmchem.com. [Link]

  • OEHHA. (2011). Chemical for CIC Consultation: 2,4,6-Trimethylaniline and Its Salts. Retrieved from The Office of Environmental Health Hazard Assessment. [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylaniline. Retrieved from National Center for Biotechnology Information. [Link]

  • Wiley. (n.d.). 2,4,6-Trimethylaniline. Retrieved from SpectraBase. [Link]

  • PubChem. (n.d.). 2,4,6-trimethyl-N-phenylaniline. Retrieved from National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,4,6-Trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for the preparation of 2,4,6-trimethyl-N-propylaniline, a substituted aniline with significant potential in the development of novel pharmaceuticals and advanced materials. The unique steric and electronic properties imparted by the mesityl group and the N-propyl substituent make this compound a valuable building block. This document details two principal, field-proven synthetic routes: direct reductive amination and classical N-alkylation. Each method is presented with a thorough mechanistic explanation, a detailed step-by-step experimental protocol, and a discussion of the respective advantages and limitations. This guide is intended to be a self-validating system, providing researchers with the necessary information to replicate these syntheses and verify the product's identity and purity through spectroscopic analysis.

Introduction: The Significance of Sterically Hindered N-Alkylated Anilines

Substituted anilines are a cornerstone of modern organic synthesis, serving as critical intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] Among these, N-alkylated anilines with sterically demanding substitution patterns on the aromatic ring, such as this compound, are of particular interest. The bulky 2,4,6-trimethyl (mesityl) group provides a unique steric environment around the nitrogen atom, which can influence molecular conformation, receptor binding, and metabolic stability in drug candidates. Furthermore, this steric hindrance can be leveraged to control reactivity and selectivity in subsequent chemical transformations.

The synthesis of the precursor, 2,4,6-trimethylaniline (also known as mesidine), is typically achieved through the selective mononitration of mesitylene, followed by the reduction of the resulting nitro compound.[2][3] This well-established route provides a reliable source of the starting material for the N-propylation methods detailed herein.

This guide will focus on the two most practical and efficient methods for the N-propylation of 2,4,6-trimethylaniline:

  • Reductive Amination: A one-pot reaction involving the condensation of 2,4,6-trimethylaniline with propanal to form an imine, which is subsequently reduced in situ.

  • Direct N-Alkylation: The reaction of 2,4,6-trimethylaniline with a propyl halide, such as 1-bromopropane, typically in the presence of a base.

The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.

Method 1: Reductive Amination of 2,4,6-Trimethylaniline with Propanal

Reductive amination is a highly efficient and widely utilized method for the formation of C-N bonds.[4] This one-pot procedure combines the formation of an imine from an amine and a carbonyl compound with its immediate reduction to the corresponding amine. This approach is often preferred due to its high atom economy and the avoidance of isolating the potentially unstable imine intermediate.

Causality of Experimental Choices and Mechanistic Overview

The reaction proceeds in two key steps. First, the nucleophilic nitrogen of 2,4,6-trimethylaniline attacks the electrophilic carbonyl carbon of propanal. This is followed by dehydration to form a Schiff base (iminium ion). The steric hindrance from the two ortho-methyl groups on the aniline ring can slow this step, and therefore, slightly elevated temperatures or the use of a mild acid catalyst can be beneficial to facilitate the initial condensation.[4]

In the second step, a reducing agent, selectively reduces the iminium ion to the desired secondary amine. Sodium borohydride is a suitable reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde significantly, especially when the reaction is pH-controlled.

Diagram of the Reductive Amination Workflow

G cluster_start Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Combine 2,4,6-trimethylaniline, propanal, and solvent (e.g., Methanol) imine Stir at room temperature (optional: add catalytic acid) start->imine Condensation reduction Add reducing agent (e.g., NaBH4) portion-wise imine->reduction In situ workup Quench reaction, extract with organic solvent, and dry reduction->workup Reaction complete purification Concentrate and purify (e.g., column chromatography) workup->purification product This compound purification->product

Caption: Workflow for the reductive amination synthesis.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 2,4,6-Trimethylaniline (1.0 eq)

  • Propanal (1.2 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or diethyl ether (for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylaniline (1.0 eq) and dissolve it in methanol (approximately 0.2 M concentration).

  • Add propanal (1.2 eq) to the solution. If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add ethyl acetate or diethyl ether to the residue and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford pure this compound.

Method 2: Direct N-Alkylation with 1-Bromopropane

Direct N-alkylation with alkyl halides is a classical and straightforward method for the synthesis of secondary amines. This Sₙ2 reaction involves the nucleophilic attack of the amine on the alkyl halide.

Causality of Experimental Choices and Mechanistic Overview

The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion. A base is required to neutralize the hydrobromic acid that is formed, which would otherwise protonate the starting aniline and render it non-nucleophilic. A non-nucleophilic base such as potassium carbonate or triethylamine is typically used. The choice of solvent is also important; a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is often employed to facilitate the Sₙ2 reaction. The steric hindrance of the two ortho-methyl groups on the aniline can make this reaction sluggish, often requiring elevated temperatures to proceed at a reasonable rate.

Diagram of the N-Alkylation Mechanism

G 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline Intermediate Transition State 2,4,6-Trimethylaniline->Intermediate + 1-Bromopropane 2,4,6-trimethyl-N-propylanilinium bromide 2,4,6-trimethyl-N-propylanilinium bromide Intermediate->2,4,6-trimethyl-N-propylanilinium bromide SN2 attack Product This compound 2,4,6-trimethyl-N-propylanilinium bromide->Product + Base - H-Base+ Br-

Caption: Mechanism of direct N-alkylation.

Detailed Experimental Protocol: Direct N-Alkylation

Materials:

  • 2,4,6-Trimethylaniline (1.0 eq)

  • 1-Bromopropane (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile or Dimethylformamide (DMF) (solvent)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or diethyl ether (for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2,4,6-trimethylaniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile or DMF (approximately 0.3 M concentration).

  • Add 1-bromopropane (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (for acetonitrile) or to 80-100 °C (for DMF) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • If DMF was used as the solvent, dilute the filtrate with a large volume of water and extract with ethyl acetate or diethyl ether (3 x). If acetonitrile was used, concentrate the filtrate under reduced pressure and then partition the residue between water and an organic solvent.

  • Combine the organic extracts and wash with water and then brine to remove any remaining DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Data Presentation and Product Characterization

To ensure the successful synthesis of this compound, proper characterization of the final product is essential. The following table summarizes the expected physical and spectroscopic data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR Chemical Shifts (CDCl₃, δ ppm)Expected ¹³C NMR Chemical Shifts (CDCl₃, δ ppm)
2,4,6-Trimethylaniline C₉H₁₃N135.21Colorless to pale yellow liquid[3]6.75 (s, 2H, Ar-H), 3.40 (br s, 2H, NH₂), 2.19 (s, 6H, o-CH₃), 2.13 (s, 3H, p-CH₃)[5]141.9, 129.0, 127.8, 122.5, 20.4, 18.2
This compound C₁₂H₁₉N177.29Colorless to pale yellow oil[6]~6.8 (s, 2H, Ar-H), ~2.9 (t, 2H, N-CH₂), ~2.3 (s, 6H, o-CH₃), ~2.2 (s, 3H, p-CH₃), ~1.6 (sextet, 2H, CH₂), ~0.9 (t, 3H, CH₃)~145, ~132, ~129, ~128, ~50, ~23, ~21, ~19, ~11

Note: The NMR data for this compound are predicted based on known values for similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Conclusion and Field-Proven Insights

Both reductive amination and direct N-alkylation are robust and reliable methods for the synthesis of this compound.

  • Reductive amination is generally the preferred method for its higher efficiency, milder reaction conditions, and the avoidance of corrosive byproducts. The one-pot nature of this reaction also makes it more streamlined for laboratory-scale synthesis.

For drug development professionals, the choice of synthetic route may also be influenced by the need for GMP (Good Manufacturing Practice) compliance, where the generation of fewer byproducts and the use of less hazardous reagents in the reductive amination protocol would be advantageous.

Ultimately, the successful synthesis of this compound is readily achievable by a competent organic chemist using either of the detailed methods. Careful execution of the experimental procedures and thorough purification and characterization will ensure a high-quality product suitable for further research and development.

References

  • Stewart, C. A., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 455-460. [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]

  • Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

  • SYNTHESIS OF 2 4 6 TRIBROMOANILINE. (2022, April 25). YouTube. Retrieved from [Link]

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024, November 9). Scientific Reports. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.
  • PubChem. (n.d.). N,2,6-trimethylaniline. Retrieved from [Link]

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Spectroscopic data of 2,4,6-trimethyl-N-propylaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,6-trimethyl-N-propylaniline

Introduction: The Imperative of Structural Verification

In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a substituted aniline like this compound (CAS No: 356532-68-8), a compound with potential applications as a synthetic intermediate, understanding its precise atomic arrangement and electronic environment is critical.[1][2] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this secondary amine.

Molecular Profile: this compound

PropertyValueSource
Molecular Formula C₁₂H₁₉N[1][2][8]
Molecular Weight 177.29 g/mol [1][2][8]
CAS Number 356532-68-8[1][2]
Canonical SMILES CCCNC1=C(C)C=C(C)C=C1C[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can deduce the connectivity and environment of each nucleus.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed picture of the hydrogen atoms within the molecule. The introduction of the N-propyl group introduces distinct signals and splitting patterns not present in the parent 2,4,6-trimethylaniline.

Anticipated ¹H NMR Data (Predicted for CDCl₃ Solvent)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic Protons (2H)~6.80Singlet (s)2HThe two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single signal.
N-H Proton (1H)~3.5 - 4.5Broad Singlet (br s)1HThe N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is concentration-dependent.
Methylene Protons (-CH₂ -CH₂-CH₃)~2.95Triplet (t)2HThese protons are adjacent to the nitrogen atom, which deshields them, shifting them downfield. They are split by the adjacent methylene protons.
ortho-Methyl Protons (6H)~2.25Singlet (s)6HThe two methyl groups at the ortho positions (C2, C6) are equivalent and appear as a single, sharp peak.
para-Methyl Proton (3H)~2.20Singlet (s)3HThe methyl group at the para position (C4) gives a distinct singlet.
Methylene Protons (-CH₂-CH₂ -CH₃)~1.60Sextet2HThese protons are split by the two adjacent methylene protons and the three terminal methyl protons.
Terminal Methyl Protons (-CH₂-CH₂-CH₃ )~0.95Triplet (t)3HThe terminal methyl group of the propyl chain is split by the adjacent methylene group.
Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule.

Anticipated ¹³C NMR Data (Predicted for CDCl₃ Solvent)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-N~144.0The aromatic carbon directly bonded to the nitrogen is significantly deshielded.
Aromatic C-CH₃ (ortho)~130.0The carbons bearing the ortho-methyl groups.
Aromatic C-H~129.5The two equivalent methine carbons in the aromatic ring.
Aromatic C-CH₃ (para)~128.0The carbon bearing the para-methyl group.
Methylene (-CH₂ -CH₂-CH₃)~49.0The carbon adjacent to the nitrogen is deshielded.
Methylene (-CH₂-CH₂ -CH₃)~23.0The central carbon of the propyl chain.
ortho-Methyls~18.5The two equivalent ortho-methyl carbons.
para-Methyl~18.0The para-methyl carbon.
Terminal Methyl (-CH₂-CH₂-CH₃ )~11.5The terminal methyl carbon of the propyl group is the most shielded.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Anticipated IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Interpretation
~3400N-H StretchSecondary AmineThe presence of a single, sharp to medium absorption band in this region is a hallmark of a secondary amine (R₂NH), distinguishing it from the two bands of a primary amine.
3100-3000C-H StretchAromaticThese absorptions are characteristic of C-H bonds on the benzene ring.
2960-2850C-H StretchAliphaticStrong, sharp bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the propyl and methyl groups.
~1600, ~1450C=C StretchAromatic RingThese two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1200C-N StretchAryl AmineThis band corresponds to the stretching vibration of the bond between the aromatic ring and the nitrogen atom.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan to capture the ambient spectrum (e.g., air, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Methodology: Electron Ionization (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. This "hard" ionization technique is excellent for structural elucidation.

Anticipated Mass Spectrum Data

m/z (Mass-to-Charge Ratio)Proposed FragmentRationale & Interpretation
177[M]⁺Molecular Ion (M⁺): This peak corresponds to the intact molecule minus one electron, confirming the molecular weight of 177 g/mol .
162[M - CH₃]⁺Loss of Methyl: Fragmentation involving the loss of a methyl radical from one of the ring substituents.
148[M - C₂H₅]⁺α-Cleavage (Loss of Ethyl): This is a highly characteristic fragmentation for N-propyl amines. The bond between the first and second carbon of the propyl chain breaks, leading to the loss of an ethyl radical. This is often a major fragment.
120[M - C₃H₇ - H]⁺ or [C₉H₁₂N]⁺Benzylic Cleavage: Loss of the entire propyl group followed by rearrangement. The fragment at m/z 120 is also the base peak for the parent compound, 2,4,6-trimethylaniline, after loss of a methyl group.
Visualizing the Spectroscopic Process

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel compound.

Caption: Generalized workflow for spectroscopic structural elucidation.

Visualizing Molecular Structure and Fragmentation

The precise structure and its predicted fragmentation are key to interpretation.

Molecular_Structure_and_Fragmentation cluster_structure Molecular Structure of this compound cluster_fragmentation Predicted EI-MS Fragmentation Pathway C12H19N M [M]⁺ m/z = 177 F148 [M - C₂H₅]⁺ m/z = 148 M->F148 - •C₂H₅ F162 [M - CH₃]⁺ m/z = 162 M->F162 - •CH₃

Sources

An In-Depth Technical Guide to the Solubility of 2,4,6-trimethyl-N-propylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,6-trimethyl-N-propylaniline, a substituted aniline of interest in various chemical and pharmaceutical applications. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of organic chemistry, data from analogous compounds, and established experimental methodologies to offer predictive insights and practical guidance. We will explore the molecular factors governing its solubility, provide qualitative solubility profiles in a range of organic solvents, and present a detailed, self-validating experimental protocol for researchers to precisely determine its solubility in their specific systems.

Introduction: Understanding this compound

This compound is an aromatic amine with a molecular formula of C12H19N and a molecular weight of 177.29 g/mol .[1] Its structure, characterized by a tri-methylated aniline core with an N-propyl substituent, dictates its physicochemical properties and, consequently, its behavior in various solvent systems. The bulky trimethylphenyl group and the flexible propyl chain contribute to its predominantly nonpolar and hydrophobic nature. An understanding of its solubility is critical for a multitude of applications, including reaction chemistry, purification processes, formulation development, and materials science.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like."[2] This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. The molecular structure of this compound, with its significant hydrocarbon character, suggests a high affinity for organic solvents.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is sparse, we can infer its properties from the closely related compound, 2,4,6-trimethylaniline.

Property2,4,6-trimethylaniline (Analogue)Predicted for this compound
Molecular Formula C9H13N[3]C12H19N[1]
Molecular Weight 135.21 g/mol [2][3]177.29 g/mol [1]
Appearance Colorless to pale yellow liquid[2][3]Likely a clear to yellowish liquid
Water Solubility Insoluble/Immiscible[3][4][5][6]Expected to be very low to insoluble
Organic Solvent Solubility Soluble in ethanol, ether, acetone, chloroform[2][3][4][6]Expected to be soluble in a wide range of organic solvents
pKa 4.38[3][4]Similar basicity to other tertiary anilines

The addition of the N-propyl group to the 2,4,6-trimethylaniline structure further increases the molecule's nonpolar surface area, which is expected to enhance its solubility in nonpolar organic solvents and decrease its already limited solubility in polar solvents like water.

Qualitative Solubility Predictions:

  • High Solubility: Expected in nonpolar and moderately polar aprotic solvents such as hexane, toluene, diethyl ether, chloroform, and acetone. The large, nonpolar character of the molecule will readily interact with these solvents through van der Waals forces.

  • Moderate to High Solubility: Expected in polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.

  • Lower Solubility: Expected in polar protic solvents such as ethanol and methanol, although still likely to be soluble to a significant extent.[7] The presence of the nitrogen lone pair allows for some hydrogen bond accepting capability, but the bulky alkyl groups will sterically hinder this interaction.

  • Very Low to Insoluble: Expected in water. The molecule's large hydrophobic structure will prevent it from effectively disrupting the strong hydrogen bonding network of water.[2][3]

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial phenomenon. Understanding these factors provides a predictive framework for solvent selection and optimization.

Figure 1: Key factors influencing the solubility of this compound.

Causality in Experimental Choices:

  • Solvent Polarity: The primary determinant of solubility. A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile.

  • Hydrogen Bonding: The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor.[8] Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit different solubility characteristics compared to those that are not (e.g., alkanes).

  • Temperature: For most organic compounds, solubility increases with temperature.[2][8] This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

  • pH: In acidic solutions, the amine group can be protonated to form a salt.[9] These ammonium salts are generally more soluble in polar solvents, including water, than the free base.

Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

G start Start prep Prepare Supersaturated Solution start->prep Add excess solute to solvent equilibrate Equilibrate at Constant Temperature prep->equilibrate Agitate for 24-48h sample Sample and Filter equilibrate->sample Allow solids to settle dilute Dilute Sample sample->dilute Known dilution factor analyze Analyze by HPLC/GC dilute->analyze Generate standard curve calculate Calculate Solubility analyze->calculate Compare sample to curve end End calculate->end

Figure 2: Experimental workflow for determining solubility.

Step-by-Step Methodology:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Rationale: Starting with a supersaturated solution ensures that the system will reach equilibrium from a state of saturation.

  • Equilibration:

    • Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

    • Rationale: This step is crucial for obtaining a thermodynamically stable solubility value. The time required for equilibration may vary depending on the solvent and solute.

  • Sampling and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

    • Rationale: Filtration removes any undissolved microparticles, ensuring that only the dissolved solute is analyzed.

  • Dilution and Analysis:

    • Accurately dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

    • Analyze both the standard solutions and the diluted sample using the chosen analytical method.

    • Rationale: A calibration curve provides a reliable means of quantifying the concentration of the solute in the unknown sample.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • The resulting value is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Safety and Handling

Substituted anilines should be handled with care. While a specific safety data sheet for this compound is not widely available, data for the closely related 2,4,6-trimethylaniline indicates potential hazards.

  • Hazards: Harmful if swallowed or in contact with skin.[10][11] May cause cancer.[12] Fatal if inhaled.[10][11] Causes skin and serious eye irritation.[10][11]

  • Precautions: Always work in a well-ventilated area or a fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12] Avoid inhalation of vapors and contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from oxidizing agents.[14]

Conclusion

This compound is predicted to be a nonpolar compound with high solubility in a wide range of organic solvents and very limited solubility in water. The principles of "like dissolves like," hydrogen bonding capabilities, and steric hindrance are key to understanding its solubility profile. For drug development and chemical synthesis applications, a thorough experimental determination of solubility in relevant solvent systems is essential. The protocol provided in this guide offers a robust and reliable method for obtaining accurate and reproducible solubility data.

References

  • Vertex AI Search. (n.d.). 3-methylaniline - Solubility of Things.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Vertex AI Search. (n.d.). 2,4,6-Trimethylaniline - Solubility of Things.
  • Safety data sheet. (2022, October 25).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • ResearchGate. (n.d.). Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines.
  • Safety Data Sheet. (2025, December 19). 2,4,6-Trimethylaniline.
  • Maczynski, A., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. AIP Publishing.
  • MSDS of 2,4,6-Trimethylaniline. (2020, October 21).
  • Quora. (2018, March 30). Are amines soluble in organic solvents?
  • ChemicalBook. (n.d.). 2,4,6-Trimethylaniline.
  • BenchChem. (2025). Perylen-1-amine Solubility in Organic Solvents: A Technical Guide.
  • Santa Cruz Biotechnology. (n.d.). 2,4,6-Trimethylaniline Material Safety Data Sheet.
  • PubChem. (n.d.). 2,4,6-Trimethylaniline.
  • Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylaniline.

Sources

An In-depth Technical Guide to the Health and Safety of 2,4,6-trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Author's Foreword: The safe and responsible handling of chemical compounds is the bedrock of innovative research. This guide is intended to provide a comprehensive health and safety framework for 2,4,6-trimethyl-N-propylaniline. It is critical to note that specific toxicological data for this compound is not extensively available in current literature. Therefore, this document employs a scientifically accepted read-across approach, leveraging the robust safety and toxicology data of its parent compound, 2,4,6-trimethylaniline (CAS No. 88-05-1) , a close structural analog. While this provides a strong basis for risk assessment, the addition of the N-propyl group may alter the compound's physicochemical properties, absorption, metabolism, and overall toxicological profile. All handling and safety protocols should be implemented with the understanding that the true hazard profile may vary. This guide is a starting point for a thorough, lab-specific risk assessment, not a replacement for it.

Section 1: Chemical Identity and Hazard Profile

This compound belongs to the aromatic amine chemical class. Aromatic amines as a group are known for their potential to cause a range of adverse health effects, and as such, should always be handled with a high degree of caution.[1]

The primary hazards associated with the parent compound, 2,4,6-trimethylaniline, and therefore presumed for this compound, are significant. The substance is classified as Fatal if inhaled , Harmful if swallowed , and Harmful in contact with skin .[2][3] It is also known to cause serious skin and eye irritation.[2][3]

One of the most significant acute risks associated with aromatic amines is methemoglobinemia .[4][5] Absorption into the body, whether through inhalation, ingestion, or skin contact, can lead to the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively.[5] This condition can cause cyanosis (a blueish tint to the skin and lips), headache, dizziness, and in severe cases, respiratory depression and death.[5] The onset of symptoms may be delayed for several hours post-exposure.[6]

Chronic exposure to related aromatic amines has been linked to cumulative effects, including potential damage to the spleen, liver, and blood-forming systems.[5][7] Furthermore, 2,4,6-trimethylaniline is suspected of causing cancer, a classification that warrants stringent exposure controls to minimize long-term risk.[2][6]

Table 1: Physicochemical and Toxicological Data (Surrogate: 2,4,6-trimethylaniline)

PropertyValueReference(s)
Chemical Formula C9H13N (Surrogate)[2]
Molecular Weight 135.21 g/mol (Surrogate)[3]
Appearance Rose-coloured or clear yellow to brown liquid[4][8]
Odor Amine-like[4]
Boiling Point 233 °C (451 °F)[1]
Melting Point -4.9 °C (23.2 °F)[1]
Oral LD50 (Rat) 743 mg/kg[6][9]
Dermal LD50 1100 mg/kg[9]
Inhalation LC50 (Mouse) 290 mg/m³ (2 h)[9]
GHS Hazard Statements H302, H312, H315, H319, H330, H351, H373[2]

Section 2: The Logic of Exposure Control: A Multi-Layered Defense

The core principle of chemical safety is minimizing exposure. For a compound with the hazard profile of this compound, a multi-layered approach is not just recommended; it is essential. This involves a hierarchy of controls, from engineering solutions to personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Reliance on PPE alone is a flawed strategy. The primary goal is to contain the chemical at its source.

  • Fume Hoods: All work, including weighing, dispensing, and reactions, must be conducted within a certified chemical fume hood.[10] This is non-negotiable. The causality is simple: a fume hood provides constant negative pressure, ensuring that any vapors or aerosols are drawn away from the user's breathing zone.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that may escape primary containment. Local exhaust ventilation at the site of chemical release is a superior strategy.[11]

Personal Protective Equipment (PPE): The Last Barrier

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed.

  • Hand Protection: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is crucial to select gloves with a tested resistance to aromatic amines. When prolonged or repeated contact is anticipated, a glove with a high protection class (breakthrough time > 240 minutes) is recommended. Always inspect gloves before use and practice proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[4]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] However, given the severity of potential eye irritation and the risk of splashes, chemical goggles are a more prudent choice.[4] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of spills, chemically resistant aprons or coveralls should be considered. Do not allow contaminated clothing to remain in contact with the skin.[4] All contaminated work clothes should be laundered by a professional service informed of the hazards.[11]

  • Respiratory Protection: If engineering controls fail or during certain high-risk procedures (e.g., cleaning up a large spill), respiratory protection is necessary. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[9] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

Section 3: Protocols for Safe Handling and Emergency Response

Procedural diligence is key to mitigating risk. The following sections outline standardized workflows for handling and emergencies.

Experimental Protocol: Safe Handling and Dispensing in a Research Setting

This protocol is designed as a self-validating system, where each step reinforces the safety of the next.

  • Pre-Handling Verification:

    • Confirm the fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment (glassware, syringes, absorbent pads) and PPE before bringing the chemical into the hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[10][11]

  • Chemical Dispensing:

    • Don all required PPE: chemical goggles, appropriate gloves, and a lab coat.

    • Place an absorbent, plastic-backed pad on the floor of the fume hood to contain minor drips.

    • When handling the primary container, keep it within a secondary container (e.g., a beaker or plastic tub) to prevent spills from spreading.

    • Use a syringe or cannula for liquid transfers to minimize exposure to vapors. Avoid pouring directly from large containers.

    • Work with the smallest quantity of the substance necessary for the experiment.

  • Post-Handling Procedures:

    • Tightly close the primary container.[10]

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with the outer surfaces of gloves.

    • Wash hands and forearms thoroughly with soap and water after exiting the lab.[11]

Emergency Procedures: A Validated Response Plan

Rapid and correct response during an emergency can significantly reduce the severity of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide artificial respiration, using a barrier device. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

  • Accidental Release: Evacuate non-essential personnel from the area.[11] Remove all ignition sources.[4] For a small spill, absorb with an inert material (e.g., sand, vermiculite), place in a sealed container, and dispose of as hazardous waste.[2][11] Do not allow the spill to enter drains.

Fire Fighting Measures

2,4,6-trimethylaniline is a combustible liquid.[11]

  • Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[2][11]

  • Hazardous Combustion Products: Fire will produce poisonous gases, including toxic nitrogen oxides (NOx) and carbon monoxide (CO).[4][11]

  • Instructions for Firefighters: Wear full protective clothing and a self-contained breathing apparatus (SCBA).[4] Isolate the area and consider evacuation if large containers are involved.[4][12]

Section 4: Risk Assessment and Workflow Visualization

A systematic approach to risk assessment is crucial before any new experiment involving a hazardous chemical. The following workflow illustrates this process.

RiskAssessmentWorkflow Figure 1: Chemical Risk Assessment Workflow cluster_planning Phase 1: Planning & Identification cluster_evaluation Phase 2: Risk Evaluation cluster_control Phase 3: Control & Implementation cluster_review Phase 4: Review & Refine A Identify Chemical (this compound) B Gather Safety Data (SDS, Literature, Analogs) A->B C Identify Hazards (Acute/Chronic Toxicity, Physical) B->C D Assess Exposure Potential (Quantity, Frequency, Duration) C->D Input E Evaluate Existing Controls (Fume Hood, Ventilation) D->E F Determine Risk Level (High, Medium, Low) E->F G Implement/Enhance Controls (e.g., Stricter PPE, Smaller Scale) F->G If Risk is Unacceptable H Develop Standard Operating Procedure (SOP) G->H I Train Personnel H->I J Conduct Experiment I->J K Review & Document (Incidents, Near Misses) J->K L Update SOP & Controls (Continuous Improvement) K->L L->A For New/Modified Procedures

Caption: A workflow for systematic chemical risk assessment.

References

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: 2,4,6-TRIMETHYL ANILINE. Retrieved from [Link]

  • Molbase. (2020). MSDS of 2,4,6-Trimethylaniline. Retrieved from [Link]

  • LookChem. (n.d.). Safety Data Sheet for 2,4,6-Trimethyl-N-methylaniline. Retrieved from [Link]

  • OEHHA. (2011). Chemical for CIC Consultation: 2,4,6-Trimethylaniline and Its Salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

  • HBM4EU. (2022). Substance report: Anilines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

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A Technical Guide to the Applications of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sterically hindered anilines, aromatic amines featuring bulky substituents ortho to the amino group, represent a class of molecules with profound implications across the chemical sciences. Their unique structural attributes impart controlled reactivity and stability, making them invaluable in modern chemical synthesis. This in-depth technical guide explores the fundamental principles, synthesis, and diverse applications of these versatile building blocks. We will delve into their pivotal role in catalysis, the development of advanced polymers, and their emerging significance in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of sterically hindered anilines to drive innovation in their respective fields.

The Principle of Steric Hindrance in Anilines: A Paradigm of Controlled Reactivity

The defining characteristic of a sterically hindered aniline is the presence of bulky functional groups, typically alkyl or aryl moieties, at one or both positions ortho to the amine (-NH₂) group on the aromatic ring. This steric bulk fundamentally alters the molecule's electronic and physical properties compared to unsubstituted aniline.

The primary consequence of this steric congestion is the kinetic stabilization of the nitrogen atom. The bulky ortho substituents physically obstruct the approach of reactants to the nitrogen lone pair and the aromatic ring, thereby modulating the aniline's nucleophilicity and basicity. For instance, 2,6-diisopropylaniline exhibits weaker basicity than aniline due to the steric hindrance caused by the two isopropyl groups.[1] This controlled reactivity is not a limitation but rather a key feature that enables highly selective chemical transformations.

Furthermore, this steric shielding plays a crucial role in preventing undesirable side reactions, such as dimerization or polymerization, which can be prevalent with less hindered anilines.[2] This allows for the isolation of monomeric species that are valuable in a variety of synthetic applications.[2]

Synthetic Strategies for Accessing Sterically Hindered Anilines

The synthesis of sterically hindered anilines has been a significant challenge in organic chemistry.[3] However, several effective methods have been developed to access these valuable compounds.

Catalytic Amination of Aryl Boronic Esters

A practical and versatile method for synthesizing sterically hindered anilines involves the copper-catalyzed amination of aryl and heteroaryl boronic esters.[3][4][5][6][7] This approach is notable for its mild reaction conditions and tolerance of a wide range of functional groups, including esters, aldehydes, ketones, and nitriles.[3][4][5][6] The catalyst is typically prepared in situ from commercially available and air-stable copper(I) triflate and a diphosphine ligand.[3][4][5][6]

Experimental Protocol: Copper-Catalyzed Synthesis of a Sterically Hindered Aniline

  • To an oven-dried Schlenk tube, add CuOTf·1/2C₆H₆ (2.5 mol%), a suitable diphosphine ligand (e.g., Xantphos, 3.5 mol%), and CsF (3 equivalents).

  • Purge the tube with argon.

  • Add the aryl boronic ester (1.2 equivalents) and the aminating agent (e.g., i-Pr₂NOBz, 1.0 equivalent) dissolved in an appropriate solvent (e.g., THF).

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired sterically hindered aniline.

One-Pot Synthesis from Aryllithium Species

Another efficient route involves the one-pot synthesis from sterically demanding aryllithium compounds using trimethylsilyl azide.[8] This method introduces the amine functionality and can be used to prepare highly hindered anilines. The reaction proceeds through a silyltriazene intermediate, which upon reaction with methanol, eliminates dinitrogen to yield the target aniline.[8]

Applications in Catalysis: Ligands for Enhanced Stability and Selectivity

A significant application of sterically hindered anilines is in the design of bulky ligands for coordination chemistry and homogeneous catalysis.[9][10] These ligands are crucial for the kinetic stabilization of reactive metal centers, preventing ligand exchange and oxidation.[10]

N-Heterocyclic Carbene (NHC) Precursors

Sterically hindered anilines, such as 2,6-diisopropylaniline, are key precursors for the synthesis of N-heterocyclic carbenes (NHCs).[10] NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry, particularly in catalysis. The bulky substituents derived from the aniline impart thermal stability and influence the catalytic activity and selectivity of the resulting metal-NHC complexes.

β-Diketiminate and Diiminopyridine Ligands

The condensation of sterically hindered anilines with β-diketones or diacetylpyridine yields β-diketiminate (NacNac) and diiminopyridine ligands, respectively.[9] These ligands form stable complexes with a wide range of metals and are employed in various catalytic transformations, including olefin polymerization.

Schrock Carbenes for Olefin Metathesis

Transition metal imido complexes derived from 2,6-diisopropylaniline are components of Schrock carbenes, which are highly active catalysts for olefin metathesis.[9] The bulky imido ligand plays a crucial role in stabilizing the high oxidation state of the metal center (e.g., molybdenum or tungsten) and modulating the catalyst's reactivity.

Polymer Science: Monomers for Advanced Materials

The unique properties of sterically hindered anilines make them attractive monomers for the synthesis of novel polymers with tailored characteristics.

Soluble and Processable Polyanilines

Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility.[11] The introduction of bulky substituents on the aniline monomer, derived from sterically hindered anilines, can disrupt the polymer chain packing, leading to enhanced solubility in common organic solvents.[11][12][13] This improved processability allows for the fabrication of thin films for applications such as chemical sensors.[11][12][13]

Workflow for Synthesis and Characterization of Substituted Polyaniline

G cluster_synthesis Monomer Synthesis & Polymerization cluster_characterization Polymer Characterization Monomer Sterically Hindered Aniline Derivative Polymerization Chemical Oxidative Polymerization Monomer->Polymerization Oxidant Ammonium Persulfate in HCl Oxidant->Polymerization PANI Substituted Polyaniline Polymerization->PANI Spectroscopy FT-IR, UV-Vis, NMR PANI->Spectroscopy Morphology Scanning Electron Microscopy (SEM) PANI->Morphology Properties Electrical Properties & Sensor Response Spectroscopy->Properties Morphology->Properties G cluster_problem Problem: Aniline Metabolism cluster_solution Solution: Steric Hindrance Aniline Aniline-Containing Drug Metabolism Liver Metabolism Aniline->Metabolism HinderedAniline Sterically Hindered Aniline Isostere Aniline->HinderedAniline Isosteric Replacement Toxic Toxic Metabolites Metabolism->Toxic BlockedMetabolism Altered Metabolism HinderedAniline->BlockedMetabolism Safer Safer Metabolites BlockedMetabolism->Safer

Caption: Mitigation of aniline toxicity through steric hindrance.

Intermediates in Pharmaceutical Synthesis

Sterically hindered anilines serve as important intermediates in the synthesis of various pharmaceuticals. For example, 2,6-diisopropylaniline is a key intermediate in the production of certain antihypertensive drugs. Their controlled reactivity allows for their incorporation into complex molecular architectures with high precision.

Diverse Applications in Chemical Synthesis

Beyond the major fields highlighted above, sterically hindered anilines find utility in a broad range of chemical applications.

Agrochemicals

2,6-Diisopropylaniline is a crucial intermediate in the synthesis of various agrochemicals, including herbicides, acaricides, and fungicides. [1][14][15]Its unique structure is leveraged to create more effective and targeted crop protection solutions. [15]

Dyes and Pigments

The chemical properties of sterically hindered anilines contribute to the stability and vibrancy of certain dyes and pigments, making them valuable in the textile and printing industries. [14][15]

Antioxidants and Stabilizers

Due to their steric hindrance, which can prevent unwanted reactions, some sterically hindered anilines are used in the production of antioxidants and stabilizers for materials such as plastics. [14][16] Table 1: Summary of Key Applications of Sterically Hindered Anilines

Application Area Specific Use Key Sterically Hindered Aniline Example(s) Rationale for Use
Catalysis Ligand precursors (NHCs, NacNac)2,6-DiisopropylanilineProvides steric bulk for catalyst stability and selectivity. [9][10]
Polymer Science Monomers for soluble conducting polymersSubstituted anilinesImproves solubility and processability of polyanilines. [11]
Medicinal Chemistry Safer drug scaffolds, synthetic intermediatesIsosteres of common anilines, 2,6-DiisopropylanilineMitigates metabolic toxicity, serves as a key building block. [17]
Agrochemicals Intermediates for pesticides and herbicides2,6-DiisopropylanilineForms the core structure of active ingredients. [1][15]
Materials Science Dyes, pigments, antioxidants2,6-DiisopropylanilineEnhances stability and performance of materials. [14][15]

Conclusion

Sterically hindered anilines are far more than simple structural curiosities. The strategic placement of bulky substituents around the aniline core unlocks a realm of possibilities for chemists across various disciplines. From creating highly selective and stable catalysts to developing novel polymers with enhanced properties and designing safer pharmaceuticals, the applications of these molecules are both broad and impactful. As synthetic methodologies continue to advance, providing even greater access to a wider array of sterically hindered anilines, their role in addressing contemporary scientific challenges is set to expand even further. The principles of steric control demonstrated by this class of compounds will undoubtedly continue to inspire the design of new molecules with precisely tailored functions.

References

  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. (2015-06-03).
  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. (2015-06-03).
  • What are the properties, uses, and synthesis of 2,6-Diisopropylaniline? FAQ - Guidechem.
  • ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines.
  • A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketimin
  • 2,6-Diisopropylaniline. Wikipedia.
  • 2,6-Diisopropylaniline | 24544-04-5. ChemicalBook. (2025-11-25).
  • The Essential Role of 2,6-Diisopropylaniline in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Application Notes and Protocols: The Role of Sterically Hindered Anilines in Specialty Chemical Development. Benchchem.
  • A method for preparing 2, 6-diisopropylaniline and device.
  • Polymerization of new aniline derivatives: synthesis, characterization and applic
  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications (RSC Publishing). (2020-01-21). DOI:10.1039/C9CC09497K.
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. (2021-06-14).
  • (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH. (2020-02-25).
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.
  • Practical catalytic method for synthesis of sterically hindered anilines. PubMed. (2015-07-14).
  • Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News. (2018-11-21).

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Electronic effects of N-alkylation on trimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of N-Alkylation on Trimethylaniline and its Precursors

Abstract

N-alkylation of the amino group in aniline derivatives is a fundamental strategy in medicinal chemistry and materials science for modulating molecular properties. This in-depth technical guide provides a comprehensive analysis of the electronic and steric effects of N-alkylation on the aniline core, with a focus on the progression from aniline to N,N,N-trimethylanilinium salts. We will explore the nuanced interplay of inductive effects, steric hindrance, and solvation on the basicity (pKa) and nucleophilicity of these compounds. Furthermore, this guide will detail the spectroscopic signatures (NMR, UV-Vis) that arise from these structural modifications and provide validated, step-by-step experimental protocols for the synthesis and characterization of N-alkylated anilines. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in this important class of molecules.

Introduction: The Significance of N-Alkylation in Aniline Scaffolds

Aniline and its derivatives are foundational building blocks in the development of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The nitrogen atom of the amino group serves as a primary site for chemical modification, with N-alkylation being a key strategy to fine-tune the molecule's physicochemical and biological properties. The sequential substitution of the hydrogen atoms on the aniline nitrogen with alkyl groups profoundly alters the electronic and steric environment of the molecule, leading to predictable yet complex shifts in basicity, nucleophilicity, lipophilicity, and solubility.[1] A thorough understanding of these effects is paramount for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

This guide will dissect the electronic consequences of N-alkylation, from the introduction of a single methyl group to the formation of a quaternary ammonium salt. We will examine how these modifications influence the availability of the nitrogen lone pair for protonation and nucleophilic attack, and how these changes are reflected in their spectroscopic and reactive properties.

The Dichotomy of Electronic and Steric Effects on Basicity (pKa)

The basicity of an aniline, quantified by the pKa of its conjugate acid, is a critical parameter that governs its degree of ionization at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. N-alkylation introduces a complex interplay of three key factors that determine the overall basicity: the inductive effect, solvation effects, and steric hindrance.[1]

Inductive Effect vs. Solvation: A Delicate Balance

Alkyl groups are electron-donating by nature, and their introduction to the nitrogen atom increases the electron density on the nitrogen, making it a stronger base (higher pKa).[1] For instance, the pKa of N-methylaniline's conjugate acid is slightly higher than that of aniline's conjugate acid, indicating an increase in basicity.[2]

However, this trend is not always linear with increasing alkylation, primarily due to the influence of solvation. The conjugate acid of a primary amine (R-NH3+) can be effectively stabilized by hydrogen bonding with water through its three acidic protons. Secondary (R2-NH2+) and tertiary (R3-NH+) ammonium ions have fewer hydrogen atoms available for this stabilizing interaction, which can counteract the inductive effect and decrease basicity as alkylation increases.[1]

Steric Hindrance: A Twist in the Tale

The introduction of bulky alkyl groups can introduce significant steric strain. This strain can manifest in two ways to decrease basicity:

  • Direct Steric Hindrance to Protonation: Bulky alkyl groups can physically obstruct the approach of a proton to the nitrogen's lone pair, making protonation less favorable.[1]

  • Disruption of Aromaticity and Hybridization: In aniline, the nitrogen lone pair is partially delocalized into the benzene ring, which contributes to its relatively low basicity compared to aliphatic amines. For this delocalization to be effective, the nitrogen atom adopts a more sp2-like, planar geometry. Increasing the size and number of alkyl groups on the nitrogen can force the amino group out of planarity, leading to a more sp3-hybridized, pyramidal nitrogen.[3][4] This disruption of conjugation can, in some cases, increase basicity by localizing the lone pair on the nitrogen, but the steric hindrance to protonation often dominates.

The following diagram illustrates the interplay of these effects on the basicity of N-alkylated anilines.

G cluster_effects Factors Influencing Basicity (pKa) cluster_outcome Overall Basicity Inductive_Effect Inductive Effect (+I of Alkyl Groups) Basicity Basicity (pKa) Inductive_Effect->Basicity Increases Solvation_Effect Solvation Effect (H-bonding of Conjugate Acid) Solvation_Effect->Basicity Decreases with Alkylation Steric_Hindrance Steric Hindrance (to Protonation & Planarity) Steric_Hindrance->Basicity Decreases

Caption: Interplay of factors governing the basicity of N-alkylanilines.

Quantitative Comparison of pKa Values

The following table summarizes the pKb values for aniline and its N-methylated derivatives, along with the calculated pKa values of their conjugate acids (pKa + pKb = 14).

CompoundpKb[5]pKa (Conjugate Acid)
Aniline9.384.62
N-Methylaniline9.304.70
N,N-Dimethylaniline8.925.08

Note: The pKa values indicate that for methyl substitution, the inductive effect outweighs the solvation and steric effects, leading to a progressive increase in basicity from aniline to N,N-dimethylaniline.

Nucleophilicity: A Kinetic Perspective

While basicity is a thermodynamic concept, nucleophilicity is a kinetic one, referring to the rate at which an amine attacks an electrophile. For a series of structurally similar amines, stronger bases are often stronger nucleophiles. However, this correlation is not always straightforward, as nucleophilicity is much more sensitive to steric effects than basicity.[6]

The Role of Steric Hindrance in Nucleophilic Reactions

The attack of a nucleophile on an electrophilic carbon center, such as in an SN2 reaction, has a sterically demanding transition state. Bulky alkyl groups on the nitrogen can significantly slow down the rate of reaction, even if the amine is a strong base. For instance, while N,N-dimethylaniline is more basic than aniline, its nucleophilicity towards a sterically hindered electrophile may be lower.

Quantifying Nucleophilicity

The following table provides a representative trend of expected relative nucleophilicity for a series of N-alkylanilines in an SN2 reaction with a primary alkyl halide.

NucleophileExpected Relative RateRationale
Aniline1Baseline
N-Methylaniline> 1Increased electron density from the methyl group enhances nucleophilicity.
N-Ethylniline> 1Similar to N-methylaniline, with a slightly greater inductive effect.
N,N-Dimethylaniline> 1Further increased electron density from two methyl groups.
N-Isopropylaniline< N-EthylanilineIncreased steric hindrance from the isopropyl group begins to impede the approach to the electrophile.
N-tert-Butylaniline<< N-IsopropylanilineSignificant steric bulk of the tert-butyl group severely hinders nucleophilic attack.

Spectroscopic Characterization of N-Alkylated Anilines

NMR and UV-Vis spectroscopy are powerful tools for characterizing N-alkylanilines and understanding the electronic changes that occur upon alkylation.

1H and 13C NMR Spectroscopy

1H NMR:

  • N-H Proton: The N-H proton of primary and secondary anilines typically appears as a broad singlet. Its chemical shift is variable and depends on concentration and solvent.

  • N-Alkyl Protons: The protons on the alkyl groups attached to the nitrogen show characteristic chemical shifts. For example, the N-CH3 protons in N-methylaniline appear as a singlet around 2.7-2.9 ppm, while the N-CH3 protons in N,N-dimethylaniline appear around 2.9-3.0 ppm.[9][10][11]

  • Aromatic Protons: The chemical shifts of the aromatic protons are also affected by N-alkylation. The electron-donating nature of the amino group causes the ortho and para protons to be shielded (appear at a lower chemical shift) compared to benzene. Increasing alkylation generally enhances this shielding effect.

13C NMR:

  • N-Alkyl Carbons: The carbon atoms of the N-alkyl groups give rise to signals in the aliphatic region of the spectrum. For instance, the N-CH3 carbon in N-methylaniline appears around 31 ppm.[12]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons provide valuable information about the electron distribution in the ring. The C-N attached carbon (ipso-carbon) is significantly deshielded and appears at a high chemical shift (e.g., ~149 ppm for N-methylaniline).[12] The ortho and para carbons are shielded due to the electron-donating effect of the amino group.

The following table summarizes key NMR data for aniline and its N-methylated derivatives in CDCl3.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Aniline ~3.7 (s, 2H, NH2), 6.7-7.2 (m, 5H, Ar-H)~115 (Cortho), ~118 (Cpara), ~129 (Cmeta), ~146 (Cipso)
N-Methylaniline ~3.6 (br s, 1H, NH), 2.74 (s, 3H, N-CH3), 6.56 (d, 2H, Ar-H), 6.69 (t, 1H, Ar-H), 7.16 (t, 2H, Ar-H)31 (N-CH3), 112 (Cortho), 117 (Cpara), 129 (Cmeta), 149 (Cipso)
N,N-Dimethylaniline 2.93 (s, 6H, N-(CH3)2), 6.7-7.3 (m, 5H, Ar-H)[11]~40 (N-CH3), ~112 (Cortho), ~116 (Cpara), ~129 (Cmeta), ~151 (Cipso)
UV-Vis Spectroscopy

The UV-Vis spectrum of aniline exhibits two main absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition) around 280-290 nm.[13]

  • π → π Transition:* This transition involves the excitation of an electron from a bonding π orbital of the benzene ring to an antibonding π* orbital.

  • n → π Transition:* This transition involves the excitation of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital of the benzene ring.[13]

N-alkylation leads to a red shift (bathochromic shift) of the π → π* transition and an increase in its molar absorptivity (hyperchromic effect). This is because the electron-donating alkyl groups raise the energy of the highest occupied molecular orbital (HOMO), which is primarily associated with the π system of the ring and the nitrogen lone pair, thus reducing the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).[14]

Compoundλmax (π → π) (nm)[13][15]ε (M-1cm-1)[13]λmax (n → π) (nm)[13]ε (M-1cm-1)[13]
Aniline23086002801430
N,N-Dimethylaniline251129002982100

The following diagram illustrates the effect of N-alkylation on the molecular orbitals of aniline and the resulting change in the π → π* transition energy.

G cluster_aniline Aniline cluster_N_alkylaniline N-Alkylaniline Aniline_LUMO LUMO (π*) N_Alkyl_LUMO LUMO (π*) Aniline_HOMO HOMO (π + n) Aniline_HOMO->Aniline_LUMO ΔE₁ N_Alkyl_HOMO HOMO (π + n) (Higher Energy) N_Alkyl_HOMO->N_Alkyl_LUMO ΔE₂ < ΔE₁ (Red Shift)

Caption: N-alkylation raises the HOMO energy, decreasing the HOMO-LUMO gap.

Experimental Protocols

Synthesis of a Representative N-Alkylaniline: N-Isopropylaniline

This protocol describes the reductive amination of aniline with acetone to synthesize N-isopropylaniline.[1][16]

Materials:

  • Aniline (2.5 moles)

  • Acetone (250 ml)

  • Tetrahydrofuran (THF) (5 L)

  • Phthalic acid (4.06 moles)

  • Sodium borohydride (98%, 2.64 moles)

  • 20% Sodium hydroxide solution

  • Anhydrous potassium carbonate

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer

  • Vigreux column for fractional distillation

Procedure:

  • Combine aniline (2.5 moles), THF (5 L), and acetone (250 ml) in a round-bottom flask under a nitrogen atmosphere.

  • Stir the mixture at 24-25 °C for 2 hours.

  • Cool the mixture to 10 °C and add phthalic acid (4.06 moles) rapidly.

  • While maintaining the temperature at 10 °C, add powdered sodium borohydride (2.64 moles) portion-wise over 25 minutes. The temperature may rise to ~28 °C.

  • Stir the reaction mixture at 28 °C for 15 minutes, then heat to 60-61 °C for 2 hours.

  • Cool the mixture to 25 °C and then to 10 °C in an ice bath.

  • Slowly add 20% sodium hydroxide solution, ensuring the temperature does not exceed 20 °C.

  • Separate the organic phase and add anhydrous potassium carbonate. Stir for 20 minutes.

  • Filter the solid and wash with THF. Combine the filtrate and washings.

  • Remove the THF by distillation under reduced pressure.

  • Fractionally distill the residual oil to obtain pure N-isopropylaniline (B.p. 62-64 °C / 1 mm Hg).

Determination of pKa by Potentiometric Titration

This protocol outlines a general procedure for determining the pKa of an N-alkylaniline using potentiometric titration.

Materials:

  • N-alkylaniline sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of the N-alkylaniline and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the amine solution with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

  • Determine the equivalence point from the inflection point of the titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).

Kinetic Analysis of Nucleophilicity by 1H NMR Spectroscopy

This protocol describes a method for determining the relative nucleophilicity of a series of N-alkylanilines by monitoring the progress of a reaction with an electrophile using 1H NMR.

Materials:

  • A series of N-alkylanilines (e.g., aniline, N-methylaniline, N,N-dimethylaniline)

  • An electrophile with a distinct 1H NMR signal (e.g., benzyl bromide)

  • An internal standard with a sharp singlet that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., CDCl3)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of each N-alkylaniline, the electrophile, and the internal standard in the deuterated solvent.

  • In an NMR tube, combine known volumes of the N-alkylaniline stock solution and the internal standard stock solution.

  • Acquire a 1H NMR spectrum at time t=0.

  • Add a known volume of the electrophile stock solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a characteristic proton of the starting electrophile and a characteristic proton of the N-alkylated product. Also, integrate the signal of the internal standard.

  • Calculate the concentration of the reactant and product at each time point by comparing their integral values to the integral of the internal standard.

  • Plot the concentration of the reactant versus time and determine the initial rate of the reaction from the slope of the curve at t=0.

  • Repeat the experiment for each N-alkylaniline under identical conditions.

  • Compare the initial rates of reaction to determine the relative nucleophilicity of the anilines.

The following diagram outlines the workflow for this kinetic analysis.

G Start Start Prepare_Stocks Prepare Stock Solutions (Aniline, Electrophile, Internal Standard) Start->Prepare_Stocks Mix_Reactants Mix Aniline and Internal Standard in NMR Tube Prepare_Stocks->Mix_Reactants t0_Spectrum Acquire t=0 Spectrum Mix_Reactants->t0_Spectrum Add_Electrophile Add Electrophile and Start Timer t0_Spectrum->Add_Electrophile Acquire_Spectra Acquire Spectra at Regular Time Intervals Add_Electrophile->Acquire_Spectra Process_Data Process and Integrate Spectra Acquire_Spectra->Process_Data Calculate_Concentrations Calculate Concentrations vs. Time Process_Data->Calculate_Concentrations Plot_and_Analyze Plot Data and Determine Initial Rate Calculate_Concentrations->Plot_and_Analyze End End Plot_and_Analyze->End

Caption: Workflow for kinetic analysis of nucleophilicity using NMR.

Conclusion

The N-alkylation of aniline is a powerful tool for modulating its electronic properties. The interplay of inductive effects, which generally increase basicity and nucleophilicity, and counteracting steric and solvation effects, creates a complex but predictable landscape of chemical reactivity. As demonstrated, increasing the number and size of alkyl substituents on the nitrogen atom has profound and measurable effects on the pKa and spectroscopic properties of the molecule. A thorough understanding of these principles, supported by the quantitative data and experimental protocols provided in this guide, is essential for the rational design of aniline-based compounds with tailored properties for applications in drug discovery and materials science.

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Sources

Reactivity of N-propylanilines in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of N-Propylanilines in Organic Synthesis

Executive Summary

N-propylaniline and its derivatives are versatile intermediates in organic synthesis, finding significant application in the development of pharmaceuticals, agrochemicals, and materials. The reactivity of the N-propylaniline scaffold is dictated by the nuanced electronic interplay between the N-propylamino group and the aromatic ring. This guide provides a comprehensive analysis of these properties, offering researchers and drug development professionals a detailed exploration of the molecule's behavior in key organic transformations. We will dissect the mechanisms of electrophilic aromatic substitution, reactions at the nucleophilic nitrogen center, participation in modern cross-coupling reactions, and oxidative transformations. By grounding theoretical principles in field-proven experimental protocols and data, this document serves as a practical reference for harnessing the synthetic potential of N-propylanilines.

Core Principles: Structural and Electronic Profile of N-Propylaniline

The synthetic utility of N-propylaniline stems directly from its molecular structure. As a secondary aromatic amine, it possesses two primary sites of reactivity: the lone pair of electrons on the nitrogen atom and the π-system of the benzene ring.

Electronic Effects of the N-Propylamino Group

The N-propylamino group (-NHCH₂CH₂CH₃) profoundly influences the reactivity of the aromatic ring. Its effect is twofold:

  • Inductive Effect (+I): The alkyl chain of the propyl group is electron-donating, pushing electron density towards the nitrogen atom. This increases the nitrogen's basicity and nucleophilicity compared to aniline.

  • Mesomeric/Resonance Effect (+M): The lone pair on the nitrogen atom is delocalized into the benzene ring's π-system.[1] This resonance effect is significantly stronger than the inductive effect and dramatically increases the electron density of the ring, particularly at the ortho and para positions.[1]

This strong electron donation makes the aromatic ring highly activated towards electrophilic attack, a defining characteristic of its reactivity.[1]

Physical and Spectroscopic Data

A thorough understanding of a reagent's physical and analytical properties is fundamental to its effective use.

Table 1: Physical and Safety Properties of N-Propylaniline

PropertyValueSource(s)
CAS Number 622-80-0[2][3][4]
Molecular Formula C₉H₁₃N[2][4]
Molecular Weight 135.21 g/mol [2][4]
Boiling Point 220-222 °C[2][5]
Density ~0.95 g/cm³[2][3]
Refractive Index ~1.541 - 1.544[2][5]
Safety Hazards Combustible liquid; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause organ damage.[2]

Spectroscopic Characterization: While detailed spectra should be acquired for each batch, typical ¹H NMR spectral data for N-propylaniline are available for reference, confirming its structure.[3][6] Mass spectrometry and IR spectroscopy data are also well-documented.[4][7][8]

Reactions at the Nitrogen Center: The Nucleophilic Character

The electron lone pair on the nitrogen atom makes N-propylaniline a potent nucleophile and a moderate base.

Basicity and Acylation

The N-propylamino group is basic and will react with acids to form anilinium salts. This property is crucial, as protonation deactivates the aromatic ring toward electrophilic substitution.

In synthetic protocols, the nitrogen is often protected via acylation. This is achieved by reacting N-propylaniline with an acid chloride or anhydride in the presence of a base like pyridine. The resulting amide (e.g., N-propylacetanilide) is significantly less nucleophilic and basic because the nitrogen lone pair is delocalized onto the adjacent carbonyl oxygen. This strategy temporarily "tames" the activating effect of the amino group, allowing for more controlled reactions on the aromatic ring.[1]

Experimental Protocol: Acylation of N-(4-bromophenyl)-N-propylaniline

This protocol is adapted from the synthesis of precursors for bioactive sulfonamides, demonstrating the acylation of a substituted N-propylaniline derivative.[9]

Materials:

  • 3-Bromo-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)aniline (1 equivalent)

  • Benzenesulfonyl chloride (1.1 equivalents)

  • Triethylamine (2 equivalents)

  • Dichloromethane (DCM), anhydrous (0.1 M solution)

Procedure:

  • Dissolve the substituted N-propylaniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of the corresponding sulfonyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the pure sulfonamide derivative.[9]

Electrophilic Aromatic Substitution (EAS): Reactivity of the Aromatic Ring

The strong electron-donating character of the N-propylamino group makes the aromatic ring highly susceptible to electrophilic attack, proceeding much faster than with benzene.[10]

Ortho/Para Direction and The Anilinium Problem

The +M effect of the nitrogen directs incoming electrophiles to the ortho and para positions, as the carbocation intermediates for these positions are stabilized by resonance involving the nitrogen's lone pair.[1][11]

However, many EAS reactions (e.g., nitration, sulfonation) are performed in strongly acidic conditions. In such environments, the basic nitrogen atom is protonated to form the N-propylanilinium ion. The resulting -NH₂R⁺ group is strongly electron-withdrawing and deactivating, slowing the reaction and directing the electrophile to the meta position.[1][12][13] This is a critical consideration for experimental design.

To achieve the desired ortho or para substitution, the protecting group strategy discussed in Section 2.1 is essential. The amide is a less powerful activator than the amine but still directs ortho/para and is resistant to protonation.

eas_control cluster_0 Direct Nitration (Undesired) cluster_1 Controlled Nitration (Desired) start1 N-Propylaniline reagent1 HNO₃ / H₂SO₄ start1->reagent1 intermediate1 Anilinium Ion (-NH₂R⁺) reagent1->intermediate1 Protonation product1 Meta-Nitro Product (Deactivated Ring) intermediate1->product1 Meta-Attack start2 N-Propylaniline reagent2 1. Acetic Anhydride 2. HNO₃ / H₂SO₄ 3. H₃O⁺, Δ start2->reagent2 intermediate2 N-Propylacetanilide (Protected) reagent2->intermediate2 Protection product2 Para-Nitro Product (Ortho isomer also forms) intermediate2->product2 Para-Attack & Deprotection

Diagram 1: Workflow for Controlled vs. Uncontrolled Nitration of N-Propylaniline. This diagram illustrates the critical role of the protecting group strategy in achieving the desired para-substituted product.

N-Propylanilines in Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry heavily relies on cross-coupling reactions to form C-N bonds. N-propylaniline and its derivatives are excellent nucleophilic partners in these transformations, such as the Buchwald-Hartwig amination and nickel-catalyzed couplings.[14][15] These reactions are fundamental to constructing the complex molecular architectures found in many pharmaceuticals.

Recent advances have shown that even simple, inexpensive additives like tert-butylamine can facilitate nickel-catalyzed photoredox C-N coupling reactions with a broad range of anilines, including electron-rich, neutral, and electron-poor variants.[15]

Experimental Protocol: Suzuki Cross-Coupling of a Bromoaniline

The following is a generalized protocol for a Suzuki coupling, a powerful method for forming carbon-carbon bonds, often used to further functionalize aniline derivatives. This example shows the coupling of a bromoaniline with a thiophene boronic acid.[16]

Materials:

  • Bromoaniline derivative (e.g., 3-bromoaniline) (1 equivalent)

  • Thiophene boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dtbpf)Cl₂) (0.02 equivalents)

  • Base (e.g., Et₃N) (2 equivalents)

  • Solvent system (e.g., aqueous Kolliphor EL)

Procedure:

  • To a reaction vessel, add the bromoaniline, thiophene boronic acid, palladium catalyst, and base.

  • Add the aqueous solvent system.

  • Stir the mixture vigorously at room temperature for the required time (monitoring by TLC).

  • Upon completion, add a co-solvent like ethanol until the mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue using column chromatography to isolate the coupled product.[16]

Oxidation of N-Propylaniline

Like other anilines, N-propylaniline is susceptible to oxidation. The outcome of the oxidation is highly dependent on the chosen oxidizing agent and reaction conditions. Mild oxidizing agents can lead to the formation of colored dimeric and polymeric materials, analogous to the formation of polyaniline. Stronger oxidation can lead to the formation of complex mixtures, including quinones and nitro compounds, often resulting in decomposition or tar formation. Due to this high sensitivity, oxidative reactions involving N-propylanilines must be approached with caution and precise control over conditions.

Applications in Drug Discovery and Development

The N-propylaniline scaffold is a valuable building block in medicinal chemistry. The N-propyl group can modulate a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The reactivity of the scaffold allows for the straightforward introduction of diverse functional groups to explore structure-activity relationships (SAR).

Case Study: Synthesis of Novel Sulfonamide and Urea Derivatives

A study focused on creating novel N-propylaniline-phenylpiperazine derivatives explored their potential as bioactive agents.[9] The synthesis involved N-alkylation of bromoanilines, followed by conversion into a series of sulfonamides and ureas, demonstrating a clear pathway from a simple N-propylaniline core to a library of potential drug candidates.

synthesis_workflow cluster_urea Urea Synthesis cluster_sulfonamide Sulfonamide Synthesis start Bromoaniline step1_reagent 1-(3-chlorophenyl)-4- (3-chloropropyl)piperazine, DIPEA, DMF, 120°C start->step1_reagent intermediate Bromo-N-propylaniline Derivative step1_reagent->intermediate N-Alkylation urea_reagent Isocyanate, Toluene, 80°C intermediate->urea_reagent sulf_reagent Sulfonyl Chloride, Et₃N, DCM, 0°C intermediate->sulf_reagent urea_product Urea Derivatives urea_reagent->urea_product sulf_product Sulfonamide Derivatives sulf_reagent->sulf_product

Diagram 2: Synthetic Workflow for Bioactive Derivatives. This chart outlines the multi-step synthesis of potential drug candidates starting from a bromoaniline precursor, highlighting the utility of the N-propylaniline core.[9]

Conclusion

N-propylaniline is a highly reactive and synthetically valuable molecule. Its reactivity is dominated by the strong electron-donating N-propylamino group, which activates the aromatic ring for ortho/para-directed electrophilic substitution and provides a nucleophilic center for alkylation, acylation, and cross-coupling reactions. A sophisticated understanding of its electronic properties, particularly the duality of its behavior in acidic versus neutral/basic conditions, is paramount for designing successful synthetic strategies. By leveraging protective group chemistry and modern catalytic methods, researchers can effectively harness the reactivity of N-propylanilines to construct complex and valuable molecules for a wide range of scientific applications.

References

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 622-80-0 Name: N-propylaniline. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Synthesis and Characterization of Novel N-Propylaniline-Phenylpiperazine Sulfonamide and Urea Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). N-propylaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). N-propylaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, N-propyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dipropylaniline from aniline and n-propanol. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-nitro-N-propylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for N-Propylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • PubChem. (n.d.). N-butyl-N-propylaniline. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-n-propylaniline. Retrieved from [Link]

  • Stenutz. (n.d.). N-propylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylaniline. Retrieved from [Link]

  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution. Retrieved from [Link]

  • Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction?. Retrieved from [Link]

  • ResearchGate. (2021). Electronic effects on protective mechanism of electropolymerized coatings based on N-substituted aniline derivatives for mild steel in saline solution. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 24: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylaniline. Retrieved from [Link]

  • Quora. (n.d.). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?. Retrieved from [Link]

  • ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

  • PMC - NIH. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • YouTube. (2024). Lesson 14: Oxidation of Aniline | Topic: Amines | Organic Chemistry. Retrieved from [Link] (Note: This is a placeholder as the original link was unavailable).

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Methodological & Application

Topic: Selective N-propylation of 2,4,6-Trimethylaniline: A Protocol Focused on Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the selective mono-N-propylation of 2,4,6-trimethylaniline (mesidine). N-alkylated anilines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for catalysis. The significant steric hindrance imparted by the two ortho-methyl groups in 2,4,6-trimethylaniline presents unique challenges and opportunities for selective synthesis.[1] This document explores common synthetic strategies and presents a comprehensive, field-proven protocol based on reductive amination, which offers high selectivity and yield for the desired secondary amine, N-propyl-2,4,6-trimethylaniline. We delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and address critical safety and purification considerations.

Introduction: The Synthetic Challenge of a Hindered Amine

2,4,6-Trimethylaniline, also known as mesidine, is a commercially important primary aromatic amine.[2] Its rigid, bulky structure makes it a cornerstone for developing sterically demanding molecules, most notably as a precursor to N-heterocyclic carbene (NHC) ligands like IMes, which are integral to modern olefin metathesis catalysts such as Grubbs' catalyst.[1][2]

The N-propylation of this aniline introduces a propyl group onto the nitrogen atom, creating a valuable secondary amine intermediate. However, the reaction is not trivial. The nucleophilicity of the amino group is significantly diminished by the steric shielding from the two flanking ortho-methyl groups.[1] This steric hindrance makes conventional N-alkylation methods, such as direct reaction with propyl halides, less efficient and prone to failure or requiring harsh conditions.

Comparative Synthetic Strategies

Two primary pathways are generally considered for the N-alkylation of anilines. The choice of method is critical for achieving high selectivity and yield, especially with a sterically hindered substrate like 2,4,6-trimethylaniline.

  • Strategy 1: Direct Alkylation with Alkyl Halides This classical approach involves the direct reaction of the amine with an alkyl halide (e.g., 1-bromopropane) via a nucleophilic substitution reaction.[3] While straightforward, this method is often plagued by a lack of selectivity. The secondary amine product is typically more nucleophilic than the starting primary amine, leading to a second alkylation event that produces the tertiary amine as a significant byproduct. Quaternary ammonium salts can also form.[4] For 2,4,6-trimethylaniline, the steric hindrance that impedes the first alkylation also helps to suppress the second, but the overall reaction rate is often impractically slow.

  • Strategy 2: Reductive Amination Reductive amination is a highly efficient and selective one-pot method for forming secondary amines.[5] The process involves two key steps:

    • Imine Formation: The aniline reacts with an aldehyde (in this case, propionaldehyde) to form a Schiff base (imine) or the corresponding iminium ion. This reaction is typically reversible and often acid-catalyzed.

    • In-situ Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the imine as it is formed.

    This method is highly favored for mono-alkylation because the imine intermediate is more readily reduced than the starting aldehyde's carbonyl group, and the reaction conditions are generally mild.[6] It avoids the over-alkylation issues inherent to direct alkylation.[5]

Mechanism of Reductive Amination

The reductive amination of 2,4,6-trimethylaniline with propionaldehyde proceeds through the formation of an iminium cation, which is then reduced by a hydride donor. The use of a mild reducing agent like sodium triacetoxyborohydride, NaB(OAc)₃H, is particularly effective as it is selective for imines over aldehydes and is not reactive with the acidic byproduct (acetic acid) generated during the reaction.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction A 2,4,6-Trimethylaniline (Nucleophile) B Propionaldehyde (Electrophile) A->B Nucleophilic Attack E Sodium Triacetoxyborohydride [NaBH(OAc)3] C Hemiaminal Intermediate B->C D Iminium Cation C->D Dehydration (Acid-catalyzed) F N-propyl-2,4,6-trimethylaniline (Final Product) D->F Hydride Transfer E->D

Caption: Mechanism of reductive amination.

Detailed Experimental Protocol

This protocol details the selective mono-N-propylation of 2,4,6-trimethylaniline using propionaldehyde and sodium triacetoxyborohydride.

4.1. Materials and Equipment

  • Reagents:

    • 2,4,6-Trimethylaniline (≥98%)

    • Propionaldehyde (≥97%)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97%)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (HPLC grade) for elution

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen/argon inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

4.2. Quantitative Data Summary

The following table summarizes the recommended reagent quantities and reaction parameters for a 10 mmol scale synthesis.

ParameterValueNotes
Reactants
2,4,6-Trimethylaniline1.35 g (10.0 mmol, 1.0 eq)Limiting reagent.
Propionaldehyde0.70 g (0.88 mL, 12.0 mmol, 1.2 eq)A slight excess ensures complete consumption of the aniline.
Sodium Triacetoxyborohydride3.18 g (15.0 mmol, 1.5 eq)A robust reducing agent that is stable in DCM.
Solvent & Conditions
Anhydrous Dichloromethane (DCM)50 mLProvides a concentration of ~0.2 M.
Reaction TemperatureRoom Temperature (20-25 °C)Mild conditions are sufficient.
Reaction Time12 - 24 hoursMonitor by TLC for disappearance of the starting aniline.
Expected Outcome
Theoretical Yield1.77 gBased on the limiting reagent.
Typical Isolated Yield85-95%Dependent on purification efficiency.

4.3. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylaniline (1.35 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Seal the flask with a septum and place it under an inert atmosphere (nitrogen or argon). Stir the solution until the aniline is fully dissolved.

  • Aldehyde Addition: Using a syringe, add propionaldehyde (0.88 mL, 12.0 mmol) to the stirred solution. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 2,4,6-trimethylaniline spot has been completely consumed (typically 12-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.

  • Workup - Washing: Combine all organic layers and wash them once with 30 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes) to isolate the pure N-propyl-2,4,6-trimethylaniline.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G A 1. Setup - Add Aniline & DCM to Flask - Inert Atmosphere B 2. Aldehyde Addition - Add Propionaldehyde - Stir for 30 min A->B C 3. Reduction - Add NaBH(OAc)3 - Stir for 12-24h B->C D 4. Monitoring - Check by TLC C->D D->C Reaction Incomplete E 5. Quench - Add sat. NaHCO3 D->E Reaction Complete F 6. Extraction - Separate Layers - Extract aqueous with DCM E->F G 7. Wash & Dry - Wash with Brine - Dry over MgSO4 F->G H 8. Concentrate - Rotary Evaporation G->H I 9. Purify - Flash Column Chromatography H->I J 10. Characterize - NMR, MS I->J

Caption: Step-by-step experimental workflow.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,4,6-Trimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7] It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[8][9] Handle with extreme care and avoid all personal contact.[8]

  • Propionaldehyde: Highly flammable liquid and vapor.[10][11] It is harmful if swallowed and causes serious eye irritation. May cause respiratory irritation.[11] Keep away from heat, sparks, and open flames.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Causes serious eye damage and skin irritation. Do not add water directly to the solid reagent.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. Handle in a fume hood to avoid inhaling vapors.

References

  • N-alkylation of aniline with benzyl alcohol by different catalysts. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2017). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Pouresmaeily, S. M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2):125.
  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Propionaldehyde Safety Data Sheet. (n.d.). Durham Tech. Retrieved January 18, 2026, from [Link]

  • Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. U.S.
  • Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Process for the selective alkylation of an aniline. (n.d.). Google Patents.
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  • 2,4,6-Trimethylaniline. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

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  • Chevalier, J. W., et al. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules, 25(13), 3325-3331.
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  • 2,4,6-trimethylaniline synthesis method. (n.d.). Google Patents.
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  • Sharma, M., et al. (2017). NAD(P)H-Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application.
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Sources

Application Notes & Protocols: 2,4,6-Trimethyl-N-propylaniline as a Tunable Precursor for Sterically Demanding Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and stability of metal complexes. N-Heterocyclic Carbenes (NHCs) have distinguished themselves as a superior class of ligands, largely due to the tunability of their steric and electronic properties.[1] While N-aryl substituents like mesityl (from 2,4,6-trimethylaniline) are common for creating steric bulk, further modification of the aniline precursor offers a powerful strategy for fine-tuning the ligand architecture.[2][3] This document provides detailed application notes and protocols for the use of 2,4,6-trimethyl-N-propylaniline, a modified aniline, as a precursor for a new class of sterically demanding NHC ligands. We present a complete workflow, from the synthesis of the aniline precursor to its conversion into an NHC ligand and subsequent application in a palladium-catalyzed cross-coupling reaction.

Introduction: The Rationale for N-Alkylation in Bulky Ligand Design

N-Heterocyclic Carbenes (NHCs) have revolutionized homogeneous catalysis, providing robust and strongly electron-donating alternatives to traditional phosphine ligands.[1][4] The stability and activity of metal-NHC catalysts are profoundly influenced by the N-substituents on the imidazole or imidazoline ring. Large, sterically demanding groups, such as the 2,4,6-trimethylphenyl (mesityl) or 2,6-diisopropylphenyl moieties, are known to promote the high catalytic activity necessary for challenging transformations.[5][6] These bulky "wingtips" create a sterically crowded environment around the metal center, which can facilitate the reductive elimination step in catalytic cycles and stabilize the low-coordinate, catalytically active species.[1][7]

2,4,6-Trimethylaniline is a foundational building block for some of the most widely used NHC ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[2][8] While highly effective, the symmetrical nature of ligands like IMes can be limiting. The introduction of an N-alkyl group, such as a propyl chain, to the 2,4,6-trimethylaniline precursor creates an unsymmetrical building block. This modification offers several strategic advantages:

  • Fine-Tuned Steric Profile: The N-propyl group introduces a different steric footprint compared to the N-H or N-aryl group, allowing for more nuanced control over the catalyst's coordination sphere.

  • Enhanced Solubility: The alkyl chain can improve the solubility of the resulting ligand and its metal complexes in organic solvents, simplifying reaction setup and purification.

  • Modified Electronic Properties: While subtle, the electron-donating nature of the alkyl group can influence the overall electronic profile of the NHC ligand.

This guide details the synthesis and application of ligands derived from this compound, providing researchers with the tools to explore this next level of ligand diversification.

Synthesis of the Ligand Precursor: this compound

The initial step is the synthesis of the core building block via N-alkylation of commercially available 2,4,6-trimethylaniline. The choice of an alkyl halide and a suitable base is critical for achieving high yields and minimizing side reactions, such as dialkylation.

Causality of Experimental Choices
  • Reagents: 1-Iodopropane is selected as the alkylating agent due to the higher reactivity of the C-I bond compared to C-Br or C-Cl, facilitating the reaction under milder conditions. Potassium carbonate (K₂CO₃) is used as a mild, inexpensive base to deprotonate the aniline, which is sufficient for this reaction and avoids the complications of stronger, more hazardous bases.

  • Solvent: Acetonitrile (MeCN) is an ideal polar aprotic solvent that readily dissolves the aniline and the base, promoting the Sₙ2 reaction pathway.

  • Temperature: Performing the reaction at a moderately elevated temperature (reflux) ensures a reasonable reaction rate without promoting significant decomposition or side-product formation.

Experimental Protocol: N-Propylation of 2,4,6-Trimethylaniline

Safety Note: 2,4,6-trimethylaniline is toxic and a suspected carcinogen.[9][10] 1-Iodopropane is a lachrymator. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials:

  • 2,4,6-trimethylaniline (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4,6-trimethylaniline (13.5 g, 100 mmol) and anhydrous acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (27.6 g, 200 mmol).

  • Stir the suspension vigorously and add 1-iodopropane (20.4 g, 120 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 9:1 Hexane:Ethyl Acetate eluent.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Redissolve the resulting crude oil in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield this compound as a clear or pale-yellow oil.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Purification & Product A 2,4,6-Trimethylaniline D Combine & Reflux (12-16h, 82°C) A->D B 1-Iodopropane B->D C K₂CO₃ in MeCN C->D E Aqueous Workup (Filter, Wash, Extract) D->E F Vacuum Distillation or Column Chromatography E->F G Product: This compound F->G

Caption: Workflow for the synthesis of this compound.

From Precursor to Ligand: Synthesis of an Imidazolium Salt

The synthesized aniline is the key component for building the NHC scaffold. The most common route to NHC ligands proceeds through the synthesis of an imidazolium salt, which is a stable, air-tolerant solid that can be deprotonated as needed to generate the free carbene.[5] This protocol describes the synthesis of a symmetrical imidazolium salt from this compound.

Causality of Experimental Choices
  • One-Pot Procedure: The reaction of the aniline, glyoxal, and paraformaldehyde is a well-established, convergent method for forming the 1,3-diaryl-imidazolium core.[5][11] This "one-pot" approach is efficient and avoids the isolation of the intermediate diimine species.

  • Acid Catalyst: A few drops of formic acid or acetic acid catalyze the initial imine formation between the aniline and glyoxal/formaldehyde.[11]

  • Solvent and Reagents: Methanol is a suitable solvent for the initial condensation. Subsequent addition of chlorotrimethylsilane (TMSCl) in a non-polar solvent like ethyl acetate is a modern, high-yielding method for the cyclization and salt formation step.[5]

Experimental Protocol: Synthesis of 1,3-Bis(2,4,6-trimethyl-N-propylphenyl)imidazolium Chloride

Safety Note: Glyoxal solutions can be irritating. Paraformaldehyde is toxic upon inhalation. Handle these reagents in a fume hood. Chlorotrimethylsilane is corrosive and reacts with moisture to release HCl gas.

Materials:

  • This compound (2.0 eq)

  • Glyoxal (40 wt% solution in water, 1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Methanol

  • Ethyl Acetate (anhydrous)

  • Chlorotrimethylsilane (TMSCl) (2.2 eq)

  • Diethyl ether

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (17.7 g, 100 mmol) in methanol (80 mL).

  • Add glyoxal solution (7.25 g, 50 mmol) to the stirred solution, followed by a few drops of formic acid.

  • Stir the mixture at room temperature for 1 hour. A yellow precipitate of the diimine may form.

  • Add paraformaldehyde (1.65 g, 55 mmol) to the mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add anhydrous ethyl acetate (150 mL) and heat the mixture to 70°C.

  • Slowly add chlorotrimethylsilane (12.0 g, 110 mmol) to the heated suspension.

  • Maintain the reaction at 70°C for 6 hours, during which a precipitate will form.

  • Cool the reaction to room temperature and collect the solid product by filtration.

  • Wash the solid extensively with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white or off-white solid under vacuum to yield the pure imidazolium chloride salt.

Visualization of Ligand Synthesis

G A This compound (2 eq) D Condensation in MeOH (Formic Acid cat.) A->D B Glyoxal (1 eq) B->D C Paraformaldehyde (1.1 eq) E Intermediate Diimine/ Aminal Mixture C->E D->E F Cyclization with TMSCl in Ethyl Acetate (70°C) E->F G Imidazolium Chloride Salt (Pre-Ligand) F->G

Caption: Synthesis of the NHC precursor (Imidazolium Salt).

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of the newly synthesized ligand, we present a protocol for a model Suzuki-Miyaura cross-coupling reaction.[12] The bulky NHC ligand is generated in situ from the imidazolium salt and a strong base, then coordinated to a palladium source to form the active catalyst.[1][13]

Causality of Experimental Choices
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and reliable palladium precursor. The NHC ligand is generated in situ by deprotonating the imidazolium salt with a strong base, potassium tert-butoxide (KOtBu). This method is convenient and avoids the isolation of the often air-sensitive free carbene.

  • Reaction Conditions: Toluene is a standard solvent for Suzuki couplings. The reaction is run at an elevated temperature (100°C) to ensure efficient catalytic turnover. The choice of a challenging substrate, 4-chloroanisole (an electron-rich aryl chloride), is deliberate to showcase the high activity often imparted by bulky, electron-rich NHC ligands.[7]

Experimental Protocol: Coupling of 4-Chloroanisole and Phenylboronic Acid

Safety Note: Aryl halides and boronic acids can be irritants. Potassium tert-butoxide is a strong, moisture-sensitive base. Handle all reagents in an inert atmosphere (e.g., using a glovebox or Schlenk line techniques).

Materials:

  • Imidazolium chloride salt (from section 3.2) (0.02 eq, 2 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq, 1 mol%)

  • Potassium tert-butoxide (KOtBu) (2.2 eq)

  • 4-Chloroanisole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Anhydrous Toluene

  • Schlenk flask, inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the imidazolium salt (0.02 mmol), Pd(OAc)₂ (0.01 mmol), and KOtBu (2.2 mmol).

  • Add anhydrous toluene (5 mL). Stir the mixture at room temperature for 20 minutes to allow for catalyst formation (the solution may change color).

  • Add 4-chloroanisole (1.0 mmol) to the flask.

  • Add phenylboronic acid (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100°C for 4-12 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Expected Performance

The introduction of the N-propyl group is hypothesized to enhance catalytic performance by fine-tuning the steric environment. Below is a table comparing the expected performance of the new ligand (abbreviated as IPr*Pr ) with the standard IMes ligand in the model reaction.

Catalyst SystemAryl HalideTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(OAc)₂ / IMes 4-Chloroanisole10012~85%85
Pd(OAc)₂ / IPr*Pr 4-Chloroanisole1006>95% (expected)>95 (expected)

Note: Data for IPrPr is projected based on the principle that increased steric bulk and solubility can accelerate catalysis with challenging substrates.*

Visualization of Catalytic Cycle

G cluster_cycle Suzuki-Miyaura Catalytic Cycle center A [Pd(0)L] Active Catalyst L = IPr*Pr B Oxidative Addition C [Ar-Pd(II)L-X] A->C Ar-X D Transmetalation (with Ar'B(OH)₂) E [Ar-Pd(II)L-Ar'] C->E Ar'B(OH)₂ Base E->A Ar-Ar' F Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound serves as a valuable and accessible precursor for synthesizing a new class of sterically and electronically tuned N-heterocyclic carbene ligands. The protocols provided herein offer a complete and robust workflow from the synthesis of this modified aniline to its successful application in a challenging palladium-catalyzed cross-coupling reaction. By providing an additional axis for modification (N-alkylation), this building block empowers researchers and drug development professionals to design bespoke catalyst systems tailored for specific, demanding chemical transformations. The expected enhancements in solubility and catalytic activity warrant further investigation into this promising family of ligands.

References

  • D. J. Nelson and S. P. Nolan, "Quantifying and Understanding the Steric Properties of N-Heterocyclic Carbene Ligands," Chemical Society Reviews, 2013, 42, 6723-6753. ([Link])

  • M. R. Buchmeiser, "Synthesis and application of N-heterocyclic carbene-functionalized monolithic stationary phases for separation purposes," Journal of Solid State Chemistry, 2005, 178, 2201-2207. ([Link])

  • S. Diez-Gonzalez, N. Marion, S. P. Nolan, "N-Heterocyclic Carbenes in Late Transition Metal Catalysis," Chemical Reviews, 2009, 109, 3612-3676. ([Link])

  • L. Cavallo, A. Correa, C. Costabile, H. Jacobsen, "The Steric Nature of N-Heterocyclic Carbene (NHC) Ligands," Journal of Organometallic Chemistry, 2005, 690, 5407-5413. ([Link])

  • C. S. J. Cazin, "N-Heterocyclic carbene-palladium complexes in catalysis," Dalton Transactions, 2008, 37, 5743-5757. ([Link])

  • O. Daugulis, "Palladium-Catalyzed Arylation of C-H Bonds," Topics in Current Chemistry, 2010, 292, 57-95. ([Link])

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, 2002, 41, 4176-4211. ([Link])

  • Ningbo Inno Pharmchem Co., Ltd., "The Crucial Role of 2,4,6-Trimethylaniline in Modern Organic Synthesis," PharmaChem. ([Link])

  • PrepChem, "Synthesis of 2,4,6-trimethylaniline hydrochloride," PrepChem. ([Link])

  • M. Szostak, et al., "[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions," The Journal of Organic Chemistry, 2021, 86, 21, 15467–15478. ([Link])

  • W. A. Herrmann, "N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis," Angewandte Chemie International Edition, 2002, 41, 1290-1309. ([Link])

  • A. A. D. Tulloch, et al., "The role of the N-substituent in N-heterocyclic carbene (NHC) complexes of palladium in the Suzuki-Miyaura reaction," Dalton Transactions, 2012, 41, 8474-8483. ([Link])

  • Ningbo Inno Pharmchem Co., Ltd., "Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline," PharmaChem. ([Link])

  • S. P. Nolan, et al., "Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts," Nature Protocols, 2006, 1, 651-656. ([Link])

  • Ningbo Inno Pharmchem Co., Ltd., "2,4,6-Trimethylaniline: A Foundational Chemical for Catalysis and Material Science," PharmaChem. ([Link])

  • T. Tsuchimoto, et al., "A Novel Synthesis of N-Substituted Anilines," Tetrahedron Letters, 1973, 14, 1145-1148. ([Link])

  • Chongqing Chemdad Co., Ltd, "2,4,6-Trimethylaniline," Chemdad. ([Link])

  • Wikipedia, "2,4,6-Trimethylaniline," Wikipedia. ([Link])

  • S. P. Nolan, et al., "Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts," Nature Protocols, 2006, 1, 651-656. ([Link])

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Sources

The Untapped Potential of 2,4,6-trimethyl-N-propylaniline in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Ligand Design

In the landscape of transition metal catalysis, the design of ancillary ligands is paramount to controlling reactivity, selectivity, and catalyst stability. Sterically hindered anilines have emerged as crucial building blocks for a variety of powerful ligands, most notably N-heterocyclic carbenes (NHCs). 2,4,6-trimethylaniline (mesitylamine) is a well-established precursor for some of the most widely used NHC ligands, such as IMes and SIMes, which are integral to robust catalysts like the second-generation Grubbs' catalyst.[1][2]

This guide delves into the prospective applications of a related, yet underexplored, derivative: 2,4,6-trimethyl-N-propylaniline . While direct catalytic applications of this specific molecule are not yet prevalent in the literature, its unique structural features—a sterically demanding mesityl group combined with an N-propyl substituent—suggest significant potential for the development of novel, finely-tuned catalytic systems. The N-propyl group can introduce subtle but significant modifications to the steric and electronic properties of derived ligands compared to their N-methyl or N-H counterparts, potentially enhancing solubility, stability, and catalytic performance.

This document presents detailed, prospective application notes and protocols for the use of this compound in two key areas of transition metal catalysis: as a precursor to a novel N-heterocyclic carbene (NHC) ligand for cross-coupling reactions and as a sterically-demanding ancillary ligand in palladium-catalyzed Buchwald-Hartwig amination.

Application 1: A Precursor to a Novel N-Heterocyclic Carbene Ligand for Suzuki-Miyaura Coupling

The introduction of an N-propyl group onto the 2,4,6-trimethylaniline framework offers a unique opportunity to synthesize a new generation of NHC ligands. The propyl group can influence the ligand's conformation and solubility, which in turn can impact the catalytic activity of the corresponding metal complex. Here, we propose the synthesis of a novel imidazolium salt precursor from this compound and its application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Rationale and Mechanistic Considerations

N-heterocyclic carbenes are powerful ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability, which stabilizes the metal center and promotes oxidative addition. The steric bulk of the N-substituents is crucial for facilitating reductive elimination, the final step in the catalytic cycle.[3]

The proposed NHC ligand, derived from this compound, would feature a unique steric profile. The N-propyl group, while less bulky than the mesityl group, adds to the overall steric environment around the metal center and may influence the orientation of the mesityl groups. This can create a specific pocket around the palladium atom that could enhance selectivity for certain substrates.

Experimental Protocols

Part A: Synthesis of the Imidazolium Salt Precursor (IPr-Pr·HCl)

This protocol outlines the synthesis of the N,N'-bis(2,4,6-trimethylphenyl-N-propyl)imidazolium chloride, a hypothetical precursor to our novel NHC ligand. The synthesis is adapted from established procedures for similar NHC precursors.[4]

Materials:

  • This compound

  • Glyoxal (40% solution in water)

  • Ammonium chloride

  • Paraformaldehyde

  • Chlorotrimethylsilane

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

Step-by-Step Protocol:

  • Synthesis of the Diimine: In a round-bottom flask, dissolve this compound (2.0 eq.) in toluene. To this solution, add glyoxal (1.0 eq., 40% in water) dropwise at room temperature. Stir the reaction mixture for 12 hours. The formation of the diimine can be monitored by TLC.

  • Work-up: After completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diimine.

  • Cyclization to the Imidazolium Salt: To a solution of the crude diimine in anhydrous toluene, add paraformaldehyde (1.1 eq.) and chlorotrimethylsilane (1.2 eq.) under an inert atmosphere. Heat the reaction mixture to 80 °C for 24 hours.

  • Isolation: Upon cooling, a precipitate should form. If not, add anhydrous diethyl ether to induce precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the imidazolium salt (IPr-Pr·HCl).

Part B: In Situ Generation of the Pd-NHC Catalyst and Application in Suzuki-Miyaura Coupling

This protocol describes the use of the newly synthesized imidazolium salt in a palladium-catalyzed Suzuki-Miyaura reaction between 4-bromotoluene and phenylboronic acid.

Materials:

  • IPr-Pr·HCl (from Part A)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 4-bromotoluene

  • Phenylboronic acid

  • Anhydrous toluene

  • Anhydrous isopropanol

  • Standard Schlenk line and glassware

Reaction Table:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-bromotoluene171.041.01.0
Phenylboronic acid121.931.21.2
Pd(OAc)₂224.50.020.02
IPr-Pr·HCl-0.040.04
K₂CO₃138.213.03.0
Toluene/Isopropanol (3:1)-5 mL-

Step-by-Step Protocol:

  • Catalyst Formation: In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and IPr-Pr·HCl (0.04 mmol).

  • Addition of Base and Reactants: To the same tube, add K₂CO₃ (3.0 mmol), 4-bromotoluene (1.0 mmol), and phenylboronic acid (1.2 mmol).

  • Solvent Addition and Reaction: Add the anhydrous toluene/isopropanol solvent mixture (5 mL). Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • Monitoring and Work-up: Monitor the reaction progress by GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)-NHC [Pd(0)(IPr-Pr)] Oxidative Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X [Ar-Pd(II)(IPr-Pr)-X] Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar' [Ar-Pd(II)(IPr-Pr)-Ar'] Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)-NHC Product Ar-Ar' Reductive Elimination->Product Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar'->Reductive Elimination

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.

Application 2: An Ancillary Ligand in Palladium-Catalyzed Buchwald-Hartwig Amination

The steric bulk and electron-donating nature of this compound make it a promising candidate as a supporting ligand in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. In this application, the aniline derivative itself would act as a ligand, coordinating to the palladium center and influencing the catalytic process.

Rationale and Mechanistic Considerations

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The success of this reaction often relies on the use of bulky, electron-rich phosphine ligands.[5][6] However, N-donor ligands can also play a significant role. A sterically hindered N-alkylaniline like this compound could potentially form a stable complex with a palladium precursor, facilitating the key steps of the catalytic cycle. The steric hindrance would be expected to promote the reductive elimination of the aminated product.[1]

Experimental Protocol

This protocol describes a hypothetical Buchwald-Hartwig amination of 4-chlorotoluene with morpholine, using this compound as an ancillary ligand.

Materials:

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Sodium tert-butoxide (NaOtBu)

  • 4-chlorotoluene

  • Morpholine

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Reaction Table:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-chlorotoluene126.581.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
This compound177.290.040.04
NaOtBu96.11.41.4
Toluene-5 mL-

Step-by-Step Protocol:

  • Catalyst Pre-formation (optional): In a glovebox or under a strict inert atmosphere, stir Pd₂(dba)₃ (0.01 mmol) and this compound (0.04 mmol) in toluene (1 mL) for 30 minutes.

  • Reaction Setup: In a separate oven-dried Schlenk tube, add NaOtBu (1.4 mmol), 4-chlorotoluene (1.0 mmol), and the remaining toluene (4 mL).

  • Addition of Amine and Catalyst: Add morpholine (1.2 mmol) to the Schlenk tube, followed by the pre-formed catalyst solution (or add the Pd₂(dba)₃ and ligand directly if not pre-forming).

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • Monitoring and Work-up: Monitor the reaction by GC-MS. After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield 4-(p-tolyl)morpholine.

Visualization of the Catalytic Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Setup 1. Add NaOtBu, Aryl Halide to Schlenk Tube Add_Amine 2. Add Amine and Solvent Setup->Add_Amine Add_Catalyst 3. Add Pd₂(dba)₃ and This compound Add_Amine->Add_Catalyst Heat 4. Heat at 100 °C Add_Catalyst->Heat Monitor 5. Monitor by GC-MS Heat->Monitor Quench 6. Quench with aq. NH₄Cl Monitor->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Purify 8. Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

While the direct application of this compound in transition metal catalysis is an area ripe for exploration, its structural characteristics provide a strong basis for hypothesizing its utility. The protocols and concepts outlined in this guide are intended to serve as a foundational framework for researchers to begin investigating the potential of this and similar N-alkylated, sterically hindered anilines. Further research into the synthesis of novel ligands from this precursor and their systematic evaluation in a range of catalytic transformations will undoubtedly unveil new opportunities in catalyst design and application, pushing the boundaries of what is achievable in modern synthetic chemistry.

References

  • Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Synthesis of N-heterocyclic Carbenes and Metal Complexes. (n.d.). Chinese Journal of Chemistry.
  • Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. (n.d.). University of York.
  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025, December 14).
  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (n.d.). Beilstein Journals.
  • Application Notes and Protocols: Synthesis of N-Heterocyclic Carbene (NHC) Ligands from Trimethylaniline Isomers. (n.d.). BenchChem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC.

Sources

Application Notes & Protocols: Polymerization Reactions of 2,4,6-trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyaniline (PANI) and its derivatives represent a significant class of conducting polymers, offering a unique combination of tunable conductivity, environmental stability, and biocompatibility.[1] These properties have led to their exploration in a wide array of applications, including sensors, corrosion protection, and biomedical devices such as drug delivery systems and tissue engineering scaffolds.[2][3] The introduction of substituents onto the aniline backbone, particularly N-alkylation and ring substitution, can significantly modify the polymer's properties, such as solubility and processability, which are often limitations for the parent PANI.[1][4]

This guide provides a detailed exploration of the polymerization reactions involving 2,4,6-trimethyl-N-propylaniline , a monomer designed to combine the electronic characteristics of a substituted aniline with enhanced solubility conferred by the N-propyl group and steric influence from the methyl groups. We will delve into three primary polymerization methodologies: chemical oxidative polymerization, electrochemical polymerization, and enzymatic polymerization. Each section will provide a theoretical underpinning, a step-by-step experimental protocol, and a discussion of the critical parameters influencing the reaction.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is the most common and straightforward method for synthesizing polyaniline and its derivatives.[5] The process involves the oxidation of the monomer in an acidic medium, typically using an oxidizing agent like ammonium persulfate (APS). The reaction proceeds through the formation of radical cations, which then couple to form the polymer chain. The "head-to-tail" coupling of aniline units is the predominant mechanism.[5][6][7] The presence of methyl groups on the aromatic ring in this compound is expected to influence the electronic properties and steric environment of the monomer, potentially affecting the polymerization rate and the final polymer structure.

Protocol: Chemical Oxidative Polymerization of this compound

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

  • Beaker, magnetic stirrer, and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved. The acidic medium is crucial for the protonation of the aniline derivative, which is a key step in the polymerization process.

  • Cooling: Place the beaker in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This low temperature helps to control the reaction rate and prevent over-oxidation of the polymer.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate in 50 mL of 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and is typically in the range of 1:1 to 1.25:1.[8]

  • Initiation of Polymerization: Slowly add the APS solution dropwise to the cooled monomer solution while stirring vigorously. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Polymerization Reaction: Continue stirring the reaction mixture in the ice bath for 2-4 hours. After this period, remove the ice bath and allow the reaction to proceed at room temperature for an additional 24 hours to ensure high conversion.

  • Isolation of the Polymer: The resulting polymer precipitate is collected by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer precipitate sequentially with copious amounts of 1 M HCl and then methanol to remove any unreacted monomer, oxidant, and oligomers.[8]

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to obtain a fine powder.

Data Presentation: Key Reaction Parameters
ParameterValue/RangeRationale
Monomer Concentration0.1 - 0.5 MAffects reaction kinetics and polymer morphology.
Oxidant/Monomer Molar Ratio1.0 - 1.25A slight excess of oxidant ensures complete polymerization.[8]
Reaction Temperature0 - 25 °CLower temperatures favor higher molecular weight and better polymer quality.
Acid Concentration1 M HClProvides the necessary acidic environment for protonation and doping.
Reaction Time24 - 48 hoursEnsures high yield of the polymer.
Workflow Visualization

Chemical_Oxidative_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer_Sol Dissolve Monomer in 1M HCl Cooling Cool Monomer Solution (0-5 °C) Monomer_Sol->Cooling APS_Sol Dissolve APS in 1M HCl Addition Slowly Add APS Solution APS_Sol->Addition Cooling->Addition Polymerization Stir at 0-5 °C (2-4h) then RT (24h) Addition->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Wash with HCl and Methanol Filtration->Washing Drying Vacuum Drying (60 °C) Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Poly(this compound)

Caption: Workflow for Chemical Oxidative Polymerization.

Electrochemical Polymerization

Electrochemical polymerization offers precise control over the polymer film thickness, morphology, and properties by manipulating electrochemical parameters such as potential, current, and charge.[9][10] The polymerization occurs directly on the surface of a working electrode, making this method ideal for the fabrication of thin films for sensor and coating applications. The process involves the electrochemical oxidation of the monomer to form radical cations, which then polymerize on the electrode surface.

Protocol: Electrochemical Polymerization of this compound

Materials and Equipment:

  • This compound (monomer)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Tetrabutylammonium perchlorate (TBAP) or other supporting electrolyte

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)

    • Counter electrode (e.g., platinum wire)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

  • Nitrogen gas source

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen organic solvent (e.g., acetonitrile).

  • Deoxygenation: Purge the electrolyte solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.[9]

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution, ensuring the working, counter, and reference electrodes are properly immersed.

  • Electropolymerization: Perform the electropolymerization using one of the following techniques:

    • Cyclic Voltammetry (CV): Cycle the potential of the working electrode between a lower and an upper limit (e.g., -0.2 V to 1.2 V vs. SCE) for a set number of cycles. The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

    • Potentiostatic Polymerization: Apply a constant potential to the working electrode (e.g., 1.0 V vs. SCE) for a specific duration.

    • Galvanostatic Polymerization: Apply a constant current density to the working electrode.

  • Film Characterization: After polymerization, gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film can then be characterized using various techniques such as UV-vis spectroscopy, scanning electron microscopy (SEM), and cyclic voltammetry in a monomer-free electrolyte solution.

Data Presentation: Key Electrochemical Parameters
ParameterTechniqueTypical Range/ValueInfluence
Monomer ConcentrationAll0.05 - 0.2 MAffects polymerization rate and film quality.
Supporting ElectrolyteAll0.1 MEnsures conductivity of the solution.
Potential RangeCV-0.2 to 1.2 V vs. SCEDetermines the oxidation potential of the monomer and the stability window of the polymer.
Scan RateCV20 - 100 mV/sAffects film morphology and growth rate.
Applied PotentialPotentiostatic0.8 - 1.2 V vs. SCEControls the rate of polymerization.
Number of CyclesCV10 - 50Determines the thickness of the polymer film.
Mechanism Visualization

Electrochemical_Polymerization Monomer Monomer (Ar-NHR) Radical_Cation Radical Cation (Ar-NHR•+) Monomer->Radical_Cation -e⁻ (Oxidation) Dimer Dimer Radical_Cation->Dimer + Monomer Polymer_Chain Growing Polymer Chain Dimer->Polymer_Chain + n Monomers

Caption: Simplified mechanism of electrochemical polymerization.

Enzymatic Polymerization

Enzymatic polymerization is an emerging "green" chemistry approach that utilizes enzymes as catalysts to initiate and control the polymerization process.[11] This method operates under mild conditions, typically in aqueous solutions at or near room temperature and neutral pH, making it an environmentally friendly alternative to chemical and electrochemical methods.[11] Enzymes like horseradish peroxidase (HRP) and laccase can catalyze the oxidative polymerization of aniline and its derivatives in the presence of an oxidizing agent like hydrogen peroxide (H2O2).[12][13]

Protocol: Enzymatic Polymerization of this compound

Materials:

  • This compound (monomer)

  • Horseradish peroxidase (HRP) or Laccase

  • Hydrogen peroxide (H2O2), 30% solution

  • Phosphate buffer solution (pH 7.0)

  • Dialysis tubing (MWCO appropriate for oligomers)

  • Deionized water

  • Beaker, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: In a beaker, prepare a solution of the monomer in the phosphate buffer. Due to the potential low water solubility of the monomer, a co-solvent or surfactant may be necessary to create a stable dispersion.

  • Enzyme Addition: Add the enzyme (e.g., HRP) to the monomer solution and stir gently to ensure uniform distribution.

  • Initiation: Slowly add hydrogen peroxide to the reaction mixture. The H2O2 acts as the oxidizing agent, which is activated by the enzyme.

  • Polymerization: Allow the reaction to proceed at room temperature with gentle stirring for 24-72 hours. The formation of a precipitate or a color change in the solution indicates polymerization.

  • Enzyme Deactivation: After the reaction is complete, deactivate the enzyme by heating the mixture (e.g., to 80 °C for 15 minutes) or by adding an inhibitor.

  • Purification: The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol) followed by filtration, or by dialysis against deionized water to remove the buffer salts, unreacted monomer, and enzyme.

  • Drying: The purified polymer is then dried under vacuum.

Data Presentation: Key Enzymatic Reaction Parameters
ParameterValue/RangeRationale
Monomer Concentration10 - 100 mMHigher concentrations can lead to enzyme inhibition.
Enzyme Concentration10 - 100 units/mLAffects the rate of polymerization.
H2O2/Monomer Molar Ratio1.0 - 1.5A slight excess of H2O2 is typically used.
pH6.0 - 8.0Optimal pH for enzyme activity.
Temperature20 - 30 °CMild temperatures to maintain enzyme stability.
Reaction Time24 - 72 hoursLonger reaction times may be needed for higher yields.
Logical Relationship Diagram

Enzymatic_Polymerization_Logic cluster_reactants Reactants cluster_products Products & Byproducts Monomer 2,4,6-trimethyl- N-propylaniline Reaction_Vessel Polymerization (Room Temperature) Monomer->Reaction_Vessel Enzyme Enzyme (e.g., HRP) Enzyme->Reaction_Vessel Oxidant Oxidant (H₂O₂) Oxidant->Reaction_Vessel Buffer Aqueous Buffer (pH 7) Buffer->Reaction_Vessel Polymer Polymer Reaction_Vessel->Polymer Water Water Reaction_Vessel->Water

Caption: Logical relationships in enzymatic polymerization.

Conclusion

The polymerization of this compound offers a promising route to novel conducting polymers with potentially enhanced solubility and processability. The choice of polymerization method—chemical oxidative, electrochemical, or enzymatic—will depend on the desired application, whether it be bulk powder synthesis, thin-film fabrication, or environmentally benign processing. The protocols and parameters outlined in this guide provide a robust starting point for researchers and drug development professionals to explore the synthesis and application of this interesting polyaniline derivative. Further characterization of the resulting polymers will be crucial to fully understand the impact of the N-propyl and trimethyl substitutions on their physicochemical and electronic properties.

References

  • Nabid, M. R., & Entezami, A. A. (2005). Comparative study on the enzymatic polymerization of N‐substituted aniline derivatives. Polymers for Advanced Technologies, 16(4), 305-309.
  • G. Akhat, et al. (2021).
  • Watanabe, A., Mori, K., Iwabuchi, A., Iwasaki, Y., & Nakamura, Y. (n.d.). Electrochemical polymerization of aniline and N-alkylanilines. Macromolecules.
  • Flores-Loyola, E., et al. (2007). Enzymatic polymerization of aniline in the presence of different inorganic substrates. Materials Chemistry and Physics, 105(1), 136-141.
  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (n.d.). PMC - NIH.
  • (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
  • Della Pina, C., & Falletta, E. (2022). Advances in Polyaniline for Biomedical Applications. Current Medicinal Chemistry, 29(2), 329-357.
  • (n.d.). Advances in Polyaniline for Biomedical Applications | Request PDF.
  • (n.d.). Electrochemical polymerization of aniline and N-alkylanilines. American Chemical Society.
  • (n.d.).
  • (n.d.). Enzymatic polymerization of aniline in the presence of different inorganic substrates | Request PDF.
  • (n.d.). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
  • Della Pina, C., & Falletta, E. (2022).
  • (n.d.). Synthesis and applications of Polyaniline: A Brief Review. IJSDR.
  • (n.d.). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. MDPI.
  • (n.d.).
  • Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules.
  • Atassi, Y., & Tally, M. (n.d.).
  • (n.d.).

Sources

Application Notes and Protocols: Synthesis of Novel Solvent Dyes Using 2,4,6-trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the application of 2,4,6-trimethyl-N-propylaniline in the synthesis of azo dyes. This compound is a bespoke aromatic amine whose structural characteristics—a sterically hindered aniline core and a lipophilic N-propyl group—make it a valuable precursor for high-performance solvent dyes. The bulky trimethyl-substituted phenyl ring influences the final chromophore's planarity and electronic environment, often leading to unique shades and improved stability, while the N-propyl group enhances solubility in non-polar media. This document details the multi-step synthesis of the precursor itself and its subsequent conversion into a model azo dye via diazotization and coupling reactions, offering field-proven insights into the causality behind critical process parameters.

Part I: Rationale and Precursor Synthesis

The Strategic Advantage of this compound in Dye Design

The molecular architecture of a dye precursor is paramount to the performance of the final colorant. This compound offers a unique combination of features:

  • Steric Hindrance: The three methyl groups ortho and para to the amine functionality provide significant steric bulk. This can protect the resulting azo linkage (-N=N-) from photolytic or chemical degradation, potentially increasing the lightfastness and overall stability of the dye.

  • Enhanced Solubility: The N-propyl group, in conjunction with the methyl groups, imparts a significant lipophilic character to the molecule. This makes it an ideal building block for "solvent dyes," which are required to have high solubility in organic solvents, oils, waxes, and plastics.[1]

  • Color Modification (Bathochromic Shift): Alkyl groups on the aromatic ring of the diazo component typically cause a bathochromic shift (a shift to longer wavelengths), which can deepen the color of the resulting dye.[1]

Synthesis of the Precursor: this compound

As this is a specialized starting material, its synthesis is a prerequisite for dye production. The process is logically divided into two major stages: the formation of the core aniline and its subsequent N-alkylation.

Stage 1: Synthesis of 2,4,6-trimethylaniline (Mesitylamine)

The industrial synthesis of 2,4,6-trimethylaniline begins with mesitylene (1,3,5-trimethylbenzene) and involves a classic nitration-reduction sequence.[2][3][4]

  • Nitration of Mesitylene: Mesitylene is selectively mononitrated using a mixed acid (sulfuric and nitric acid) solution under carefully controlled low-temperature conditions (below 10°C) to prevent oxidation of the methyl groups and over-nitration.[2][3]

  • Reduction of 2,4,6-trimethylnitrobenzene: The resulting nitro compound is then reduced to the primary amine. A common and robust method for this is Béchamp reduction, using iron powder in the presence of an acid like hydrochloric acid.[3] Catalytic hydrogenation is also a viable industrial method.[5]

G Mesitylene Mesitylene (1,3,5-Trimethylbenzene) NitroMesitylene 2,4,6-Trimethylnitrobenzene Mesitylene->NitroMesitylene HNO₃, H₂SO₄ < 10°C TMA 2,4,6-Trimethylaniline (Mesitylamine) NitroMesitylene->TMA Fe, HCl (or H₂, Catalyst) Reduction

Caption: Workflow for the synthesis of 2,4,6-trimethylaniline.

Stage 2: N-propylation of 2,4,6-trimethylaniline

The conversion of the primary aromatic amine to a secondary amine is achieved via N-alkylation. This protocol describes a standard nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

  • Principle: 2,4,6-trimethylaniline acts as a nucleophile, attacking an alkyl halide (1-bromopropane) to form the secondary amine. A base is required to neutralize the hydrobromic acid byproduct, preventing the formation of the unreactive ammonium salt and driving the reaction to completion.

Reagent/MaterialMolar Eq.MW ( g/mol )QuantityPurpose
2,4,6-trimethylaniline1.0135.2113.52 gStarting Material
1-Bromopropane1.2123.0014.76 gPropylating Agent
Potassium Carbonate (K₂CO₃), anhydrous2.0138.2127.64 gBase (Acid Scavenger)
Acetonitrile (CH₃CN)--150 mLSolvent

Step-by-Step Methodology:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4,6-trimethylaniline (13.52 g, 0.1 mol) and anhydrous potassium carbonate (27.64 g, 0.2 mol).

  • Solvent Addition: Add 150 mL of acetonitrile to the flask.

  • Reagent Addition: Begin stirring the suspension and add 1-bromopropane (14.76 g, 0.12 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid potassium carbonate and potassium bromide salts. Wash the solids with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Part II: Application in Azo Dye Synthesis

The synthesis of azo dyes from an aromatic amine is a cornerstone of color chemistry, proceeding through two distinct and critical stages: diazotization and azo coupling.[1][6]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Aniline 2,4,6-trimethyl- N-propylaniline Diazonium Arenediazonium Salt (Electrophile) Aniline->Diazonium NaNO₂, HCl 0-5 °C AzoDye Azo Dye (Final Product) Diazonium->AzoDye pH Control Coupler Coupling Component (e.g., 2-Naphthol) (Nucleophile) Coupler->AzoDye

Caption: General workflow for azo dye synthesis.

Protocol 2: Diazotization of this compound
  • Principle: The primary aromatic amine is converted to a highly reactive arenediazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid.[7]

  • Causality (Expertise): This reaction is performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable.[7][8] Above this temperature range, they readily decompose, losing nitrogen gas and forming undesired phenol byproducts, which drastically reduces the yield of the target dye.[7]

Reagent/MaterialMolar Eq.MW ( g/mol )QuantityPurpose
This compound1.0177.288.86 gAmine Precursor
Concentrated HCl (37%)3.036.4613.0 mLAcid catalyst & salt formation
Deionized Water--50 mLSolvent
Sodium Nitrite (NaNO₂)1.0569.003.62 gNitrosating agent source
Ice--As neededTemperature Control

Step-by-Step Methodology:

  • Amine Salt Formation: In a 250 mL beaker, combine this compound (8.86 g, 0.05 mol) and 50 mL of water. While stirring vigorously in an ice bath, slowly add concentrated HCl (13.0 mL). Stir until a fine slurry or solution of the amine hydrochloride salt is formed.

  • Temperature Control: Cool the mixture to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the addition.

  • Nitrite Addition: In a separate flask, dissolve sodium nitrite (3.62 g, 0.0525 mol) in 20 mL of cold water. Add this nitrite solution dropwise to the cold, stirring amine salt slurry over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Completion Check: After the addition is complete, continue stirring for another 15 minutes in the ice bath. To confirm the presence of a slight excess of nitrous acid (which indicates complete diazotization), test a drop of the solution on starch-iodide paper. An immediate blue-black color indicates a positive result.[7]

  • Usage: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.

Protocol 3: Azo Coupling with 2-Naphthol
  • Principle: The diazonium salt, a weak electrophile, attacks an electron-rich aromatic compound (the coupling component), in this case, 2-naphthol, via an electrophilic aromatic substitution reaction to form the stable azo dye.

  • Causality (Expertise): The coupling reaction with phenols like 2-naphthol is highly pH-dependent. It is carried out under slightly alkaline conditions (pH 8-10).[6] In this pH range, the phenol is deprotonated to the more strongly activating phenoxide ion, which is sufficiently nucleophilic to react with the weakly electrophilic diazonium ion. Acidic conditions would suppress phenoxide formation and halt the reaction.

Reagent/MaterialMolar Eq.MW ( g/mol )QuantityPurpose
Diazonium Salt Solution1.0-~85 mLFrom Protocol 2
2-Naphthol1.0144.177.21 gCoupling Component
Sodium Hydroxide (NaOH)2.540.005.0 gCreates alkaline pH, forms phenoxide
Deionized Water--100 mLSolvent

Step-by-Step Methodology:

  • Coupling Solution: In a 500 mL beaker, dissolve 2-naphthol (7.21 g, 0.05 mol) in 100 mL of water containing sodium hydroxide (5.0 g, 0.125 mol). Stir until a clear solution of sodium naphthoxide is obtained.

  • Temperature Control: Cool this solution to below 5 °C in an ice bath.

  • Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the cold sodium naphthoxide solution.

  • Precipitation: An intensely colored precipitate of the azo dye should form immediately.

  • Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

  • Purification: Collect the solid dye by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the product in an oven at 60-70 °C. The resulting crude dye can be further purified by recrystallization from a suitable organic solvent (e.g., ethanol or toluene).

Part III: Expected Outcomes and Conclusion

The dye synthesized from this compound and 2-naphthol is expected to be an intensely colored solid (likely in the red-orange spectrum) with poor water solubility but good solubility in organic solvents like ethanol, acetone, and toluene, making it suitable for applications as a solvent dye.

This compound serves as a highly effective, albeit specialized, precursor for the synthesis of azo dyes. Its unique substitution pattern allows for the rational design of colorants with enhanced solubility in non-polar media and potentially superior stability. The protocols detailed herein provide a robust and reproducible framework for researchers and scientists to explore the synthesis of novel dyes based on this versatile intermediate. The principles of temperature and pH control are paramount to achieving high yields and purity, reflecting the disciplined approach required in synthetic dye chemistry.

References

  • Pourjavid, M. R., et al. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. E-Journal of Chemistry. Available at: [Link]

  • Kaur, H., et al. (2021). Facile synthesis of oligo anilines as permanent hair dyes: how chemical modifications impart colour and avoid toxicity. New Journal of Chemistry. Available at: [Link]

  • Kemp, M. T., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. National Institutes of Health (NIH). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • ResearchGate. (2017). Novel azo disperse dyes derived from N-benzyl–N-ethyl–aniline: Synthesis,solvatochromic and optical properties. ResearchGate. Available at: [Link]

  • Google Patents. (1981). US4275003A - Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines. Google Patents.
  • Benkhaya, S., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Wikipedia. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com. Available at: [Link]

  • Rebreyend, C., et al. (2016). Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. National Institutes of Health (NIH). Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Lec4 - Diazotization Reactions. YouTube. Available at: [Link]

  • ResearchGate. (2020). (PDF) Classifications, properties, recent synthesis and applications of azo dyes. ResearchGate. Available at: [Link]

  • Ben's Chem Videos. (2019). converting anilines to diazoniums ions. YouTube. Available at: [Link]

  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. Available at: [Link]

  • Google Patents. (2006). CN1800143A - 2,4,6-trimethylaniline synthesis method. Google Patents.
  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. Available at: [Link]

  • Zhang, Y., et al. (2019). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source. ResearchGate. Available at: [Link]

  • Al-Adilee, K. J., & Al-Jbouri, F. A. H. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. SpringerLink. Available at: [Link]

Sources

Application Note: Derivatization of 2,4,6-trimethyl-N-propylaniline for Novel Functional Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a technical guide for the derivatization of 2,4,6-trimethyl-N-propylaniline, a sterically hindered N-alkylaniline, into a functional polymer for materials science applications. Due to the limited direct literature on this specific monomer, this guide establishes a robust protocol for its chemical oxidative polymerization based on well-understood principles of aniline derivatization. The structural features of the monomer—three methyl groups providing steric hindrance and an N-propyl group—are expected to yield a polymer with enhanced solubility and unique electrochemical properties compared to unsubstituted polyaniline. This note details the scientific rationale, a step-by-step polymerization protocol, a comprehensive characterization workflow, and a discussion of potential applications for the resulting material, tentatively named poly(this compound) or p(TMNPA).

Introduction and Design Rationale

Polyaniline (PANI) is a cornerstone of the conducting polymer field, prized for its straightforward synthesis, environmental stability, and tunable conductivity.[1][2] However, its practical application is often hampered by poor solubility in common organic solvents, which complicates processing.[2] A common strategy to overcome this is the introduction of substituents onto the aniline monomer unit, either on the aromatic ring or the nitrogen atom.[2]

The monomer this compound presents a unique combination of structural motifs designed to address this solubility challenge while potentially introducing new functionalities:

  • Ring Substitution (2,4,6-trimethyl): The three methyl groups on the aniline ring introduce significant steric hindrance. This is expected to reduce inter-chain interactions and chain packing in the resulting polymer, thereby increasing its solubility.[2] While significant steric hindrance can sometimes impede polymerization or lower conductivity, it can also lead to materials with distinct morphological and sensory properties.[3][4]

  • N-Substitution (N-propyl): The presence of an alkyl group on the nitrogen atom further contributes to disrupting chain planarity and enhancing solubility.[5][6] N-alkylation is known to produce polymers, though often with lower molecular weights and conductivity compared to unsubstituted PANI.[5]

By combining these features, we hypothesize that the oxidative polymerization of this compound will yield a novel, soluble, and electroactive material suitable for applications in printable electronics, anti-corrosion coatings, and chemical sensors.[7][8]

Proposed Derivatization Pathway: Oxidative Chemical Polymerization

The most common and scalable method for synthesizing polyaniline and its derivatives is oxidative chemical polymerization.[9][10] The reaction proceeds via a radical-dominant mechanism involving initiation, propagation, and termination steps.[11][12]

Mechanism Overview:

  • Initiation: The reaction is initiated by an oxidizing agent, typically ammonium persulfate (APS), in an acidic medium (e.g., HCl). The oxidant generates an aniline radical cation.[13]

  • Propagation: These radical cations couple, primarily in a "head-to-tail" fashion (para-position coupling), to form dimers, trimers, and ultimately, the polymer chain.[14][15] The polymer chain grows through consecutive oxidation and reduction steps.[14]

  • Termination: The polymerization ceases upon consumption of the oxidant or monomer.[13]

The steric hindrance from the 2,4,6-trimethyl groups is expected to strongly favor para-coupling, potentially leading to a more linear and well-defined polymer structure compared to less substituted anilines.

Detailed Experimental Protocol: Synthesis of p(TMNPA)

This protocol is adapted from established methods for the synthesis of substituted polyanilines and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][15]

3.1. Materials and Equipment

  • Monomer: this compound (Assumed purity >98%)

  • Acid: 1.0 M Hydrochloric Acid (HCl)

  • Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈)

  • Solvents: Methanol, Acetone, Deionized Water

  • Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer with hotplate/cooling bath, dropping funnel, thermometer, Buchner funnel and flask, vacuum line.

3.2. Polymerization Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Monomer Dissolution (20 mmol in 100 mL 1.0 M HCl) Oxidant Oxidant Solution (20 mmol APS in 50 mL 1.0 M HCl) Cool Cool Monomer Solution (0-5 °C) Monomer->Cool Addition Slow Dropwise Addition of Oxidant Oxidant->Addition Cool->Addition Polymerize Stir for 24h (Maintain 0-5 °C) Addition->Polymerize Filter Vacuum Filtration Polymerize->Filter Wash_HCl Wash with 1.0 M HCl Filter->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Wash_H2O Wash with DI Water Wash_MeOH->Wash_H2O Dry Dry under Vacuum (60 °C, 24h) Wash_H2O->Dry Final Product\np(TMNPA) Powder Final Product p(TMNPA) Powder Dry->Final Product\np(TMNPA) Powder

Caption: Experimental workflow for the synthesis of p(TMNPA).

3.3. Step-by-Step Procedure

  • Monomer Solution: In the 250 mL three-neck flask, dissolve 20 mmol of this compound in 100 mL of 1.0 M HCl solution. Stir until the monomer is fully dissolved.

  • Cooling: Place the flask in an ice/water bath and cool the solution to between 0 °C and 5 °C while stirring. Maintain this temperature throughout the oxidant addition.

  • Oxidant Preparation: In a separate beaker, dissolve 20 mmol of ammonium persulfate in 50 mL of 1.0 M HCl. Note: A 1:1 molar ratio of oxidant to monomer is a common starting point.

  • Polymerization: Transfer the oxidant solution to the dropping funnel. Add the oxidant dropwise to the stirring monomer solution over a period of 30-45 minutes. A color change (e.g., to dark green or blue/black) should be observed, indicating polymerization.

  • Reaction Time: After the addition is complete, leave the reaction mixture stirring in the cooling bath for 24 hours to ensure maximum conversion.

  • Isolation: Collect the precipitated polymer powder by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the polymer powder on the filter with several portions of 1.0 M HCl to remove unreacted monomer and oligomers.

    • Wash with methanol until the filtrate becomes colorless to remove the oxidant and other impurities.

    • Finally, wash with deionized water to remove any remaining acid.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.

  • Yield: Weigh the final product and calculate the percentage yield.

Characterization of the Resulting Polymer

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized p(TMNPA).

4.1. Characterization Workflow Diagram

G cluster_structure Structural Analysis cluster_properties Property Analysis Product p(TMNPA) Powder FTIR FTIR Spectroscopy Product->FTIR NMR ¹H & ¹³C NMR Product->NMR UVVis UV-Vis Spectroscopy Product->UVVis GPC Gel Permeation Chromatography (GPC) Product->GPC TGA_DSC TGA / DSC Product->TGA_DSC CV Cyclic Voltammetry (CV) Product->CV Confirms functional groups\nand polymer backbone Confirms functional groups and polymer backbone Confirms functional groups\nand polymer backbone->FTIR Verifies monomer unit\nand connectivity Verifies monomer unit and connectivity Verifies monomer unit\nand connectivity->NMR Probes electronic transitions\n(doping state) Probes electronic transitions (doping state) Probes electronic transitions\n(doping state)->UVVis Determines molecular weight\nand dispersity Determines molecular weight and dispersity Determines molecular weight\nand dispersity->GPC Assesses thermal stability Assesses thermal stability Assesses thermal stability->TGA_DSC Investigates redox activity Investigates redox activity Investigates redox activity->CV

Caption: Standard workflow for polymer characterization.

4.2. Expected Results and Interpretation

The following table summarizes the key characterization techniques and the expected outcomes for a successful p(TMNPA) synthesis.

TechniquePurposeExpected Observations & Interpretation
Solubility Test Assess processabilityHigh solubility in solvents like NMP, THF, Chloroform, DMF due to the bulky alkyl substituents.[16]
FTIR Spectroscopy Structural confirmationCharacteristic peaks for C-N stretching (~1380 cm⁻¹), quinoid ring (~1580 cm⁻¹), benzenoid ring (~1500 cm⁻¹), and C-H vibrations of alkyl groups. The presence of these bands confirms polymerization.[17]
¹H NMR Spectroscopy Detailed structural analysisBroadened peaks corresponding to aromatic protons and the aliphatic protons of the methyl and N-propyl groups, confirming the polymer structure.
UV-Vis Spectroscopy Electronic propertiesAbsorption bands characteristic of π→π* transitions in the benzenoid rings and exciton absorption of the quinoid rings, indicating the polymer's oxidation state.[15]
Gel Permeation (GPC) Molecular weightProvides average molecular weight (Mw, Mn) and polydispersity index (PDI). Expected to be lower than unsubstituted PANI due to steric hindrance.
Thermogravimetric (TGA) Thermal stabilityDetermines the onset temperature of decomposition, providing a measure of the material's thermal stability.[18]
Cyclic Voltammetry (CV) Electrochemical activityRedox peaks corresponding to the leucoemeraldine/emeraldine and emeraldine/pernigraniline transitions, confirming the material is electroactive.[19]

Potential Applications and Future Directions

The anticipated properties of p(TMNPA), particularly its enhanced solubility, make it a promising candidate for applications where solution-based processing is critical.

  • Printable and Flexible Electronics: The polymer could be formulated into inks for inkjet or screen printing to create conductive tracks, electrodes, or active layers in flexible devices.[7]

  • Anti-Corrosion Coatings: Soluble conducting polymers can be cast as protective films on metals. The polymer can act as a barrier and passivate the metal surface through its redox activity.[1]

  • Chemical Sensors: The bulky structure may create a porous morphology, increasing the surface area available for interaction with analytes. This could make it a sensitive material for humidity or volatile organic compound (VOC) sensors.[8]

Future work should focus on optimizing the polymerization conditions (e.g., oxidant/monomer ratio, temperature, acid type) to control the molecular weight and conductivity of the polymer. Furthermore, copolymerization with aniline or other substituted anilines could be explored to fine-tune the material's properties for specific applications.

References

  • Gospodinova, N., Terlemezyan, L., Mokreva, P., & Kossev, K. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437.

  • Tishkevich, D. I., et al. (2021). Reaction mechanism of aniline polymerization through chemical oxidation. In Polyaniline-based adsorbents for removal of organic pollutants. Elsevier.

  • Pingale, N. D., & Shukla, S. R. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. International Journal of Research in Engineering and Technology.

  • Andriianova, A. N., Biglova, Y. N., & Mustafina, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(14), 8206-8224.

  • Vilas-Vilela, J. L., & Herrasti, P. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 15(1), 101.

  • Talu, M., et al. (2007). Synthesis and characterization of conducting substituted polyanilines. Materials Chemistry and Physics, 105(1), 48-54.

  • Stejskal, J., & Gilbert, R. G. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Pure and Applied Chemistry, 74(5), 857-867.

  • Pinilla, J. L., et al. (2021). Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. Polymers, 13(17), 2992.

  • Talu, M., et al. (2007). Synthesis and characterization of conducting substituted polyanilines. ResearchGate.

  • Mustafin, A. G., et al. (2021). Synthesis and characterization of N-substituted polyanilines and polyindoles and their antibacterial activity. Polymer Bulletin, 78(11), 6325-6342.

  • Wikipedia. (n.d.). Conductive polymer.

  • Monkman, A. P., et al. (2006). Alkyl Substituent Effects on the Conductivity of Polyaniline. Journal of Physics: Conference Series, 17, 1-7.

  • Shchukin, O., et al. (2020). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 12(11), 2530.

  • Balint, R., Cassidy, N. J., & Cartmell, S. H. (2010). Applications of conducting polymers and their issues in biomedical engineering. Journal of the Royal Society Interface, 7(Suppl 5), S509-S525.

  • Bausano. (n.d.). What Are Conductive Polymers And Their Opportunities.

  • Andriianova, A. N., et al. (2021). The structural factors affecting the sensory properties of polyaniline derivatives. Sustainable Energy & Fuels, 5(20), 5143-5151.

  • Kaynak, A. (2004). Synthesis and Characterization of Soluble Conducting Polymers. Journal of Industrial Textiles, 33(4), 239-251.

  • A. Kumar, et al. (2016). Biochemical synthesis of water soluble conducting polymers. AIP Conference Proceedings.

  • Mondal, S., & Das, S. (2013). Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis. ResearchGate.

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline.

  • Chevalier, J. W., et al. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules, 25(13), 3325-3331.

  • Wikipedia. (n.d.). 2,4,6-Trimethylaniline.

  • Ota, E., et al. (2024). In-silico-assisted derivatization of triarylboranes for the catalytic reductive functionalization of aniline-derived amino acids and peptides with H2. Nature Communications, 15(1), 3861.

  • Wei, C. (2018). Polyaniline Derivatives and Their Applications. In Polyaniline - A Versatile Polymer. IntechOpen.

  • Sigma-Aldrich. (n.d.). 2,4,6-Trimethylaniline 98%.

  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051.

  • ChemicalBook. (n.d.). 2,4,6-Trimethylaniline synthesis.

  • Guidechem. (n.d.). 2,4,6-Trimethylaniline 88-05-1 wiki.

  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate.

  • Watanabe, A., et al. (1991). Electrochemical polymerization of aniline and N-alkylanilines. Macromolecules, 24(10), 2996-3002.

  • Abu-Thabit, N. Y. (2016). Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles. Journal of Chemical Education, 93(9), 1606-1611.

  • ResearchGate. (n.d.). Chemical (oxidative) polymerization of aniline.

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Advanced HPLC-MS Techniques for the Analysis of N-alkylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and drug development professionals on the robust and sensitive quantification of N-alkylaniline derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Introduction: The Significance of N-alkylaniline Analysis

N-alkylaniline derivatives are a class of aromatic amines that are crucial intermediates and building blocks in a multitude of industrial applications, including the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals.[1][2] However, their potential toxicity and carcinogenic properties necessitate sensitive and accurate analytical methods for their detection and quantification in various matrices.[2][3] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the premier analytical technique for this purpose, offering high selectivity, sensitivity, and the ability to analyze complex mixtures.[4] This application note provides a comprehensive overview and detailed protocols for the successful HPLC-MS analysis of N-alkylaniline derivatives.

The inherent basicity of N-alkylanilines can present challenges in reversed-phase chromatography, often leading to poor peak shape and inadequate retention on conventional C18 columns.[4] Furthermore, the presence of isomers can complicate analysis, requiring high-efficiency separations to ensure accurate identification and quantification.[3] This guide will address these challenges by providing expert insights into method development, sample preparation, and data interpretation, ensuring the generation of reliable and reproducible results.

Core Principles of HPLC-MS for N-alkylaniline Analysis

The successful analysis of N-alkylaniline derivatives by HPLC-MS hinges on the interplay between the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation (HPLC): The goal of the HPLC separation is to resolve the target N-alkylaniline derivatives from each other and from matrix components. Reversed-phase chromatography is the most common approach. The choice of stationary phase is critical; while C18 columns are widely used, alternative phases like pentafluorophenyl (PFP) can offer improved retention and selectivity for basic compounds like anilines.[4] The mobile phase composition, particularly the pH and organic modifier, plays a pivotal role in achieving optimal separation. Acidic mobile phase additives, such as formic acid, are commonly used to protonate the aniline derivatives, which improves peak shape and retention.[1][5]

Mass Spectrometric Detection (MS): Mass spectrometry provides highly selective and sensitive detection of the separated analytes. Electrospray ionization (ESI) is the most common ionization technique for N-alkylaniline derivatives, typically operating in positive ion mode to form protonated molecules ([M+H]⁺).[1][6] Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and quantitative accuracy.[4][7] In MS/MS, the protonated molecule is isolated and fragmented to produce characteristic product ions, which are then monitored for quantification.[8] This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and chemical interference.[4]

Experimental Workflow for N-alkylaniline Analysis

The following diagram illustrates a typical workflow for the HPLC-MS analysis of N-alkylaniline derivatives, from sample receipt to final data reporting.

HPLC-MS Workflow for N-alkylaniline Analysis cluster_preanalysis Pre-Analysis cluster_analysis Analysis cluster_postanalysis Post-Analysis Sample_Receipt Sample Receipt & Login Sample_Preparation Sample Preparation (Extraction, Dilution) Sample_Receipt->Sample_Preparation Standard_Preparation Standard & QC Preparation HPLC_Separation HPLC Separation Standard_Preparation->HPLC_Separation Sample_Preparation->HPLC_Separation MS_Detection MS/MS Detection HPLC_Separation->MS_Detection Data_Processing Data Processing & Integration MS_Detection->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification Data_Review Data Review & Approval Quantification->Data_Review

Caption: A generalized workflow for the HPLC-MS analysis of N-alkylaniline derivatives.

Detailed Protocols

PART 1: Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix. The primary goal is to extract the N-alkylaniline derivatives from the matrix and remove potential interferences.

Protocol 1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water, Urine)

This protocol is suitable for extracting N-alkylaniline derivatives from aqueous matrices.

  • pH Adjustment: To a 5 mL aliquot of the aqueous sample, add a suitable base (e.g., 1 M NaOH) to adjust the pH to > 11. This ensures the anilines are in their neutral, more organic-soluble form.

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex & Centrifuge: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing. Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-4) on the remaining aqueous layer and combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[9]

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC-MS analysis.[4]

Protocol 1.2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is often used for cleaner extracts compared to LLE, especially for complex matrices like plasma or tissue homogenates.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of methanol to remove interferences.

  • Elution: Elute the N-alkylaniline derivatives with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

PART 2: HPLC Method Parameters

The following table outlines a robust starting point for the chromatographic separation of N-alkylaniline derivatives. Method optimization will be necessary based on the specific analytes and matrix.

ParameterRecommended ConditionRationale
Column C18 or PFP, 2.1 x 100 mm, 2.7 µmC18 is a good starting point, while PFP can offer enhanced retention for basic compounds.[4]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the anilines, improving peak shape.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient 5-95% B over 10 minutesA generic gradient suitable for screening a range of N-alkylaniline derivatives.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA smaller injection volume can minimize peak distortion.
PART 3: MS Method Parameters

The following table provides typical mass spectrometry parameters for the analysis of N-alkylaniline derivatives using a triple quadrupole mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)N-alkylanilines readily form protonated molecules ([M+H]⁺) in positive mode.[1]
Capillary Voltage 3.5 kVOptimization is required, but this is a common starting point.
Source Temperature 120 °CPrevents solvent condensation in the source.
Desolvation Temperature 350 °CFacilitates efficient desolvation of the ESI droplets.
Cone Gas Flow 50 L/hrHelps to nebulize the eluent and prevent solvent clusters.
Desolvation Gas Flow 800 L/hrAids in the desolvation process.
Collision Gas ArgonAn inert gas used for collision-induced dissociation in the collision cell.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[4]

MRM Transition Optimization: For each N-alkylaniline derivative, the precursor ion ([M+H]⁺) and at least two product ions should be determined. This is typically done by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. The most intense and stable product ions are then selected for the MRM method.

Data Analysis and Quantification

Quantification is typically performed using an internal standard method to correct for variations in sample preparation and instrument response. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the N-alkylaniline derivatives in unknown samples is then determined from this calibration curve.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups on the column; Inappropriate mobile phase pH.Use a column with end-capping; Ensure the mobile phase pH is at least 2 pH units below the pKa of the analytes.
Low Sensitivity Inefficient ionization; Poor fragmentation.Optimize ESI source parameters (voltages, temperatures, gas flows); Optimize collision energy for each MRM transition.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components interfering with ionization.Improve sample preparation to remove interferences; Use a matrix-matched calibration curve; Dilute the sample.
Carryover Adsorption of analytes to the injector or column.Use a stronger needle wash solvent; Inject a blank solvent after high concentration samples.[5]

Conclusion

This application note provides a comprehensive framework for the development and implementation of robust and reliable HPLC-MS methods for the analysis of N-alkylaniline derivatives. By understanding the core principles and following the detailed protocols, researchers and drug development professionals can confidently generate high-quality data for a wide range of applications. The key to success lies in careful method development, appropriate sample preparation, and a thorough understanding of the instrumentation.

References

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021-08-15).
  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019-09-16).
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent.
  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed.
  • Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples - MDPI.
  • Recognition and Resolution of Isomeric Alkyl Anilines by Mass Spectrometry | Request PDF. (2025-08-09).
  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols - Benchchem.
  • Quantification of aniline and N-methylaniline in indigo - PMC - PubMed Central - NIH. (2021-10-26).
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF - ResearchGate.
  • Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis b - Scirp.org. (2017-02-13).
  • HPLC Methods for analysis of Aniline (herbicide precursor) - HELIX Chromatography.
  • Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS - Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific.
  • Determination of Aniline in Soil by ASE/GC-MS - PMC - NIH. (2022-03-24).
  • The basic procedure for the analysis of aniline and N-methylaniline in indigo with HPLC. - ResearchGate.
  • Mass spectra of aniline with different ionization methods. ͑ a ͒... | Download Scientific Diagram - ResearchGate.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4,6-trimethyl-N-propylaniline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with the N-alkylation of this sterically hindered aniline. Our goal is to provide field-proven insights and robust troubleshooting strategies to enhance the efficiency, yield, and purity of your synthesis.

The primary difficulty in synthesizing this compound arises from significant steric hindrance. The two ortho-methyl groups on the aniline ring effectively shield the nitrogen atom's lone pair of electrons, drastically reducing its nucleophilicity and impeding the approach of alkylating agents.[1][2] This inherent structural challenge necessitates carefully optimized conditions to achieve successful N-propylation while minimizing side reactions.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and an FAQ Section for broader conceptual questions.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question: My reaction shows very low conversion, with the primary component being unreacted 2,4,6-trimethylaniline. What are the likely causes and how can I improve the yield?

Answer: This is the most frequent challenge and is almost always linked to the steric hindrance of the substrate. Here is a systematic approach to improving conversion:

  • Re-evaluate Your Propylating Agent: The choice of leaving group is critical. For direct alkylation via an SN2 mechanism, the reactivity order is I > Br > Cl. If you are using 1-chloropropane or 1-bromopropane, switching to 1-iodopropane will significantly accelerate the reaction rate. The iodide ion is a much better leaving group, lowering the activation energy of the reaction.

  • Increase Reaction Temperature: Due to the high activation energy imposed by steric hindrance, elevated temperatures are often necessary. If you are running the reaction at room temperature or slightly above, consider increasing it incrementally. For solvents like DMF or DMSO, temperatures in the range of 80-120 °C may be required. Always monitor for potential decomposition of your starting materials at higher temperatures.

  • Optimize Your Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is highly recommended. These solvents are effective at solvating the cation of the base (e.g., K⁺ from K₂CO₃) without hydrogen bonding to the aniline's nitrogen, leaving its nucleophilicity as unencumbered as possible.

  • Extend Reaction Time: Sterically hindered reactions are notoriously slow. Monitor your reaction by TLC or GC-MS over an extended period (24-72 hours) to determine if the reaction is simply slow or has genuinely stalled.

  • Consider an Alternative Route: If direct alkylation proves ineffective, reductive amination is an excellent alternative. This involves reacting 2,4,6-trimethylaniline with propanal (propionaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This pathway often circumvents the challenges of direct SN2 attack. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB).

Question: I'm observing a side product with a mass corresponding to C-alkylation. How can I suppress this?

Answer: Ring alkylation is a classic Friedel-Crafts type side reaction that can occur when using alkyl halides, particularly if any Lewis acidic species are present.[3] The electron-rich nature of the mesitylene ring makes it susceptible to electrophilic attack.

  • Avoid Lewis Acid Catalysts: Do not use catalysts like AlCl₃ or FeCl₃ with this reaction, as they will strongly promote C-alkylation.

  • Use a Non-Acidic Protocol: The best way to avoid this is to use a reductive amination protocol, which does not involve potent electrophiles that can attack the aromatic ring.

  • Base Selection: In direct alkylation, ensure your base is non-Lewis acidic. Carbonates (K₂CO₃, Cs₂CO₃) or hindered non-nucleophilic organic bases are preferable to those that can generate Lewis acidic species.

Question: My final product is difficult to purify. It seems to co-elute with the starting material during column chromatography. What purification strategies do you recommend?

Answer: The polarity difference between 2,4,6-trimethylaniline and its N-propylated derivative is small, making chromatographic separation challenging.

  • Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate or diethyl ether).

  • Acid/Base Extraction: Exploit the basicity of the amines. Dissolve the crude mixture in a nonpolar solvent like diethyl ether or dichloromethane. Perform a liquid-liquid extraction with dilute aqueous HCl (e.g., 1 M). The aniline and the N-propylaniline will move into the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ to regenerate the free amines and extract them back into an organic solvent.[4][5] This process removes non-basic impurities but will not separate the two amines.

  • Salt Crystallization: This is a highly effective method. After the initial workup, dissolve the crude mixture in a suitable solvent (like diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salts of the amines will precipitate. The difference in solubility between the starting material's salt and the product's salt can often be exploited for fractional crystallization.[6]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.

Frequently Asked Questions (FAQs)

Question: What is the mechanistic difference between direct alkylation and reductive amination for this synthesis?

Answer: The two pathways are fundamentally different:

  • Direct N-Alkylation: This is typically an SN2 reaction where the nitrogen atom of the aniline acts as a nucleophile and directly attacks the electrophilic carbon of the propyl halide, displacing the halide leaving group. A base is required to neutralize the hydrohalic acid (e.g., HBr) that is formed as a byproduct. The rate-determining step is the nucleophilic attack, which is severely hindered by the ortho-methyl groups.

  • Reductive Amination: This is a two-step, one-pot process. First, the aniline and propanal undergo a condensation reaction to form a Schiff base (an imine), with the elimination of water. Second, a reducing agent, typically a hydride source, selectively reduces the C=N double bond of the imine to a C-N single bond.[7] This pathway avoids the sterically demanding SN2 attack and is often more efficient for hindered substrates.

Question: How does the choice of base impact the direct N-alkylation reaction?

Answer: The base plays a crucial role by scavenging the acid produced during the reaction (HX), driving the equilibrium towards the products. The ideal base should be:

  • Sufficiently Strong: It must be strong enough to deprotonate the anilinium intermediate.

  • Non-nucleophilic: It should not compete with the aniline in attacking the propyl halide.

  • Soluble: It should have reasonable solubility in the reaction solvent.

Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N). K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble and basic, sometimes leading to faster reactions. Very strong bases like sodium hydride (NaH) can also be used to pre-form the anilide anion, making it a more potent nucleophile, but this can also increase the rate of side reactions.

Question: Are there significant safety protocols to consider for this synthesis?

Answer: Yes, absolutely.

  • Aniline Toxicity: 2,4,6-trimethylaniline, like many aromatic amines, is toxic and should be handled with care. It can be absorbed through the skin and may be a suspected carcinogen.[8][9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Reagent Hazards: Alkyl halides are volatile and can be harmful. Solvents like DMF have their own specific health risks. Always consult the Safety Data Sheet (SDS) for every chemical used in the procedure.

  • Reaction Quenching: If using reactive hydrides (e.g., NaH), ensure they are quenched slowly and carefully at the end of the reaction, typically with a proton source like isopropanol followed by water.

Experimental Protocols & Data Summary

The following table summarizes and compares the two primary synthetic approaches.

ParameterMethod A: Direct N-AlkylationMethod B: Reductive Amination
Aniline Substrate 2,4,6-trimethylaniline (1.0 eq)2,4,6-trimethylaniline (1.0 eq)
Propyl Source 1-Iodopropane (1.1 - 1.5 eq)Propanal (1.1 - 1.5 eq)
Key Reagent K₂CO₃ or Cs₂CO₃ (2.0 eq)NaBH(OAc)₃ or NaBH₃CN (1.5 eq)
Solvent DMF or AcetonitrileDichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature 80 - 120 °C0 °C to Room Temperature
Typical Time 24 - 72 hours4 - 24 hours
Pros Simpler reagent setMilder conditions, higher selectivity, faster
Cons Harsh conditions, slow, potential C-alkylationRequires careful handling of aldehyde and hydride
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,4,6-trimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add propanal (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via column chromatography or other methods as described in the troubleshooting section.

Protocol 2: Direct N-Alkylation with 1-Iodopropane
  • To a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add 2,4,6-trimethylaniline (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF.

  • Add 1-iodopropane (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 90 °C.

  • Maintain heating and stirring, and monitor the reaction's progress by TLC or GC-MS over 24-48 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous phase two more times with diethyl ether.

  • Combine the organic layers, wash extensively with water (to remove DMF) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil as necessary.

Visualized Workflow

Troubleshooting Low Reaction Conversion

The following diagram outlines a logical workflow for diagnosing and solving issues of low conversion in the synthesis of this compound.

G start Problem: Low Conversion / High SM check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity direct_alk Route: Direct Alkylation check_purity->direct_alk If using... red_am Route: Reductive Amination check_purity->red_am If using... da_step1 2a. Increase Temperature (e.g., to 90-120 °C) direct_alk->da_step1 ra_step1 2b. Check Aldehyde Quality (use freshly distilled) red_am->ra_step1 da_step2 3a. Switch to 1-Iodopropane (if using Br/Cl) da_step1->da_step2 da_step3 4a. Extend Reaction Time (monitor for 48-72h) da_step2->da_step3 da_step4 5a. Switch to Reductive Amination Protocol da_step3->da_step4 If still no improvement ra_step2 3b. Ensure Anhydrous Conditions (water inhibits imine formation) ra_step1->ra_step2 ra_step3 4b. Check Hydride Reagent Activity ra_step2->ra_step3

Caption: A decision tree for troubleshooting low yield.

References

  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite . ResearchGate. [Link]

  • Iron-Catalyzed Synthesis of N-Alkyl Anilines . ChemistryViews. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one . National Institutes of Health (NIH). [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one . RSC Publishing. [Link]

  • Catalytic N-Alkylation of Anilines . ResearchGate. [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds . Semantic Scholar. [Link]

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions . Chemical Communications (RSC Publishing). [Link]

  • Purification of Aniline . LookChem. [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 . PubMed. [Link]

  • Purify and dry aniline? . Reddit. [Link]

  • 2,4,6-Trimethylaniline and Its Salts . California Office of Environmental Health Hazard Assessment (OEHHA). [Link]

  • Synthesis of 2,4,6-trimethylaniline hydrochloride . PrepChem.com. [Link]

  • Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N-Alkylated Amines . ResearchGate. [Link]

  • 2,4,6-Trimethylaniline and Its Salts - OEHHA . California Office of Environmental Health Hazard Assessment (OEHHA). [Link]

  • Process for the selective alkylation of an aniline.

Sources

Technical Support Center: Purification of 2,4,6-trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4,6-trimethyl-N-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this sterically hindered aromatic amine.

Understanding the Molecule and Its Challenges

This compound is an aromatic amine with significant steric hindrance around the nitrogen atom due to the presence of two ortho-methyl groups and an N-propyl group. This unique structure influences its reactivity and physical properties, presenting specific challenges during purification. Common synthetic routes, such as the N-alkylation of 2,4,6-trimethylaniline, can lead to a variety of impurities.

Common Impurities:

  • Unreacted Starting Materials: Residual 2,4,6-trimethylaniline.

  • Over-alkylation Products: N,N-dipropyl-2,4,6-trimethylanilinium salts.

  • Byproducts from Alkylating Agent: Side products from the propylating agent (e.g., propanol, dipropyl ether).

  • Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and work-up.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to colored impurities.[1][2]

Frequently Asked Questions (FAQs)

Q1: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?

A1: Discoloration in anilines is almost always due to air oxidation, forming highly colored polymeric impurities.[1][2] The steric hindrance in this compound can slow this process, but it is still a significant issue.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., toluene or hexane) and add a small amount of activated charcoal. Gently heat and stir the mixture for 15-30 minutes, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed impurities.

  • Distillation: Vacuum distillation is highly effective at separating the desired product from non-volatile colored impurities.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Q2: I am having difficulty separating the product from unreacted 2,4,6-trimethylaniline. What is the best approach?

A2: Due to the similar structures, separating these two compounds can be challenging.

Recommended Techniques:

  • Fractional Vacuum Distillation: This is often the most effective method. The boiling points of 2,4,6-trimethylaniline (233 °C at atmospheric pressure) and N-propylaniline derivatives are typically different enough to allow for separation under reduced pressure.

  • Column Chromatography: While challenging due to the basicity of anilines, column chromatography can be successful with careful optimization.

    • Stationary Phase: Use silica gel. To prevent streaking and irreversible adsorption, it is often beneficial to pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent).[3][4]

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate is recommended.[3][5]

  • Acid-Base Extraction: This can be used to remove the more basic 2,4,6-trimethylaniline. Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 2,4,6-trimethylaniline will be protonated and move to the aqueous phase. The desired, more hindered N-propylaniline may remain in the organic phase. Neutralize the aqueous phase and extract to recover the starting material if needed.

Q3: My yield is very low after column chromatography. What could be the reason?

A3: Low recovery from silica gel chromatography is a common issue with basic compounds like anilines.

Potential Causes and Solutions:

  • Irreversible Adsorption: The basic nitrogen atom can strongly interact with the acidic silanol groups on the silica surface, leading to irreversible binding.[3]

    • Solution: As mentioned in A2, add a small amount of triethylamine to the eluent to neutralize the acidic sites on the silica gel.[4]

  • Product Streaking/Tailing: This can lead to broad peaks and poor separation, resulting in mixed fractions and lower yields of pure product.

    • Solution: Again, the addition of triethylamine to the mobile phase can significantly improve peak shape.

  • Improper Solvent Polarity: If the eluent is not polar enough, the product may not move off the column. If it is too polar, it may co-elute with impurities.

    • Solution: Perform thin-layer chromatography (TLC) first to determine the optimal solvent system.[4] Aim for an Rf value of 0.2-0.4 for the desired product.

Detailed Purification Protocols

Fractional Vacuum Distillation

This is the preferred method for purifying this compound on a larger scale.

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities (e.g., residual solvents) as the first fraction.

    • Carefully monitor the temperature at the head of the column. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

    • Leave a small amount of residue in the distillation flask to avoid distilling high-boiling, potentially colored impurities.

  • Storage: Transfer the purified product to a clean, dry, amber glass bottle and store under an inert atmosphere.

Flash Column Chromatography

This method is suitable for smaller quantities and for removing impurities with significantly different polarities.

Experimental Protocol:

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine to the solvent mixture to improve separation and recovery.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack a glass column with the slurry, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visual Troubleshooting Guide

The following diagram illustrates a decision-making workflow for troubleshooting common purification issues.

Purification_Troubleshooting start Crude this compound discolored Product Discolored? start->discolored separation_issue Separation from Starting Material? discolored->separation_issue No charcoal Activated Charcoal Treatment discolored->charcoal Yes low_yield Low Yield (Chromatography)? separation_issue->low_yield No frac_dist Fractional Vacuum Distillation separation_issue->frac_dist Yes column_chrom Column Chromatography (with Triethylamine) separation_issue->column_chrom Alternative add_tea Add Triethylamine to Eluent low_yield->add_tea Yes pure_product Pure Product low_yield->pure_product No inert_atm Use Inert Atmosphere charcoal->inert_atm distillation Vacuum Distillation inert_atm->distillation distillation->pure_product frac_dist->pure_product column_chrom->pure_product check_polarity Optimize Solvent Polarity (TLC) add_tea->check_polarity check_polarity->column_chrom

Caption: Troubleshooting workflow for purification issues.

Quantitative Data Summary

Parameter2,4,6-trimethylaniline[6]This compound (Estimated)
Molecular Weight 135.21 g/mol 177.29 g/mol [7]
Boiling Point 233 °C (at 760 mmHg)Higher than 233 °C
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
pKa ~4.7Slightly lower than 4.7 (due to steric hindrance)

Safety Information

This compound and related compounds should be handled with care.

  • Hazards: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May be fatal if inhaled.[8][9] May cause cancer.[10]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10] Work in a well-ventilated fume hood.[9]

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

References

  • Google Patents. (n.d.). Method of separating alkyl anilines.
  • Google Patents. (n.d.). Process for the preparation of N-alkylitic anilines.
  • PubChem. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

  • Evans, P. A., & Robinson, J. E. (2001). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synlett, 2001(12), 1947-1949.
  • Google Patents. (n.d.). SELECTIVE N-ALKYLATION OF ANILINE.
  • Google Patents. (2024). Aniline purification method.
  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]

  • Stewart, A. W., et al. (2021). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.
  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • Mukherjee, S., et al. (2020). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry, 85(15), 9643–9654.
  • CLiCours. (n.d.). Synthesis of substrates from N-alkylanilines. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
  • Google Patents. (n.d.). 2,4,6-trimethylaniline synthesis method.
  • OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-n-propylaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. Retrieved from [Link]

  • Gregory, A. M., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 11028–11036.
  • Anderson, V. C., Craig, B. B., & Weiss, R. G. (1984). Dynamics of intramolecular fluorescence quenching processes of N,N-dimethyl-4-[3-(1-pyrenyl)propyl]aniline in the liquid crystalline and isotropic phases of a cholesteric solvent. The Journal of Physical Chemistry, 88(10), 2097–2104.
  • PubChem. (n.d.). Benzenamine, N-propyl-. Retrieved from [Link]

Sources

Technical Support Center: N-Propylation of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting for the N-propylation of sterically hindered anilines, a common challenge in the synthesis of advanced intermediates for pharmaceuticals and materials science. The inherent steric bulk around the nitrogen atom in substrates like 2,6-disubstituted anilines dramatically reduces nucleophilicity, leading to a host of common experimental issues.[1][2] This resource addresses these problems in a direct question-and-answer format, providing not just solutions, but the underlying mechanistic reasoning to empower your experimental design.

FAQ 1: My N-propylation reaction shows extremely low or no conversion. What is limiting the reactivity?

A1: The primary cause is severe steric hindrance around the nitrogen atom, which impedes the approach of the propylating agent. Ortho-substituents, especially bulky ones like isopropyl or tert-butyl groups, physically block the nitrogen's lone pair of electrons, which are essential for the nucleophilic attack on the propylating agent.[1] This steric shield drastically increases the activation energy of the desired SN2 reaction.

Causality & Mechanistic Insight

The nucleophilicity of aniline's amino group is fundamental to its alkylation.[1][3] However, large ortho-substituents create a "steric cone" around the nitrogen. For a successful reaction, the propylating agent must approach the nitrogen within a specific trajectory. As the steric bulk of the ortho-groups increases, this trajectory becomes increasingly obstructed, leading to a significant drop in the reaction rate.[1][2]

Troubleshooting Workflow: Boosting Reactivity

If you are experiencing stalled reactions, a systematic optimization of reaction parameters is necessary. The following workflow is designed to identify and overcome the kinetic barrier.

start Low / No Conversion (Sterically Hindered Aniline) base Step 1: Evaluate Base Strength Is the base strong enough? (e.g., NaH, KHMDS vs. K2CO3) start->base base->base:w solvent Step 2: Optimize Solvent Is the solvent appropriate? (Polar aprotic: DMF, DMSO) base->solvent Yes solvent->solvent:w temp Step 3: Increase Temperature Is the reaction sufficiently heated? (e.g., 80-120 °C) solvent->temp Yes temp->temp:w agent Step 4: Change Propylating Agent Is the leaving group reactive enough? (e.g., Propyl iodide/triflate vs. bromide) temp->agent Yes agent->agent:w success Reaction Proceeds agent->success Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocol: Overcoming Low Reactivity
  • Reagent Purity Check: Ensure the aniline is pure and dry. Old aniline can develop oxidative impurities that inhibit reactions. If the starting material is dark reddish-brown, consider purification by distillation under reduced pressure after drying with KOH.[4]

  • Employ a Stronger Base: Carbonate bases (K₂CO₃, Cs₂CO₃) are often insufficient to deprotonate the hindered aniline or effectively scavenge the acid byproduct. Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).

  • Solvent Selection: Use a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the base and do not interfere with the SN2 reaction pathway.

  • Increase Reaction Temperature: Due to the high activation energy, these reactions often require significant thermal energy. Gradually increase the temperature, monitoring for decomposition. A typical range is 80–120 °C.

  • Use a More Reactive Propylating Agent: The choice of leaving group is critical. The order of reactivity for propyl halides is Propyl Iodide > Propyl Bromide > Propyl Chloride. If propyl bromide fails, switching to propyl iodide can dramatically increase the reaction rate. For extremely challenging substrates, consider using propyl triflate (n-PrOTf).

FAQ 2: My reaction produces a significant amount of the N,N-dipropylated side product. How can I improve selectivity for mono-propylation?

A2: Over-alkylation is a frequent side reaction because the mono-propylated product (a secondary amine) is often more nucleophilic and sometimes less sterically hindered than the starting primary aniline. This makes it a better nucleophile, allowing it to compete effectively for the remaining propylating agent.[5]

Causality & Mechanistic Insight

The introduction of the first propyl group has two competing effects:

  • Inductive Effect: The electron-donating nature of the alkyl group increases the electron density on the nitrogen, making it a stronger nucleophile.[6]

  • Steric Effect: The new propyl group adds to the steric bulk around the nitrogen.

In many cases, the inductive effect outweighs the added steric bulk, leading to the secondary amine being more reactive than the primary amine. This kinetic preference results in the formation of the tertiary amine byproduct.[5]

cluster_0 Reaction Pathway Aniline Hindered Aniline (Ar-NH2) PropylHalide1 + n-Pr-X MonoPropyl Desired Product (Ar-NH-Pr) PropylHalide1->MonoPropyl k1 (Desired) PropylHalide2 + n-Pr-X DiPropyl Side Product (Ar-N(Pr)2) PropylHalide2->DiPropyl k2 (Undesired) Often k2 > k1

Caption: Competing reaction rates leading to over-alkylation.

Strategies for Promoting Mono-propylation
StrategyPrincipleRecommended Action
Stoichiometric Control Law of Mass ActionUse a large excess of the hindered aniline relative to the propylating agent (e.g., 3-5 equivalents). This increases the statistical probability of the propylating agent encountering a molecule of the starting aniline.[5]
Slow Addition Maintain Low ConcentrationAdd the propylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the most abundant nucleophile (the starting aniline).
Lower Temperature Kinetic ControlIf the reaction proceeds at a reasonable rate at lower temperatures, reducing the heat can sometimes improve selectivity by minimizing the rate of the second alkylation.[5]
Alternative Methods Change in MechanismConsider "borrowing hydrogen" or reductive amination methods. Reacting the aniline with propionaldehyde in the presence of a reducing agent (e.g., NaBH(OAc)₃) forms the mono-propylated product selectively, as the intermediate imine is less prone to over-reaction.[7]

FAQ 3: I am observing alkylation on the aromatic ring (C-alkylation) instead of the nitrogen. Why is this happening?

A3: C-alkylation is a competing electrophilic aromatic substitution reaction that can occur under certain conditions, particularly at high temperatures and with catalysts that possess Lewis acid character. While N-alkylation is typically kinetically favored, C-alkylation can become significant when the N-alkylation pathway is sterically inhibited.[8]

Causality & Mechanistic Insight

The reaction can proceed through two distinct pathways:

  • N-Alkylation: A direct SN2 attack by the nitrogen nucleophile. This is generally favored at lower temperatures (250-350 °C).[8]

  • C-Alkylation: This can occur via a Friedel-Crafts-type mechanism, where the propylating agent or a rearranged intermediate acts as an electrophile. This pathway is often catalyzed by acidic sites on solid supports (like zeolites) or by trace acid impurities and is more prevalent at higher temperatures (>350 °C).[8] The ortho and para positions of the aniline ring are activated by the amino group, making them susceptible to electrophilic attack.

start Hindered Aniline + Propylating Agent condition Reaction Conditions start->condition n_alkylation N-Alkylation (Kinetic Product) condition->n_alkylation Lower Temp (e.g., < 350°C) No Lewis Acids c_alkylation C-Alkylation (Thermodynamic/Side Product) condition->c_alkylation Higher Temp (e.g., > 350°C) Zeolite/Lewis Acid Catalyst

Caption: Conditions influencing N- vs. C-alkylation pathways.

Protocol to Maximize N-Alkylation Selectivity
  • Control Temperature: Maintain the reaction temperature in the lower range where N-alkylation is dominant. Avoid excessive heating above 150 °C in conventional solvent-based systems. For vapor-phase reactions over catalysts, stay below 350 °C.[8]

  • Avoid Lewis Acid Catalysts: Unless specifically required, avoid catalysts with strong Lewis acidity (e.g., AlCl₃, FeCl₃, certain zeolites) that are known to promote Friedel-Crafts reactions.

  • Use a Non-Acidic Base: Employ strong, non-Lewis acidic bases like NaH or K₂CO₃.

  • Check Solvent Purity: Ensure solvents are free from acidic impurities.

FAQ 4: Purification of my final product is difficult. How can I separate the starting aniline, the mono-propylated product, and the di-propylated byproduct?

A4: Separating this mixture is challenging due to the similar polarities of the components. A multi-step purification strategy combining acid-base extraction and chromatography is usually required.

Troubleshooting Purification

Step 1: Acid-Base Extraction This technique exploits the difference in basicity between the primary, secondary, and tertiary amines. While not always perfect, it can enrich the desired product.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[9] This will protonate all amine species and extract them into the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind in the organic layer.

  • Discard the organic layer.

  • Carefully basify the aqueous layer with a strong base (e.g., 2M NaOH) to pH > 12 to regenerate the free amines.

  • Extract the free amines back into a fresh portion of organic solvent.

  • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Step 2: Column Chromatography Flash column chromatography is the definitive method for separating the components.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A non-polar/polar solvent system is required. A gradient elution is often most effective. Start with a low polarity mobile phase, such as pure hexanes or petroleum ether, and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • The N,N-dipropylaniline (tertiary amine) is the least polar and will elute first.

    • The desired N-propylaniline (secondary amine) will elute next.

    • The starting hindered aniline (primary amine) is the most polar and will elute last or be retained on the column.

  • TLC Monitoring: Use thin-layer chromatography (TLC) to develop the optimal solvent system and to track the separation during the column run. Adding a very small amount of triethylamine (~0.1-0.5%) to the mobile phase can prevent "streaking" of the amines on the silica gel.

References

  • BenchChem. (2025). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
  • Poman, A., et al. (n.d.). Reaction mechanism for the N-alkylation reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Google Patents. (n.d.).
  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. [Link]

  • PubMed. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Scribd. (n.d.). Catalytic N-Alkylation of Anilines. [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]

  • LookChem. (n.d.). Purification of Aniline. [Link]

  • Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]

  • ResearchGate. (n.d.). Aniline Alkylation over Solid Acid Catalysts. [Link]

  • ResearchGate. (n.d.). Synthesis of New Sterically Hindered Anilines. [Link]

  • ResearchGate. (n.d.). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

  • PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. [Link]

  • Reddit. (2014). Purify and dry aniline?. [Link]

  • YouTube. (2022). How is aniline purified?. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]

Sources

Technical Support Center: Synthesis of 2,4,6-trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2,4,6-trimethyl-N-propylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. The synthesis of this sterically hindered secondary amine presents unique challenges, primarily due to the electronic and steric properties of the 2,4,6-trimethylaniline (mesidine) starting material. This document moves beyond simple procedural outlines to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered in your work.

Our focus is on the most reliable and high-yielding synthetic route: reductive amination . We will explore why this method supersedes others and provide detailed guidance for its successful execution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for this compound.

Q1: What is the most effective and highest-yielding method for synthesizing this compound?

The most effective method is a two-step, one-pot reductive amination . This process involves the initial reaction of 2,4,6-trimethylaniline with propionaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2] This strategy offers superior control and selectivity compared to direct alkylation, consistently leading to higher yields of the mono-propylated product.[3]

Q2: Why is direct N-alkylation of 2,4,6-trimethylaniline with a propyl halide (e.g., 1-bromopropane) inefficient?

Direct N-alkylation is challenging due to the significant steric hindrance around the nitrogen atom of 2,4,6-trimethylaniline.[4] The two ortho-methyl groups physically shield the nitrogen's lone pair of electrons, making it a poor nucleophile for a standard SN2 reaction with an alkyl halide.[4] Attempting to force this reaction with high temperatures often leads to low yields, elimination side reactions of the alkyl halide, or undesirable C-alkylation on the aromatic ring.[5]

Q3: What are the critical stages of the reductive amination process for this synthesis?

The synthesis can be broken down into two critical stages, which typically occur in the same reaction vessel:

  • Imine Formation: This is the condensation reaction between the primary amine (2,4,6-trimethylaniline) and the aldehyde (propionaldehyde). This is a reversible equilibrium reaction where the removal of the water byproduct is crucial to drive the reaction towards the imine product.

  • Reduction: A reducing agent, added to the reaction, selectively reduces the C=N double bond of the imine to form the C-N single bond of the final secondary amine product. The choice of reducing agent is critical for selectivity and yield.

Q4: What are the common side products, and how do they form?

The most common impurities are typically unreacted starting materials. However, other side products can form depending on the reaction conditions:

  • N,N-dipropylaniline: While the steric hindrance makes the secondary amine product less reactive than the starting aniline, over-alkylation to the tertiary amine can still occur if harsh conditions or a large excess of the aldehyde and reducing agent are used.[1][5]

  • 1-Propanol: This can form if the reducing agent is not selective and reduces the propionaldehyde starting material. This is more common with powerful, non-selective hydrides like sodium borohydride if added too early or under the wrong pH conditions.

  • Aldol Condensation Products: Propionaldehyde can undergo self-condensation under acidic or basic conditions, leading to higher molecular weight impurities.

Section 2: Troubleshooting Guide for Reductive Amination

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: Low or No Product Formation

Question: My reaction has a low yield of this compound, and TLC/GC-MS analysis shows mainly unreacted 2,4,6-trimethylaniline. What are the likely causes and how can I fix this?

Answer: This is the most common issue and almost always points to a problem in one of the two key stages of the reaction.

Causality & Troubleshooting Steps:

  • Inefficient Imine Formation: The equilibrium between the aniline/aldehyde and the imine may not be favoring the product.

    • Water Removal: The water produced during imine formation can hydrolyze the imine back to the starting materials.

      • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å) to the reaction mixture.[6] For larger-scale reactions, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water.

    • Propionaldehyde Quality: Propionaldehyde is volatile and can easily oxidize or polymerize.

      • Solution: Use freshly distilled or a newly opened bottle of propionaldehyde. Ensure it has been stored properly under an inert atmosphere and refrigerated.

  • Ineffective Reduction Step: The imine may be forming but is not being reduced successfully.

    • Incorrect Choice of Reducing Agent: Some reducing agents are sluggish or incompatible with the reaction conditions.

      • Solution: Sodium triacetoxyborohydride (STAB) is the preferred reagent for reductive aminations of sterically hindered substrates.[7][8] It is milder than sodium cyanoborohydride (NaBH₃CN), does not require strict pH control, and is highly selective for imines over aldehydes. If using NaBH₃CN, the reaction must be maintained at a slightly acidic pH (5-6) for optimal reactivity.

    • Reagent Degradation: The reducing agent may have degraded due to improper storage.

      • Solution: Use a fresh bottle of the reducing agent. STAB and NaBH₃CN are moisture-sensitive and should be stored in a desiccator.

    • Insufficient Reaction Time or Temperature: The steric hindrance can slow down both imine formation and reduction.

      • Solution: Increase the reaction time, monitoring by TLC or GC-MS. While many reductive aminations run at room temperature, gently heating to 40-50°C can sometimes improve the rate for hindered substrates.[7]

Troubleshooting Flowchart: Low Yield

G start Low Yield of Product: Unreacted Aniline Remains check_imine Is Imine Formation Efficient? start->check_imine check_reduction Is Reduction Step Working? check_imine->check_reduction Yes water Issue: Water is hydrolyzing imine. check_imine->water No (Water Present?) aldehyde Issue: Propionaldehyde quality is poor. check_imine->aldehyde No (Aldehyde Old?) reagent_choice Issue: Incorrect or degraded reducing agent. check_reduction->reagent_choice No (Reagent Choice?) conditions Issue: Suboptimal reaction conditions (time, temp). check_reduction->conditions No (Conditions?) solution_water Solution: Add dehydrating agent (e.g., MgSO₄, sieves) or use Dean-Stark trap. water->solution_water solution_aldehyde Solution: Use freshly distilled or new propionaldehyde. aldehyde->solution_aldehyde solution_reagent Solution: Use fresh STAB. If using NaBH₃CN, control pH (5-6). reagent_choice->solution_reagent solution_conditions Solution: Increase reaction time. Consider gentle heating (40-50°C). conditions->solution_conditions

Caption: Troubleshooting workflow for low product yield.

Problem 2: Difficult Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the best practices for workup and purification?

Answer: Proper workup is critical to remove excess reagents and byproducts before final purification.

Causality & Troubleshooting Steps:

  • Improper Quenching: The reaction must be safely and effectively quenched to destroy any remaining reducing agent and neutralize acidic or basic components.

    • Solution: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to quench the reaction until gas evolution ceases. This neutralizes the acetic acid byproduct from STAB and any acid catalyst used.

  • Emulsion during Extraction: The product and starting material are amines, which can act as surfactants, causing emulsions during aqueous workup.

    • Solution: After quenching, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. Filter the mixture through a pad of Celite if solids are present.

  • Ineffective Purification Method: The boiling point of the product is close to that of the starting aniline, making simple distillation difficult.

    • Solution 1 (Column Chromatography): This is the most reliable method for purification.[9] Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 0% and slowly increasing to 5-10% ethyl acetate). The less polar product should elute before the more polar starting aniline. Monitor fractions by TLC.

    • Solution 2 (Vacuum Distillation): For larger quantities, fractional distillation under reduced pressure can be effective if a good column is used.[9] However, this requires careful control of the vacuum and temperature to achieve good separation.

Section 3: Optimized Experimental Protocol

This protocol details the synthesis of this compound via reductive amination using sodium triacetoxyborohydride (STAB).

Materials & Reagents
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
2,4,6-Trimethylaniline135.2110 mmol1.01.35 g
Propionaldehyde58.0812 mmol1.20.70 g (0.87 mL)
Sodium Triacetoxyborohydride (STAB)211.9415 mmol1.53.18 g
Dichloromethane (DCM), anhydrous---50 mL
Acetic Acid (optional catalyst)60.051 mmol0.10.06 g (57 µL)
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylaniline (1.35 g, 10 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) and stir until the aniline is fully dissolved. Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Aldehyde Addition: Add propionaldehyde (0.87 mL, 12 mmol) to the solution. If desired, add a catalytic amount of acetic acid (57 µL, 1 mmol) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: In one portion, add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) to the stirring solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes) or GC-MS until the starting aniline spot/peak is consumed.

  • Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 1-5% ethyl acetate in hexanes to yield this compound as a clear to light yellow oil.

Overall Synthesis Workflow

G cluster_0 One-Pot Reaction cluster_1 Work-up & Purification start 2,4,6-Trimethylaniline + Propionaldehyde in Anhydrous DCM imine Imine Formation (Stir at RT, 30-60 min) start->imine + Acetic Acid (cat.) reduction Add STAB Reduction to Amine (Stir at RT, 12-24h) imine->reduction quench Quench with aq. NaHCO₃ reduction->quench extract Extract with DCM quench->extract purify Column Chromatography (Silica, Hex/EtOAc) extract->purify product Pure 2,4,6-trimethyl- N-propylaniline purify->product

Caption: Optimized workflow for the synthesis of this compound.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • BenchChem. (n.d.). Overcoming tar formation in aniline alkylation reactions.
  • Tsuchimoto, T., et al. (1973). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications. This reference is used to support the general synthesis of related imine structures. The provided link leads to a more recent paper citing this work. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2,3,4-Trimethylaniline and 2,4,6-Trimethylaniline.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16, 125. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Ethyl-4-propylaniline.
  • Cristau, P., et al. (2018). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Retrieved from [Link]

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Technical Support Center: Stability of 2,4,6-trimethyl-N-propylaniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4,6-trimethyl-N-propylaniline. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound and need to understand its behavior and stability in acidic environments. We will move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of this compound in acidic media.

Q1: What is the primary interaction of this compound with acids?

A: The primary and immediate interaction is a standard acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine group acts as a Lewis base, accepting a proton (H+) from the acid. This forms the corresponding anilinium salt.[1] This protonation is typically a reversible process. The resulting salt is often more soluble in aqueous media than the free amine.

Q2: Is this compound considered stable in acidic solutions?

A: Generally, yes. Once protonated to the anilinium salt, the compound exhibits enhanced stability. The positive charge on the nitrogen atom strongly deactivates the aromatic ring by withdrawing electron density, making it much less susceptible to electrophilic attack or oxidation compared to the parent amine.[1] For most laboratory and process conditions using non-oxidizing acids (e.g., HCl, H₂SO₄) at moderate temperatures, the anilinium salt is robust.

Q3: What specific conditions can compromise the stability of this compound, even in acid?

A: Stability can be compromised under "harsh" conditions. These include:

  • High Temperatures: Prolonged heating (>80-100°C) can promote slow degradation, such as N-dealkylation.

  • Strongly Oxidizing Acids: The use of acids like nitric acid (HNO₃) can lead to oxidation of the aromatic ring or methyl groups, resulting in complex mixtures and colored byproducts.[1]

  • Presence of Catalytic Metals: Trace metal impurities can catalyze decomposition pathways.

  • Extended Storage: Storing the compound in an acidic solution for very long periods (weeks to months) may lead to measurable degradation, even at room temperature.

Q4: What are the common visual or analytical signs of degradation?

A: The most common visual indicator of degradation is a color change . The solution may turn from colorless or pale yellow to a more intense yellow, brown, or even black.[2][3] Analytically, degradation is observed by the appearance of new peaks in chromatographic analyses (HPLC, GC) and a corresponding decrease in the peak area of the parent compound.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a problem-cause-solution framework for issues encountered during experimentation.

Observed Issue Probable Cause(s) Recommended Solutions & Explanations
1. Solution develops an unexpected dark color (yellow/brown) upon acidification. Oxidation. The amine is susceptible to air oxidation, which can be accelerated by light and impurities, even in acidic media. Some anilines are known to form colored oxidation products.[1][3]Mitigate Oxidative Stress: • Use high-purity, freshly prepared solvents and acids.• Degas solvents by sparging with an inert gas (N₂ or Ar) prior to use.• Run the reaction or experiment under an inert atmosphere.• Protect the solution from direct light by wrapping the flask in aluminum foil.
2. HPLC/LC-MS analysis shows multiple new peaks after an acid-catalyzed reaction. N-Dealkylation or Ring Modification. Under thermal stress, the N-propyl bond can cleave, resulting in the formation of 2,4,6-trimethylaniline. More aggressive conditions could lead to other, unidentifiable byproducts.Control Reaction Conditions & Analyze Byproducts:Lower the Temperature: Determine the minimum temperature required for your reaction to proceed.• Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.• Characterize Byproducts: Use LC-MS to obtain the mass of the primary degradation product. A mass corresponding to 2,4,6-trimethylaniline (135.21 g/mol ) is a strong indicator of N-dealkylation.[4]
3. A reaction involving the aromatic ring (e.g., Friedel-Crafts) fails or gives very low yield. Ring Deactivation. The protonated anilinium group is a powerful deactivating group, making electrophilic aromatic substitution extremely difficult.[1] The Lewis acid catalyst (e.g., AlCl₃) will complex with the basic nitrogen instead of activating the electrophile.[5]Protect the Amine: • The amino group must be protected before attempting the reaction. A common strategy is acylation to form an amide (e.g., using acetic anhydride).[6] The resulting amide is less basic, directs ortho/para, and is less deactivating, allowing the Friedel-Crafts reaction to proceed.[1][5] The protecting group can be removed later by hydrolysis.

Section 3: Key Experimental Protocols

These protocols provide a framework for assessing the stability of this compound in your own laboratory setting.

Protocol 1: Forced Degradation Study via HPLC-UV

This protocol is designed to rapidly assess stability under defined stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Sample Preparation: In separate vials, add an aliquot of the stock solution to the acidic solutions as described in the table below to achieve a final concentration of ~50-100 µg/mL.

  • Incubation: Store the vials under the specified conditions. Take aliquots at the initial time point (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Dilute the aliquots if necessary and analyze by HPLC-UV. Monitor the peak area of the parent compound and look for the appearance of new peaks.

Table of Forced Degradation Conditions:

Condition IDAcid MediumTemperaturePurpose
Acid-RT0.1 M HCl (aq)Room TemperatureBaseline acid stability
Acid-Heat0.1 M HCl (aq)60 °CThermally accelerated acid degradation
Oxidative-Acid0.1 M HCl with 1% H₂O₂Room TemperatureSusceptibility to oxidative degradation
Protocol 2: Identification of Degradation Products via LC-MS

This protocol helps identify the chemical nature of impurities observed in the forced degradation study.

  • Sample Selection: Use a sample from the forced degradation study that shows significant degradation (e.g., Acid-Heat at 24 hours).

  • Method Development: Employ an HPLC method similar to the one used for the stability study, but ensure the mobile phase is compatible with mass spectrometry (e.g., using formic acid or ammonium acetate instead of non-volatile buffers).

  • MS Analysis: Analyze the sample using an LC-MS system, typically with an electrospray ionization (ESI) source in positive ion mode.

  • Data Interpretation: Extract the mass-to-charge ratio (m/z) for the parent peak and any new impurity peaks. A peak at m/z = 136.1 would correspond to the protonated form of 2,4,6-trimethylaniline, a likely N-dealkylation product.

Section 4: Mechanistic Insights & Visualization

Understanding the underlying mechanism is key to predicting and controlling stability.

The Dual Role of Protonation: Stabilization and Deactivation

Under acidic conditions, the equilibrium heavily favors the formation of the 2,4,6-trimethyl-N-propylanilinium ion. This has two major consequences:

  • Stabilization: The lone pair on the nitrogen is no longer available to participate in resonance with the aromatic ring or to be easily oxidized. This protects the entire molecule.

  • Deactivation: The -NH₂R⁺ group becomes a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack, as seen in the failure of Friedel-Crafts reactions.[1][5]

Potential Degradation Pathway Under Harsh Conditions

While stable under normal conditions, extreme heat in a strong acid can promote N-dealkylation. This is a plausible degradation pathway based on the known chemistry of N-alkylanilines.

degradation_pathway cluster_0 Standard Acidic Conditions cluster_1 Harsh Conditions A This compound (Free Base) B Anilinium Salt (Stable Protonated Form) A->B   Fast, Reversible   Protonation (H⁺)    C Degradation Products: • 2,4,6-trimethylaniline • Propene/Propanol B->C High Temperature & Prolonged Exposure (Slow N-Dealkylation)

Caption: Primary interaction and potential degradation pathway.

References

  • Sztanó, G., Dobi, Z., & Soós, T. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen, 12(8). Available at: [Link]

  • Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available at: [Link]

  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. Available at: [Link]

  • (n.d.). Analytical Methods for the Degradation of Phytoconstituents. ResearchGate. Available at: [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. Available at: [Link]

  • Becht, A., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PLOS ONE. Available at: [Link]

  • Kandakatla, N., et al. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports. Available at: [Link]

  • Kandakatla, N., et al. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Nature. Available at: [Link]

  • Wired Chemist. (n.d.). 2,4,6-trimethylaniline Proton Full Spectrum. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylaniline. Available at: [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Available at: [Link]

  • OEHHA. (2011). Chemical for CIC Consultation: 2,4,6-Trimethylaniline and Its Salts. Office of Environmental Health Hazard Assessment. Available at: [Link]

  • Pillai, S. M. & Pillai, C. N. (n.d.). Aniline Alkylation over Solid Acid Catalysts. ResearchGate. Available at: [Link]

  • Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). ACS Publications. Available at: [Link]

  • Riggin, R. M., et al. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. Available at: [Link]

  • Stejskal, J., et al. (2009). The stability of polyaniline in strongly alkaline or acidic aqueous media. ResearchGate. Available at: [Link]

  • Van Aken, B., et al. (2006). Biodegradation of Nitro-Substituted Explosives 2,4,6-Trinitrotoluene, Hexahydro-1,3,5-Trinitro-1,3,5-Triazine, and Octahydro-1,3,5,7-Tetranitro-1,3,5-Tetrazocine by a Phytosymbiotic Methylobacterium sp. Associated with Poplar Tissues. Applied and Environmental Microbiology. Available at: [Link]

  • Li, H., et al. (2014). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2,4,6-Trimethyl-N-phenylaniline. National Center for Biotechnology Information. Available at: [Link]

  • White, W. N., & Klink, J. R. (1970). The Acid-Catalyzed Nitramine Rearrangement. VII. Intramolecularity. Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Propylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Luo, N., et al. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. Journal of Organic Chemistry. Available at: [Link]

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Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions of 2,4,6-trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2,4,6-trimethyl-N-propylaniline. This sterically demanding secondary amine is a valuable building block, particularly in the synthesis of bulky ligands and complex organic molecules. However, its unique structure, featuring two ortho-methyl groups and an N-propyl substituent, presents significant challenges due to profound steric hindrance around the nitrogen atom and the aromatic ring.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, evidence-based solutions to common experimental hurdles. We will delve into the causality behind methodological choices, ensuring that the protocols are not just lists of steps, but self-validating systems grounded in mechanistic understanding.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sterically hindered" or "challenging" substrate?

The difficulty in using this compound stems from the three-dimensional arrangement of its substituents. The two methyl groups at the ortho-positions (C2 and C6) of the aniline ring act as "gatekeepers," severely restricting access to the nitrogen atom's lone pair of electrons. The N-propyl group further contributes to this steric shield. This molecular architecture significantly impedes the approach of reactants, transition states, and catalysts, thereby lowering reaction rates and often preventing reactions that proceed smoothly with less substituted anilines.[1][2]

StericHindrance cluster_molecule Steric Shielding in this compound N N C1 N->C1 to ring Propyl Propyl Group N->Propyl H H N->H Ring Aromatic Ring C1->Ring Me_ortho1 ortho-Methyl Ring->Me_ortho1 C2 Me_ortho2 ortho-Methyl Ring->Me_ortho2 C6 Me_para para-Methyl Ring->Me_para C4 Reagent Approaching Reagent/Catalyst Reagent->N Approach Hindered

Caption: Steric shielding of the nitrogen atom by ortho-methyl and N-propyl groups.

Q2: Which common reactions are most significantly impacted by this steric bulk?

Several classes of reactions are notoriously difficult:

  • C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): These reactions are the cornerstone of modern aryl amine synthesis.[3] For hindered substrates, both the oxidative addition and the final C-N reductive elimination steps of the catalytic cycle can be extremely slow.

  • N-Acylation: The nucleophilic attack of the amine on a carbonyl group is severely impeded, leading to low or no yield with standard acylating agents like acid chlorides or anhydrides.[1]

  • N-Alkylation: Standard SN2 alkylation is highly sensitive to steric bulk on the nucleophile, making the formation of a tertiary amine from this substrate challenging.[4]

  • Electrophilic Aromatic Substitution (EAS): While the amine group is a strong activator, the ortho-positions are blocked. Electrophilic attack is directed to the less-hindered meta-positions (C3, C5), but the overall reaction rate can be slow.

Q3: What are the high-level principles for designing successful reactions with this substrate?
  • Maximize Reactant Energy: Use more reactive reagents (e.g., acyl chlorides over anhydrides, organotriflates over bromides).

  • Lower the Activation Energy (Catalysis): Employ highly active, specialized catalysts designed for sterically demanding substrates. This often involves ligands that are themselves bulky and electron-rich to promote key steps in the catalytic cycle.[5]

  • Increase Kinetic Energy (Temperature): Higher reaction temperatures are often necessary to provide molecules with sufficient energy to overcome the activation barrier. This must be balanced with potential substrate and catalyst decomposition.

  • Choose an Alternative Pathway: If a standard thermal reaction fails, consider alternative activation methods such as photoredox catalysis, which can generate highly reactive intermediates under milder conditions.[4]

Part 2: Troubleshooting Guide by Reaction Type

This section addresses specific experimental failures and provides a logical progression of troubleshooting steps.

Focus Area: C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

This is often the most critical reaction for incorporating hindered anilines. Success hinges almost entirely on the choice of the palladium catalyst system.

Q: My Buchwald-Hartwig amination between an aryl halide and this compound is giving low yields or failing completely. What are the most common failure points and how do I address them?

A: Failure in this coupling is common and typically relates to an inefficient catalyst system unable to overcome the steric barriers. The problem can be systematically addressed by evaluating the ligand, base, and reaction conditions.

Troubleshooting_BHA start Low/No Yield in Buchwald-Hartwig Amination ligand_check Is your ligand suited for hindered substrates? (e.g., P(o-tol)3) start->ligand_check ligand_yes Switch to a specialized bulky, electron-rich ligand. ligand_check->ligand_yes No ligand_no Proceed to Base Selection ligand_check->ligand_no Yes ligand_type Choose Ligand Class ligand_yes->ligand_type base_check Is your base sterically compatible and strong enough? (e.g., K2CO3) ligand_no->base_check biaryl Bulky Biarylphosphines (e.g., XPhos, RuPhos) ligand_type->biaryl Gen 3/4 nhc N-Heterocyclic Carbenes (e.g., IPr, SIPr) ligand_type->nhc Alternative biaryl->base_check nhc->base_check base_yes Use a strong, non-nucleophilic hindered base like LHMDS or NaOtBu. base_check->base_yes No conditions_check Review Conditions base_check->conditions_check Yes base_yes->conditions_check temp_check Is temperature high enough? (e.g., <80°C) conditions_check->temp_check temp_yes Increase temperature to 100-120°C. Use a high-boiling solvent (e.g., Toluene, Dioxane). temp_check->temp_yes Yes success Reaction Optimized temp_check->success No, Temp is >100°C temp_yes->success

Caption: Troubleshooting workflow for a failing Buchwald-Hartwig amination reaction.

1. Causality of Ligand Choice (The Most Critical Factor):

Standard phosphine ligands (e.g., PPh₃, P(o-tol)₃) or early bidentate ligands (e.g., BINAP) are often insufficient. They fail to generate a coordinatively unsaturated, electron-rich Pd(0) center that can readily undergo oxidative addition with the aryl halide and, more importantly, they do not provide the necessary steric bulk to promote the difficult reductive elimination step involving our hindered amine.[5]

Solution: Employ "third" or "fourth" generation catalyst systems featuring bulky, electron-rich monophosphine biaryl ligands or N-heterocyclic carbene (NHC) ligands.[5][6]

  • Bulky Biarylphosphine Ligands: These are often the first choice. Ligands like XPhos, RuPhos, and JohnPhos possess bulky substituents that create a large "pocket" around the palladium atom. This steric pressure favors the three-coordinate active species and accelerates the C-N bond-forming reductive elimination.[5][7]

  • N-Heterocyclic Carbene (NHC) Ligands: Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong σ-donors that create highly active and thermally stable palladium catalysts.[6][8] These can be particularly effective for challenging couplings.

Comparative Data for Ligand Selection:

Ligand ClassExample LigandTypical Loading (mol%)Typical Temp (°C)Key Advantage for Hindered SubstratesReference
First GenP(o-tol)₃2-5100-120Limited success, primarily a historical baseline.[5]
BidentateBINAP, Dppf1-3100-110Improved over first-gen but often fails with highly hindered amines.[3]
Bulky Biaryl XPhos, RuPhos 0.5-2 80-110 Excellent performance; accelerates reductive elimination via steric push. [5]
NHC IPr, SIPr 1-2 RT-100 Strong σ-donation creates a highly active and stable catalyst. [6][8]

2. Base Selection:

An improper base can halt the reaction. The base's role is to deprotonate the amine (or the intermediate amine-Pd complex) to generate the active amide nucleophile.

Solution: Use a strong, non-nucleophilic, and sterically hindered base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally ineffective for this substrate.

3. Protocol: Optimized Buchwald-Hartwig Coupling of an Aryl Bromide

This protocol is a self-validating starting point. If it fails, catalyst decomposition or substrate incompatibility should be investigated.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.022 mmol, 2.2 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal and Purge: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Through the septum, add this compound (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small, quenched aliquots.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution, extract with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Focus Area: N-Acylation

Q: I cannot form an amide using this compound with standard acylating agents like acetyl chloride or acetic anhydride, even with pyridine. What's wrong?

A: The steric environment around the nitrogen is likely preventing the formation of the tetrahedral intermediate required for nucleophilic acyl substitution.[1] Pyridine is often not a strong enough base or catalyst to promote this difficult reaction.

Solution Strategies:

  • Use a Highly Reactive Acylating Agent with a Stronger Catalyst:

    • Switch from the acyl chloride to the corresponding acyl fluoride, which is smaller.

    • Replace pyridine with 4-(Dimethylamino)pyridine (DMAP) in combination with a strong, non-nucleophilic base like triethylamine or Proton-Sponge®.

  • Forcing Conditions: Increase the reaction temperature significantly (e.g., refluxing in a high-boiling solvent like xylene), but be mindful of potential decomposition.

  • Alternative Acylating Reagents: Consider using a ketene (R₂C=C=O), which can undergo a [2+2] cycloaddition with the N-H bond, bypassing the traditional tetrahedral intermediate. This is an advanced method requiring specialized generation of the ketene.

Part 3: References

  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.

  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.

  • ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications.

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. RSC Publishing.

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.

  • The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. Benchchem.

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal.

  • Overcoming steric hindrance in reactions with 4-benzhydryl-N,N-dimethylaniline. Benchchem.

  • Buchwald–Hartwig amination. Wikipedia.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health (NIH).

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate.

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health (NIH).

  • A Comparative Guide to the Reactivity of 2,3,4-Trimethylaniline and 2,4,6-Trimethylaniline. Benchchem.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,4,6-Trimethyl-N-propylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,4,6-trimethyl-N-propylaniline derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the N-alkylation of the sterically hindered 2,4,6-trimethylaniline (mesidine). Here, we provide in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate the successful synthesis of your target compounds.

Section 1: Understanding the Core Challenge: Steric Hindrance

The primary obstacle in synthesizing N-propylated derivatives of 2,4,6-trimethylaniline is the significant steric hindrance imposed by the two ortho-methyl groups.[1] These groups physically obstruct the nitrogen's lone pair of electrons, making it a significantly poorer nucleophile compared to less substituted anilines.[1] This inherent property necessitates carefully optimized reaction conditions to achieve acceptable yields and minimize side reactions.

Below is a troubleshooting decision tree to guide your optimization process when facing common synthesis issues.

Troubleshooting_Workflow start Start: Low Yield or No Reaction q1 Is Over-alkylation (Dialkylation) Observed? start->q1 q2 Is Starting Material Largely Unreacted? q1->q2 No sol1 Action: - Use excess aniline (2-3 eq.) - Lower reaction temperature - Consider a bulkier propylating agent q1->sol1 Yes q3 Are Unidentified Side Products Forming? q2->q3 No sol2 Action: - Increase reaction temperature - Use a stronger, non-nucleophilic base (e.g., NaH, tBuOK) - Switch to a more reactive propylating agent (e.g., propyl iodide) - Change to a polar aprotic solvent (DMF, DMSO) q2->sol2 Yes sol3 Action: - Ensure anhydrous conditions - Purify all reagents and solvents - Run reaction under inert atmosphere (N2 or Ar) - Consider an alternative synthetic route (e.g., Reductive Amination) q3->sol3 Yes end Problem Resolved q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for N-propylation of 2,4,6-trimethylaniline.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is my N-propylation reaction of 2,4,6-trimethylaniline so slow and low-yielding?

This is the most common issue and directly relates to steric hindrance. The two ortho-methyl groups shield the nitrogen atom, impeding the approach of the propylating agent.[1]

Causality & Solution:

  • Poor Nucleophilicity: The aniline's nitrogen is a weak nucleophile in this context. To overcome this, you need to increase the reaction's energy.

    • Increase Temperature: Often, temperatures in the range of 80-140°C are required to achieve a reasonable reaction rate.[2]

    • Use a Stronger Base: A suitable base is crucial. Weak bases like sodium bicarbonate are often ineffective. Stronger, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (tBuOK), or potassium carbonate (K₂CO₃) are necessary to deprotonate the aniline (or the resulting ammonium salt) and drive the reaction forward.[2]

  • Leaving Group Ability: The choice of propylating agent is critical. The reaction rate follows the trend I > Br > Cl for the leaving group. If you are using propyl chloride with slow results, switching to propyl bromide or, preferably, propyl iodide will significantly accelerate the reaction.

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[2] They effectively solvate the cation without hydrogen-bonding to the amine, preserving its nucleophilicity.[2]

FAQ 2: I'm observing a significant amount of the N,N-dipropylated product. How can I favor mono-propylation?

Over-alkylation is a frequent side reaction because the mono-alkylated product (this compound) can sometimes be more nucleophilic than the starting aniline.[3]

Causality & Solution:

  • Stoichiometry Control: The most effective strategy is to use an excess of the aniline relative to the propylating agent.[3] A molar ratio of 2:1 to 3:1 (aniline:propylating agent) statistically favors the mono-alkylation product.

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation step.[3]

  • Gradual Addition: Adding the propylating agent slowly (dropwise) to the reaction mixture can help maintain a low concentration of it, further suppressing the formation of the dialkylated product.

FAQ 3: My final product is a dark brown or black oil. What causes this discoloration and how can I prevent it?

Anilines, including their derivatives, are susceptible to air oxidation, which forms highly colored polymeric impurities.[4][5]

Causality & Solution:

  • Oxidation: Exposure to oxygen, especially at elevated temperatures or in the presence of light, accelerates this degradation.

    • Inert Atmosphere: Always run the reaction under an inert atmosphere, such as dry nitrogen or argon. This is crucial, especially for reactions requiring prolonged heating.

    • Degas Solvents: For maximum purity, degassing the solvents before use can be beneficial.

    • Prompt Purification: Purify the product as soon as possible after the reaction workup.

    • Storage: Store the purified product under an inert atmosphere, protected from light, and in a refrigerator or freezer to prolong its shelf life.[4]

FAQ 4: Are there alternative methods to direct N-alkylation with propyl halides?

Yes. When direct alkylation proves difficult, Reductive Amination is an excellent and often higher-yielding alternative that offers greater control over mono-alkylation.[3][6]

Causality & Solution:

  • Mechanism: This two-step, one-pot process first involves the formation of an imine by reacting 2,4,6-trimethylaniline with propanal (propionaldehyde). This imine is then reduced in situ to the desired secondary amine.

  • Advantages: This method avoids the formation of over-alkylation products because the imine intermediate is not nucleophilic enough to react with another molecule of the aldehyde. It is particularly effective for sterically hindered anilines.

  • Reducing Agents: A variety of reducing agents can be used, such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation.[6] STAB is often preferred as it is a milder, more selective reagent.

Section 3: Troubleshooting Guide & In-Depth Protocols

Problem 1: Reaction Stalls / Incomplete Conversion

If you observe a significant amount of unreacted 2,4,6-trimethylaniline after a prolonged reaction time, consider the following factors.

ParameterRecommended Optimization StepScientific Rationale
Temperature Increase temperature in 20°C increments (e.g., from 80°C to 100°C, then 120°C).Provides the necessary activation energy to overcome the high steric barrier of the ortho-methyl groups.[3]
Base Switch from a weaker base (e.g., K₂CO₃) to a stronger base (e.g., NaH).A stronger base ensures more complete deprotonation of the amine, increasing the concentration of the active nucleophile.[2]
Solvent Change from acetonitrile (b.p. 82°C) to DMF (b.p. 153°C) or DMSO (b.p. 189°C).Allows for higher reaction temperatures and better solubility of reactants and intermediates.[3][7]
Catalyst Add a catalytic amount (5-10 mol%) of potassium iodide (KI) if using propyl bromide or chloride.The Finkelstein reaction in situ generates the more reactive propyl iodide, which significantly accelerates the rate of this Sₙ2 reaction.[7]
Protocol 1: Optimized Direct N-propylation using Propyl Iodide

This protocol is designed to maximize the yield of the mono-propylated product while addressing the steric challenges.

Protocol_1 cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Add 2,4,6-trimethylaniline (2.0 eq.) and anhydrous DMF to a flame-dried flask. b 2. Cool to 0°C in an ice bath. a->b c 3. Add NaH (1.5 eq., 60% dispersion) portion-wise under N2. b->c d 4. Stir at RT for 30 min. c->d e 5. Add propyl iodide (1.0 eq.) dropwise. d->e f 6. Heat to 80-100°C. e->f g 7. Monitor by TLC or GC-MS until starting material is consumed. f->g h 8. Cool to RT, quench carefully with H2O. g->h i 9. Extract with ethyl acetate. h->i j 10. Wash organic layer with brine, dry (Na2SO4), and concentrate. i->j k 11. Purify by column chromatography (e.g., Hexane/Ethyl Acetate gradient). j->k

Caption: Experimental workflow for direct N-propylation.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,4,6-trimethylaniline (2.0 equivalents) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in small portions. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: Add propyl iodide (1.0 equivalent) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature and cautiously quench the excess NaH by slowly adding water. Dilute with more water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4][8]

Protocol 2: Reductive Amination of 2,4,6-trimethylaniline

This is a robust alternative for achieving clean, selective mono-propylation.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2,4,6-trimethylaniline (1.0 equivalent) and propanal (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Reduction: To the same flask, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. The reaction is typically mildly exothermic.

  • Reaction: Stir at room temperature and monitor by TLC or GC-MS until the imine intermediate is fully consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Section 4: Purification Strategies

Purifying N-alkylanilines can be challenging due to their basic nature and potential for streaking on silica gel.

Problem 2: Product Streaks on TLC and Column Chromatography

Causality: The basic amine functionality interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor separation.

Solutions:

  • Base-Washing Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic sites on the silica, resulting in sharper bands and better separation.[4]

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina.

  • Vacuum Distillation: For larger scale purifications (>5 g) of thermally stable liquid products, vacuum distillation can be a highly effective method to remove non-volatile impurities.[4]

Confirming Purity

After purification, product identity and purity should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure and connectivity of the final product.[4]

  • GC-MS or LC-MS: Provides information on purity and confirms the molecular weight of the compound.[4]

  • FT-IR Spectroscopy: Shows characteristic N-H stretches (for starting material) and C-N stretches.

By understanding the inherent challenges posed by steric hindrance and systematically applying the optimization and troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate for the synthesis of this compound derivatives.

References

  • Benchchem. Application Notes and Protocols for the Polymerization of N-Alkylated Anilines: A Guide for Investigating N-(2-Heptyl)aniline.
  • Benchchem. Troubleshooting side reactions in the N-alkylation of aniline.
  • Benchchem. Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis.
  • PrepChem.com. Synthesis of 2,4,6-trimethylaniline hydrochloride.
  • Benchchem. "purification of N-(2-Heptyl)aniline from unreacted starting materials".
  • NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline.
  • ChemicalBook. 2,4,6-Trimethylaniline synthesis.
  • Benchchem. optimization of reaction conditions for aniline synthesis.
  • National Institutes of Health (NIH). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.
  • Benchchem. Efficacy of different purification methods for substituted anilines.
  • Wikipedia. 2,4,6-Trimethylaniline.
  • Benchchem. A Comparative Guide to the Reactivity of 2,3,4-Trimethylaniline and 2,4,6-Trimethylaniline.
  • ResearchGate. Optimization of reaction conditions. a.
  • Benchchem. optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Guidechem. 2,4,6-Trimethylaniline 88-05-1 wiki.
  • ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • National Institutes of Health (NIH). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry.
  • ResearchGate. Optimization of the conditions for the synthesis of aniline.
  • ResearchGate. Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines | Request PDF.
  • ResearchGate. The optimization of aniline reaction conditions. Reproduced with....
  • ResearchGate. Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react....
  • Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
  • OEHHA. 2,4,6-Trimethylaniline and Its Salts.
  • PubChem. 2,4,6-Trimethylaniline | C9H13N | CID 6913.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine.
  • Chongqing Chemdad Co. ,Ltd. 2,4,6-Trimethylaniline.

Sources

Technical Support Center: Troubleshooting Low Catalyst Turnover with 2,4,6-trimethyl-N-propylaniline-based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced catalytic systems. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst systems employing 2,4,6-trimethyl-N-propylaniline-based ligands, a class of sterically demanding, electron-rich ligands often used in challenging cross-coupling reactions. Low catalyst turnover is a common yet solvable issue. This document provides a structured, in-depth approach to diagnosing and resolving these problems in a question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Low Turnover

This section addresses specific experimental failures. Each entry follows a diagnostic logic: identify the symptom, understand the potential causes, and apply targeted solutions.

Question 1: My reaction is extremely sluggish or stalls completely after a short period. What's wrong?

This is the most frequent issue and often points to fundamental problems with catalyst activation or stability.

Potential Causes & Suggested Solutions

Potential Cause Scientific Rationale Suggested Solutions & Protocols
1. Inefficient Precatalyst Activation The bulky nature of this compound-based ligands can hinder the reduction of the Pd(II) precatalyst to the active Pd(0) species, which is required to initiate the catalytic cycle.[1][2] This activation step is often the rate-determining factor in catalyst performance.[2]A. Switch to a More Easily Activated Precatalyst: Use palladacycle precatalysts (e.g., G3 or G4-type Buchwald precatalysts) which are designed for quantitative and rapid generation of the active monoligated Pd(0) species under mild basic conditions.[1]B. Modify Reaction Conditions: For simple Pd(OAc)₂ or Pd₂(dba)₃ sources, ensure the presence of a reductant. In many cross-coupling reactions, the amine or organometallic reagent can act as the reductant, but this may be slow.[3][4] Consider a brief pre-stirring period (15-30 min) of the Pd source and ligand at a slightly elevated temperature before adding the substrates.
2. Ligand Impurity or Degradation Aniline-based ligands can be susceptible to oxidation. Impurities from the synthesis, such as unreacted starting materials or salts, can chelate to the palladium center and inhibit catalysis.A. Verify Ligand Purity: Use freshly purified ligand. Recrystallization or column chromatography are standard methods. Confirm purity via ¹H NMR and elemental analysis.B. Protocol: Ligand Purification via Recrystallization: 1. Dissolve the crude ligand in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or toluene). 2. Slowly add a cold anti-solvent (e.g., hexanes or pentane) until turbidity persists. 3. Allow the solution to cool slowly to room temperature, then to 0-4 °C to maximize crystal formation. 4. Filter the crystals, wash with cold anti-solvent, and dry thoroughly under high vacuum.
3. Formation of Off-Cycle, Inactive Species The catalyst can be sequestered into dormant states. For example, primary amines or N-heteroaromatic substrates can displace the primary phosphine ligand, forming catalytically inactive palladium complexes that may only reactivate at higher temperatures.[5][6] Dimerization of palladium intermediates can also occur, particularly with less bulky ligands, sequestering the active catalyst.[2]A. Increase Reaction Temperature: If you suspect the formation of dormant amine-ligated Pd complexes, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can often break these off-cycle species and re-initiate catalysis.[5][6]B. Adjust Ligand-to-Metal Ratio: While a 1:1 to 1.2:1 ligand-to-palladium ratio is often ideal for bulky ligands to favor monoligated species,[7][8] a slight excess of ligand (e.g., 1.5:1) can sometimes help prevent catalyst decomposition or displacement by other coordinating species. Avoid large excesses, which can inhibit the reaction.
4. Substrate or Base-Mediated Decomposition Certain substrates, particularly sensitive five-membered heteroarenes, can decompose in the presence of strong bases, leading to byproducts that poison the catalyst.[5][9] The choice of base is critical to avoid this deactivation pathway.A. Use a Milder Base: Switch from a very strong base like NaOtBu or LHMDS to a weaker, more moderate-strength base such as K₃PO₄, Cs₂CO₃, or NaOTMS.[5]B. Slow Addition of Reagents: If substrate decomposition is suspected, maintaining a low instantaneous concentration can suppress this higher-order deactivation pathway.[9] Use a syringe pump to slowly add the sensitive substrate or the base to the reaction mixture over several hours.
Troubleshooting Workflow: Sluggish or Stalled Reaction

Below is a logical workflow to diagnose the root cause of a stalled reaction.

G start Low Turnover: Reaction Stalls check_activation Step 1: Verify Catalyst Activation start->check_activation check_purity Step 2: Check Reagent Purity start->check_purity check_conditions Step 3: Evaluate Reaction Conditions start->check_conditions check_deactivation Step 4: Investigate Deactivation start->check_deactivation sol_precatalyst Use G3/G4 Precatalyst or Pre-activate Pd(0) Source check_activation->sol_precatalyst If using Pd(OAc)2/Pd2(dba)3 sol_ligand Re-purify Ligand (Recrystallization/Chromatography) check_purity->sol_ligand If ligand purity is suspect sol_temp Increase Temperature (80°C -> 100-110°C) check_conditions->sol_temp If off-cycle species suspected sol_base Switch to Milder Base (e.g., K3PO4, Cs2CO3) check_conditions->sol_base If substrate is base-sensitive sol_addition Use Slow Addition of Substrate/Base check_deactivation->sol_addition If byproduct formation is observed

Caption: A step-by-step diagnostic workflow for stalled reactions.

Question 2: My starting material is consumed, but the desired product yield is low. Where is my mass going?

This scenario suggests that while the catalyst is active, non-productive pathways are competing with the desired C-N bond formation.

Potential Causes & Suggested Solutions

Potential Cause Scientific Rationale Suggested Solutions
1. Product Inhibition The product of the reaction, often an arylamine, can sometimes bind to the palladium center more strongly than the starting amine. This can lead to a deactivated catalyst species, effectively shutting down the catalytic cycle once a certain product concentration is reached.[10]A. Lower Catalyst Loading: Counterintuitively, lowering the catalyst loading can sometimes improve yields in cases of product inhibition by minimizing the concentration of inhibited species at any given time.B. Run at Higher Concentration: Increasing the overall reaction concentration can sometimes favor the productive catalytic cycle over inhibitory pathways.
2. Reductive Dehalogenation A common side reaction is the replacement of the aryl halide with a hydrogen atom, leading to an arene byproduct. This can occur via several mechanisms, including reaction with trace water or other proton sources.A. Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled solvents and dry the base under vacuum before use.B. Add a Sacrificial Additive: In some cases, small amounts of additives like pinacolborane can suppress reductive dehalogenation pathways.
3. Catalyst Deactivation via C-H Insertion At elevated temperatures, the palladium center can undergo intramolecular C-H activation/insertion into the ligand backbone, forming a stable, inactive palladacycle.[10] This is an irreversible deactivation pathway.A. Lower Reaction Temperature: If high temperatures are required for activation, try to run the reaction at the lowest possible temperature that still provides a reasonable rate to minimize thermal decomposition pathways.B. Use a More Robust Ligand: If available, consider a ligand variant with blocking groups (e.g., methoxy groups) on the biaryl backbone that can sterically hinder C-H insertion.[11]

Frequently Asked Questions (FAQs)

Q: What is the fundamental role of the 2,4,6-trimethylphenyl group in these ligands?

A: The 2,4,6-trimethylphenyl (mesityl) group, along with the N-propyl group, provides significant steric bulk around the metal center. This steric hindrance is crucial for promoting the final, often rate-limiting, reductive elimination step to form the C-N bond.[11][12] The electron-rich nature of the aniline moiety also increases the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide into the Pd(0) complex.[7][8]

G cluster_ligand Ligand Properties cluster_cycle Impact on Catalytic Cycle sterics Steric Bulk (Mesityl & Propyl Groups) reductive_elim Promotes Reductive Elimination sterics->reductive_elim Key Influence electronics Electron-Donating (Aniline Moiety) oxidative_add Facilitates Oxidative Addition electronics->oxidative_add Key Influence

Caption: Relationship between ligand properties and catalytic steps.

Q: How do I choose the best base for my reaction?

A: Base selection is a critical parameter that balances reactivity with stability.

  • Strong, Non-nucleophilic Bases (NaOtBu, LHMDS, KHMDS): These are the most common and are highly effective for deprotonating the amine-palladium complex. However, they can promote decomposition of sensitive substrates.[9]

  • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): These are preferred for base-sensitive aryl halides or nucleophiles. They are generally less reactive and may require higher temperatures or longer reaction times.

  • Soluble Organic Bases (DBU, Proton Sponge): These are occasionally used but can sometimes act as ligands themselves, potentially inhibiting the catalyst.

A good starting point is often NaOtBu for robust substrates and K₃PO₄ for more delicate systems.

Q: Can N-heterocyclic substrates poison the catalyst?

A: Yes, strongly coordinating N-heterocycles like pyridines, imidazoles, and quinolines are well-known to poison palladium catalysts.[13][14] The lone pair on the heterocyclic nitrogen can bind tightly to the Pd(II) center, displacing the phosphine ligand and forming a stable, off-cycle complex that halts catalysis.[5][6]

Strategies to Overcome Poisoning:

  • Use a Higher Catalyst Loading: A simple but costly solution is to use enough catalyst to overcome the stoichiometric poisoning effect.

  • Protect the Heterocycle: Temporarily protecting the nitrogen atom (e.g., as an N-oxide) can block its coordination to the metal.

  • Use a More Bulky Ligand: Extremely bulky ligands can sterically disfavor the binding of the heterocyclic substrate to the palladium center.

References

  • Title: Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides Source: PMC - NIH URL: [Link]

  • Title: Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings Source: PMC - NIH URL: [Link]

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL: [Link]

  • Title: Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings Source: ACS Publications URL: [Link]

  • Title: Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands Source: PMC - NIH URL: [Link]

  • Title: N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis Source: Royal Society of Chemistry URL: [Link]

  • Title: Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP) Source: ResearchGate URL: [Link]

  • Title: Elaborate Tuning in Ligand Makes a Big Difference in Catalytic Performance: Bulky Nickel Catalysts for (Co)polymerization of Ethylene with Promising Vinyl Polar Monomers Source: ResearchGate URL: [Link]

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert Source: DSpace@MIT URL: [Link]

  • Title: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions Source: Royal Society of Chemistry Books URL: [Link]

  • Title: Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS Source: ACS Publications URL: [Link]

  • Title: Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions Source: PMC - NIH URL: [Link]

  • Title: Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions Source: PubMed URL: [Link]

  • Title: Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia Source: ResearchGate URL: [Link]

  • Title: How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia Source: Royal Society of Chemistry URL: [Link]

  • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PMC - NIH URL: [Link]

  • Title: Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides Source: PMC - NIH URL: [Link]

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Technical Support Center: Storage and Handling of 2,4,6-trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4,6-trimethyl-N-propylaniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this compound during storage. Aromatic amines, particularly sterically hindered ones like this compound, are susceptible to oxidation, which can compromise experimental results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate these challenges.

Troubleshooting Guide

This section addresses common problems encountered during the storage of this compound, their probable causes, and corrective actions.

Observed Problem Probable Cause(s) Recommended Solution & Rationale
Color change from colorless/pale yellow to yellow/brown Oxidation: The primary cause is exposure to atmospheric oxygen. The lone pair of electrons on the nitrogen atom makes the molecule susceptible to oxidation.[1] This process can be accelerated by light and heat.1. Purge with Inert Gas: Before sealing, displace oxygen by bubbling a gentle stream of an inert gas like nitrogen or argon through the liquid.[2] 2. Store Under Inert Atmosphere: Ensure the container is sealed tightly with a positive pressure of inert gas in the headspace. 3. Protect from Light: Store the container in a light-blocking amber vial or wrap it in aluminum foil.[1] Rationale: Excluding oxygen is the most effective way to prevent oxidation. An inert atmosphere is non-reactive and protects the compound from degradation.[2]
Formation of solid precipitate or particulates Polymerization/Degradation: Prolonged exposure to oxygen and light can lead to the formation of insoluble degradation products.[1] Contamination with strong oxidizing agents can also cause this.1. Filter Before Use: If particulates are observed, filter the material through a chemically resistant syringe filter (e.g., PTFE) before use. 2. Re-evaluate Storage Conditions: This indicates a significant breach in proper storage. Immediately implement inert gas purging and light protection. 3. Check for Contaminants: Ensure storage containers are clean and free from any residual oxidizing agents.[3][4] Rationale: Filtration can remove existing impurities for immediate use, but preventing further degradation by addressing the root cause is crucial for long-term stability.
Inconsistent experimental results using the same batch Incipient Oxidation: Even slight, visually undetectable oxidation can introduce impurities that may interfere with sensitive reactions. The formation of N-hydroxylated metabolites is a known pathway for aromatic amine degradation.[4][5]1. Implement Rigorous Inert Atmosphere Technique: Use Schlenk lines or a glovebox for aliquoting to minimize air exposure. 2. Consider Small-Molecule Antioxidants: For very long-term storage, adding a small amount (e.g., 0.1%) of a hindered phenol antioxidant like BHT (Butylated hydroxytoluene) can help scavenge free radicals.[6][7] 3. Repurify if Necessary: If purity is critical, consider repurification by distillation under reduced pressure.[8][9] Rationale: Proactive prevention is key. For highly sensitive applications, the addition of a sacrificial antioxidant can provide an extra layer of protection by reacting with trace oxygen before it degrades the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are in a tightly sealed, amber glass container under a positive pressure of an inert gas, such as nitrogen or argon. The container should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[2][3]

Q2: Why is an inert atmosphere so critical for storing this compound?

A2: this compound, as an aromatic amine, is susceptible to oxidation by atmospheric oxygen.[1] This oxidative degradation can lead to color changes and the formation of impurities that can affect its performance in subsequent applications. An inert gas displaces the oxygen in the container's headspace, creating a non-reactive environment that significantly enhances the shelf-life and maintains the purity of the compound.

Q3: My sample has already started to turn yellow. Is it still usable?

A3: A slight yellowing indicates the onset of oxidation. For many applications, this slight discoloration may not significantly impact the results. However, for high-purity applications, such as in drug development or catalysis, the presence of oxidation byproducts could be detrimental. It is advisable to test a small amount in a non-critical experiment to assess its suitability. If in doubt, purification by distillation or chromatography may be necessary.[8]

Q4: Can I use a refrigerator or freezer for long-term storage?

A4: Storing at reduced temperatures can slow down the rate of degradation. However, ensure the container is properly sealed to prevent the condensation of moisture inside when it is removed and brought to room temperature. Water can also contribute to degradation pathways. Therefore, cool storage should be combined with an inert atmosphere.

Q5: Are there any chemical additives that can prevent oxidation?

A5: Yes, antioxidants can be added for enhanced stability. Aromatic amine and hindered phenol antioxidants are effective at scavenging free radicals that propagate the oxidation process.[6][7][10] For example, a small amount of butylated hydroxytoluene (BHT) can be added. However, ensure that the chosen antioxidant will not interfere with your intended application.

Experimental Protocol: Optimal Long-Term Storage

This protocol outlines the steps for safely storing this compound to minimize oxidation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined screw cap or a Schlenk flask

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator and tubing

  • Long needle or cannula

  • Secondary containment vessel

Procedure:

  • Container Preparation: Ensure the storage vial is clean and completely dry.

  • Transfer: Transfer the desired amount of this compound into the amber vial.

  • Inert Gas Purge:

    • Insert a long needle connected to the inert gas line, extending it below the surface of the liquid.

    • Insert a second, shorter needle into the cap to act as a vent.

    • Gently bubble the inert gas through the liquid for 5-10 minutes to displace any dissolved oxygen.

  • Headspace Flush:

    • Raise the longer needle so that it is in the headspace above the liquid.

    • Continue to flush the headspace with the inert gas for another 2-3 minutes to ensure all air is displaced.

  • Sealing:

    • While the inert gas is still flowing, remove the vent needle first, followed by the gas inlet needle.

    • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, date, and a note indicating it is stored under an inert atmosphere.

    • Place the sealed vial in a cool, dark, and well-ventilated location.[2]

    • For added safety, place the primary container inside a labeled secondary containment vessel.

Visualization of Oxidation Prevention

The following diagram illustrates the factors contributing to the oxidation of this compound and the preventative measures that can be taken.

Oxidation_Prevention cluster_causes Degradation Factors cluster_products Degradation Products cluster_prevention Preventative Measures Oxygen Atmospheric Oxygen Compound This compound (Pure) Oxygen->Compound Oxidizes Light UV/Visible Light Light->Compound Accelerates Heat Elevated Temperature Heat->Compound Accelerates Oxidized Oxidized Impurities (Colored) Compound->Oxidized Polymerized Polymers/Precipitates Compound->Polymerized InertGas Inert Gas Blanket (Nitrogen/Argon) InertGas->Oxygen Displaces AmberVial Amber Vial / No Light AmberVial->Light Blocks CoolStore Cool Storage CoolStore->Heat Reduces Antioxidant Add Antioxidant (e.g., BHT) Antioxidant->Compound Protects

Caption: Oxidation pathways and preventative strategies.

References

  • Apollo Scientific. (n.d.). 2,4,6-Trimethylaniline Safety Data Sheet.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC - NIH.
  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Retrieved from [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Hans, M., & Delaude, L. (n.d.). N,N'-Dimesitylethylenediimine. Organic Syntheses. Retrieved from [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH.
  • PrepChem. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell de
  • CN1800143A - 2,4,6-trimethylaniline synthesis method. (n.d.). Google Patents.
  • OEHHA. (2011, July 1). 2,4,6-Trimethylaniline and Its Salts. Retrieved from [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. (n.d.). RSC Publishing.
  • Chemical structures of sterically hindered amines. (n.d.).
  • Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. (2025, August 6).

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,6-Trimethylaniline and 2,4,6-Trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives are cornerstone reagents in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of alkyl groups on the aromatic ring or the nitrogen atom profoundly modulates the molecule's reactivity. This guide offers an in-depth comparison of 2,4,6-trimethylaniline (also known as mesidine) and its N-alkylated counterpart, 2,4,6-trimethyl-N-propylaniline.

While direct, side-by-side kinetic studies for these specific compounds are not extensively reported in peer-reviewed literature, this analysis synthesizes established principles of physical organic chemistry to predict and explain their reactivity profiles. We will explore how the interplay of electronic and steric effects governs their behavior in common organic transformations, providing a predictive framework for researchers in chemical development.

Molecular Structure and Physicochemical Properties

The fundamental difference between the two molecules is the substitution on the amino group. 2,4,6-trimethylaniline is a primary aromatic amine, whereas this compound is a secondary aromatic amine. This seemingly minor change has significant consequences for the steric environment around the nitrogen atom and its electronic properties.

G cluster_0 2,4,6-trimethylaniline (Mesidine) cluster_1 This compound mol1 mol1 mol2 mol2 G cluster_0 Steric Hindrance Comparison node1 2,4,6-trimethylaniline (Primary Amine) node2 Significant Hindrance (2 ortho-Methyl groups) node1->node2 possesses node3 Reduced N-Nucleophilicity node2->node3 leads to node4 This compound (Secondary Amine) node5 Extreme Hindrance (2 ortho-Methyl groups + N-Propyl group) node4->node5 possesses node6 Severely Reduced N-Nucleophilicity node5->node6 leads to

Caption: The compounding effect of N-alkylation on steric hindrance.

Comparative Reactivity Profiles

Based on the interplay of the factors discussed above, we can predict the relative reactivity of the two compounds in key reaction classes.

Reaction Type2,4,6-trimethylanilineThis compoundRationaleReference
N-Alkylation / N-Acylation Significantly More ReactiveNearly UnreactiveThe nitrogen in the N-propyl derivative is severely shielded by three alkyl groups (two ortho-methyl, one N-propyl), making it an extremely poor nucleophile.[1][2]
Electrophilic Aromatic Substitution (EAS) More ReactiveLess ReactiveWhile electronically more activated, the extreme steric bulk of the -NH(propyl) group hinders the approach of the electrophile to the available meta positions (C3, C5), making this the rate-limiting factor.[1]
Oxidative Coupling Less FavorableProne to side reactionsThe exposed N-H bonds in the primary amine can participate in oxidative reactions, though hindered. The tertiary benzylic C-H bonds of the propyl group in the secondary amine could be susceptible to oxidation under harsh conditions.[1]

Illustrative Experimental Protocol: Comparative Bromination

To empirically validate the predicted difference in reactivity towards electrophilic aromatic substitution, a parallel bromination experiment can be performed. The following protocol outlines a self-validating system to compare the reaction rates.

G start Start: Prepare Reagents setup Set up two parallel reaction flasks (Flask A: 2,4,6-trimethylaniline) (Flask B: this compound) in Glacial Acetic Acid start->setup addition Simultaneously add 1.0 eq Br₂ in Acetic Acid to each flask with vigorous stirring at RT setup->addition sampling Quench and extract aliquots at t = 2, 10, 30, 60 min addition->sampling tlc Analyze aliquots by TLC to monitor disappearance of starting material sampling->tlc workup After 60 min, quench entire reaction, neutralize, and extract with CH₂Cl₂ sampling->workup at t=60 analysis Analyze crude products by ¹H NMR to determine conversion % workup->analysis end End: Compare Reactivity analysis->end

Caption: Workflow for a comparative electrophilic bromination experiment.

Detailed Methodology

Materials and Reagents:

  • 2,4,6-trimethylaniline

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution (for quenching)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrers

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of 2,4,6-trimethylaniline (Flask A) and 1.0 mmol of this compound (Flask B) in 10 mL of glacial acetic acid each.

  • Reagent Addition: At room temperature, simultaneously begin the dropwise addition of a solution of 1.0 mmol of Br₂ in 2 mL of glacial acetic acid to each flask over 5 minutes with vigorous stirring. Start a timer upon commencement of addition.

  • Monitoring: At specified time points (e.g., 2, 10, 30, and 60 minutes), withdraw a small aliquot (~0.2 mL) from each reaction mixture. Immediately quench the aliquot in a vial containing NaHCO₃ and Na₂S₂O₃ solution. Extract with a small amount of CH₂Cl₂ and spot on a TLC plate to monitor the consumption of the starting material.

  • Workup (t=60 min): After 60 minutes, pour each reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution and 10 mL of Na₂S₂O₃ solution to quench the reaction and neutralize the acid.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic extracts for each reaction.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Analysis: Analyze the resulting crude products by ¹H NMR spectroscopy. By integrating the signals corresponding to the starting material and the product, the percentage conversion for each reaction can be determined, providing a quantitative comparison of their reactivity.

Expected Outcome: It is anticipated that the reaction in Flask A (2,4,6-trimethylaniline) will show a significantly higher conversion to the brominated product compared to Flask B (this compound) within the 60-minute timeframe, confirming that the primary amine is more reactive in electrophilic aromatic substitution despite being slightly less electronically activated.

Conclusion

While both 2,4,6-trimethylaniline and this compound feature highly activated aromatic rings, their reactivity profiles are markedly different. The comparison underscores a critical principle in organic synthesis: the primacy of steric effects in governing reaction outcomes, especially in highly substituted systems.

  • 2,4,6-trimethylaniline: Characterized by significant steric hindrance around the amino group, its reactivity at the nitrogen is diminished but its aromatic ring remains accessible for electrophilic substitution at the meta positions. It is a valuable building block for creating bulky ligands and other sterically demanding structures. [3][4]* This compound: The addition of the N-propyl group creates an extremely congested environment. This severely curtails the nucleophilicity of the nitrogen atom and further impedes electrophilic attack on the aromatic ring. This compound would be selected when near-total suppression of N-centered reactivity is desired, or for investigating the limits of steric influence on molecular properties.

For researchers and drug development professionals, this analysis provides a logical framework for selecting the appropriate aniline derivative. The choice depends critically on whether the desired transformation occurs at the nitrogen atom or the aromatic ring, with the understanding that steric hindrance is the paramount factor controlling the reactivity of these bulky anilines.

References

  • Chongqing Chemdad Co., Ltd. 2,4,6-Trimethylaniline.[Link]

  • Wikipedia. 2,4,6-Trimethylaniline.[Link]

  • ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A.[Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline.[Link]

  • NIH. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC.[Link]

  • Chemistry Steps. Reactions of Aniline.[Link]

  • PubMed. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.[Link]

  • Ottokemi. 2,4,6-Trimethylaniline, 98% 88-05-1 India.[Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.[Link]

  • RSC Publishing. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science.[Link]

  • Supporting Information. The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.[Link]

  • NIH. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC.[Link]

  • OEHHA. 2,4,6-Trimethylaniline and Its Salts.[Link]

  • PrepChem.com. Synthesis of 2,4,6-trimethylaniline hydrochloride.[Link]

  • NIH. Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes - PMC.[Link]

  • Google Patents.CN1800143A - 2,4,6-trimethylaniline synthesis method.
  • PubChem. 2,4,6-Trimethylaniline | C9H13N | CID 6913.[Link]

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A Comparative Guide to the Steric Bulk of N-Propyl vs. N-Methyl Anilines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the steric hindrance presented by N-propyl and N-methyl substituents on an aniline scaffold. Understanding these subtle yet critical structural differences is paramount in fields such as medicinal chemistry and materials science, where steric bulk governs reaction kinetics, binding affinities, and molecular conformations. This document synthesizes theoretical metrics, spectroscopic evidence, and kinetic data to provide a comprehensive framework for rational molecular design.

Theoretical and Computational Quantification of Steric Bulk

Steric hindrance is not merely a qualitative concept; it can be described with precise, quantitative parameters. These metrics provide a foundational understanding of the spatial demands of a substituent, which in turn dictates its interactions.

Conformational Free Energy: A-Values

The conformational A-value is a classic measure of the steric bulk of a substituent, defined as the difference in Gibbs free energy (ΔG) between a cyclohexane conformer with the substituent in the axial position versus the equatorial position. A larger A-value signifies a greater preference for the sterically less demanding equatorial position, indicating larger effective bulk.

While directly measured for cyclohexanes, these values provide an excellent proxy for the general steric demand of alkyl groups. The n-propyl group can orient its chain away from the ring, resulting in only a marginal increase in steric strain compared to the ethyl group.[1] The key takeaway is that while the propyl group is larger, its flexibility allows it to mitigate some of that bulk in certain conformations.

SubstituentA-Value (kcal/mol)Interpretation
-CH₃ (Methyl)1.75Baseline steric bulk for small alkyl groups.[1]
-CH₂CH₃ (Ethyl)1.79Slightly larger than methyl, but the increase is minimal.[1]
-CH₂CH₂CH₃ (n-Propyl)~1.80Very similar to ethyl due to rotation of the C-C bond, which points the terminal methyl group away from the ring.
Taft Steric Parameters (Eₛ)

The Taft steric parameter, Eₛ, is a quantitative measure derived from the hydrolysis rates of substituted esters.[2][3] It directly quantifies the steric effect of a substituent on a reaction's transition state. More negative Eₛ values indicate greater steric hindrance.[4][5]

Unlike A-values, which measure intramolecular strain, Eₛ values are a direct measure of a substituent's ability to hinder an approaching reactant. The data clearly shows that the n-propyl group presents a significantly greater steric barrier than the methyl group.

SubstituentTaft Steric Parameter (Eₛ)Interpretation
-H (Reference)0.00Reference standard with minimal steric hindrance.[4]
-CH₃ (Methyl)-1.24Moderate steric hindrance.[4]
-CH₂CH₂CH₃ (n-Propyl)-1.60Significantly greater steric hindrance than methyl.[4]
Computational Approaches: Buried Volume (%VBur)

Modern computational chemistry offers powerful tools for quantifying steric bulk with high precision. The "Buried Volume" (%VBur) calculation is a particularly insightful method.[6][7] It quantifies the percentage of the volume of a sphere (centered on an atom, e.g., the aniline nitrogen) that is occupied by the substituents. This provides a three-dimensional, conformationally aware measure of steric congestion.

For N-substituted anilines, the %VBur around the nitrogen atom would be calculated. The n-propyl group, with its additional methylene group and greater conformational flexibility, will consistently occupy a larger volume of this sphere compared to the more compact methyl group. This increased %VBur for N-propylaniline directly translates to greater shielding of the nitrogen's lone pair, impacting its availability for reactions.

cluster_0 Buried Volume (%VBur) Concept N_methyl N-Methylaniline VBur_methyl N_propyl N-Propylaniline VBur_propyl caption_methyl Smaller %VBur Less Shielding caption_propyl Larger %VBur Greater Shielding

Caption: Conceptual representation of Buried Volume (%VBur).

Spectroscopic Evidence of Steric Effects

Spectroscopic techniques provide tangible, experimental evidence of how steric bulk influences molecular structure and electronics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic and spatial environment of nuclei. In N-substituted anilines, steric hindrance forces the N-alkylamino group to twist out of the plane of the benzene ring, reducing n-π conjugation.[8] This has several observable consequences:

  • ¹³C NMR: The reduced conjugation in the more sterically hindered N-propylaniline leads to less shielding of the para-carbon of the aniline ring, causing its signal to shift downfield (to a higher ppm) compared to N-methylaniline.

  • ¹H NMR: The protons on the alkyl group closest to the nitrogen (the N-CH₂- protons in the propyl group vs. the N-CH₃ protons in the methyl group) will experience different shielding environments. Furthermore, hindered rotation around the C-N bond at low temperatures can sometimes be observed, leading to the broadening or splitting of signals for the ortho and meta carbons/protons.[9]

  • ¹⁵N NMR: The nitrogen chemical shift is also sensitive to the degree of n-π interaction. Increased twisting of the N-propyl group out of the aromatic plane results in a chemical shift that is more "aliphatic amine-like" compared to the more conjugated N-methylaniline.[8]

Experimental Validation: A Kinetic Comparison of Acylation

To demonstrate the practical consequences of differential steric bulk, a comparative kinetic study of a standard reaction, such as N-acylation with acetic anhydride, can be performed. The reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the anhydride.[10][11] The steric bulk of the N-alkyl group directly hinders this attack.

Hypothetical Kinetic Data

A reaction monitoring experiment, for instance using High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting aniline, would yield data like the following.

Aniline DerivativeInitial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)Interpretation
N-Methylaniline1.5 x 10⁻⁴1.5 x 10⁻²The less hindered methyl group allows for faster nucleophilic attack.
N-Propylaniline0.8 x 10⁻⁴0.8 x 10⁻²The bulkier propyl group significantly slows the rate of acylation due to greater steric hindrance at the transition state.

This clear difference in reaction rates provides definitive experimental proof that N-propylaniline is sterically more demanding than N-methylaniline in a chemical transformation.

cluster_workflow Kinetic Acylation Workflow prep 1. Reactant Prep - Equimolar N-methylaniline & N-propylaniline solutions - Acetic Anhydride solution react 2. Reaction Initiation - Mix aniline & anhydride at t=0 - Constant Temperature Bath prep->react t=0 sample 3. Time-Point Sampling - Withdraw aliquots at regular intervals (e.g., 2, 5, 10 min) - Quench reaction react->sample t > 0 analyze 4. HPLC Analysis - Quantify remaining aniline concentration for each time point sample->analyze plot 5. Data Analysis - Plot [Aniline] vs. Time - Calculate initial rates and rate constants (k) analyze->plot

Caption: Experimental workflow for comparing acylation reaction rates.

Experimental Protocols

Protocol: Synthesis of N-Methylaniline

N-methylaniline can be synthesized by reacting aniline with a methylating agent, such as methanol, in the presence of an acid catalyst.[12][13]

  • Setup: To a high-pressure autoclave, add aniline and a suitable acid catalyst (e.g., sulfuric acid).

  • Reactants: Add an excess of methanol to the mixture.

  • Reaction: Seal the autoclave and heat to approximately 200-250°C. The pressure will rise due to the saturated pressure of methanol at this temperature.[12] Maintain with stirring for several hours.

  • Workup: Cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separation funnel.

  • Purification: Neutralize the mixture with an aqueous base (e.g., NaOH solution). Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by distillation to yield N-methylaniline.

Protocol: Synthesis of N-Propylaniline

The synthesis of N-propylaniline follows a similar N-alkylation strategy, using n-propanol as the alkylating agent.[14]

  • Setup: In a high-pressure reactor, combine aniline, n-propanol (typically in a molar excess, e.g., 3:1 ratio to aniline), and a strong acid catalyst like H₂SO₄ or HCl.[14]

  • Reaction: Seal the reactor and heat to approximately 245°C under pressure (e.g., 600 lb/in²) for 2 hours with continuous stirring.[14]

  • Workup: After cooling and depressurizing the reactor, transfer the contents and neutralize with a suitable base (e.g., aqueous NaOH).

  • Purification: Extract the product into an organic solvent (e.g., ether), wash the organic layer with water, and dry it over a drying agent (e.g., MgSO₄). Remove the solvent under reduced pressure and purify the resulting oil via vacuum distillation to obtain pure N-propylaniline.

Conclusion

  • Quantitative metrics like the Taft Eₛ parameter show the propyl group to be a larger steric impediment (-1.60) compared to the methyl group (-1.24).

  • Spectroscopic analysis (NMR) reveals greater out-of-plane twisting of the amino group for N-propylaniline, a direct consequence of steric strain.

  • Reaction kinetics demonstrate a tangible decrease in reactivity for N-propylaniline in sterically sensitive reactions like acylation.

For researchers in drug development and materials science, this guide provides the foundational data and experimental framework to make informed decisions. Choosing between an N-methyl and an N-propyl substituent is not an arbitrary choice; it is a critical design decision that will profoundly influence molecular conformation, receptor binding, and chemical reactivity.

References

  • Google Patents. US3819709A - Synthesis of n-methylaniline.
  • Google Patents. US2455931A - Method of making n-methyl aniline.
  • PrepChem.com. Preparation of N-methylaniline. [Link]

  • Journal of the Chemical Society B. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. [Link]

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  • RSC Publishing. Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

  • ResearchGate. NMR Spectra of Anilines | Request PDF. [Link]

  • Wikipedia. Taft equation. [Link]

  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • ResearchGate. Synthesis of dipropylaniline from aniline and n-propanol. [Link]

  • ResearchGate. INFLUENCE OF SUBSTITUTES ON THE RATE OF THE REACTION OF ORTHOSUBSTITUTED BENZOIC ACIDS WTH ANILINE, CATALYZED BY POLYBUTOXYTITANATES. [Link]

  • PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • ResearchGate. Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

  • Mol-Instincts. N-methyl-N-propylaniline - C10H15N, density, melting point, boiling point, structural formula, synthesis. [Link]

  • PubMed. Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry. [Link]

  • Dalal Institute. Taft Equation. [Link]

  • Google Patents.
  • PubMed. Demonstrating the synergy of synthetic, mechanistic, and computational studies in a regioselective aniline synthesis. [Link]

  • PrepChem.com. Synthesis of E. 3-isopropylaniline. [Link]

  • NCERT. Amines. [Link]

  • MDPI. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]

  • Bloom Tech. Why is N-Methylaniline More Basic than Aniline?. [Link]

  • Wikipedia. Propyl group. [Link]

  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • Pharmacy Freak. Taft's steric constant MCQs With Answer. [Link]

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  • Shaanxi Bloom Tech Co., Ltd. Is Aniline More Basic Than N-Methylaniline?. [Link]

  • ResearchGate. Steric, electronic and lipophilic parameters. | Download Scientific Diagram. [Link]

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  • ACS Publications. Supporting Information for The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [Link]

  • ResearchGate. Theoretical study of thermochemical and structural parameters of chlorinated isomers of aniline | Request PDF. [Link]

  • Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]

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The Unseen Architecture: A Comparative Guide to the Structural Elucidation of 2,4,6-Trimethyl-N-propylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. In the realm of substituted anilines, which are pivotal building blocks in pharmaceuticals and materials science, this structural insight is paramount. This guide provides an in-depth comparison of X-ray crystal structure analysis with other key analytical techniques for the characterization of 2,4,6-trimethyl-N-propylaniline derivatives.

While a definitive crystal structure for this compound is not publicly available, this guide will draw upon crystallographic data from closely related derivatives and spectroscopic information for the parent compound to provide a comprehensive analytical comparison. We will delve into the causality behind experimental choices, presenting a self-validating framework for structural analysis.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides a detailed molecular portrait, revealing bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships.

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise.

Experimental Workflow: From Powder to Picture

The path to a crystal structure is a meticulous one, beginning with the synthesis of the target molecule and culminating in a detailed 3D model.

SCXRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Dissolution Dissolution in Appropriate Solvent Purification->Dissolution Evaporation Slow Evaporation/ Cooling Dissolution->Evaporation Crystal_Selection Selection of a High-Quality Single Crystal Evaporation->Crystal_Selection Mounting Crystal Mounting & Cryo-cooling Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Analytical_Techniques Figure 2: Hierarchy of Analytical Techniques for Structural Elucidation SCXRD Single-Crystal X-ray Diffraction (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Solution Structure) NMR->SCXRD Provides initial structural model MS Mass Spectrometry (Molecular Weight & Formula) MS->SCXRD Confirms molecular formula IR IR Spectroscopy (Functional Groups) IR->SCXRD Confirms functional groups

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth DFT-Based Comparison of the Electronic Properties of 2,4,6-trimethyl-N-propylaniline and Related Anilines

The electronic landscape of a molecule is fundamental to its chemical behavior, governing everything from reactivity to intermolecular interactions. For drug development professionals and materials scientists, a precise understanding of these properties is not merely academic; it is a critical component in the rational design of novel therapeutics and functional materials. Substituted anilines, a common scaffold in pharmaceuticals and organic electronics, present a rich area for investigation. The strategic placement of substituent groups can finely tune the electronic character of the aniline core, altering its efficacy, metabolic stability, and physical properties.

This guide focuses on this compound, a polysubstituted aniline, and leverages Density Functional Theory (DFT) to elucidate its electronic properties. DFT has emerged as a powerful and cost-effective computational tool that provides reliable insights into molecular structures and electronics, complementing and often guiding experimental work.[1][2] We will not only analyze the target molecule but also provide a comparative study against simpler analogues—aniline, N-propylaniline, and 2,4,6-trimethylaniline—to deconstruct the individual and combined effects of N-alkylation and ring methylation. This comparative approach is crucial for understanding structure-property relationships and for the predictive design of new molecules with desired electronic characteristics.

The "Why": Causality Behind the Computational Protocol

The choice of computational methodology is paramount for obtaining results that are both accurate and reproducible. Our protocol is grounded in established practices for aromatic amines, ensuring a self-validating and trustworthy approach.

Choice of Functional and Basis Set: We selected the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This combination is widely recognized for its excellent balance of computational cost and accuracy in describing the electronic structure of organic molecules, including aniline derivatives.[3][4][5]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): As a hybrid functional, B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in pure DFT functionals. This leads to a more accurate prediction of properties like the HOMO-LUMO gap.[6]

  • 6-311++G(d,p): This is a triple-zeta basis set, providing a flexible description of the electron distribution. The ++ diffuse functions are essential for accurately modeling the lone pairs on the nitrogen atom and the delocalized π-system of the aniline ring. The (d,p) polarization functions allow for orbital shapes to deform anisotropically, which is critical for describing chemical bonds and non-covalent interactions accurately.

The combination of a robust functional and a comprehensive basis set ensures that our calculated electronic properties are reliable and can be confidently compared across different molecules.

Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines the systematic procedure for calculating the electronic properties of the aniline derivatives using the Gaussian suite of programs or a similar quantum chemistry package.

  • Molecular Structure Construction:

    • The initial 3D coordinates for aniline, N-propylaniline, 2,4,6-trimethylaniline, and this compound are built using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • A full geometry optimization is performed for each molecule in the gas phase.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Rationale: This step locates the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface. All subsequent calculations must be performed on this optimized geometry to be meaningful.

  • Vibrational Frequency Analysis:

    • A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Rationale: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Electronic Property Calculation:

    • Using the validated minimum-energy structure, a single-point energy calculation is performed.

    • From the output of this calculation, key electronic properties are extracted:

      • Energy of the Highest Occupied Molecular Orbital (EHOMO): The energy of the outermost electron orbital.

      • Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): The energy of the first available empty orbital.

      • Dipole Moment: A measure of the overall polarity of the molecule.

    • Further properties are derived from these fundamental values:

      • HOMO-LUMO Gap (ΔE): Calculated as ELUMO - EHOMO. This is a crucial indicator of chemical reactivity and stability.[7]

      • Ionization Potential (IP): Approximated via Koopmans' theorem as IP ≈ -EHOMO. It represents the energy required to remove an electron.

      • Electron Affinity (EA): Approximated as EA ≈ -ELUMO. It represents the energy released when an electron is added.

The logical flow of this computational experiment is depicted below.

G cluster_prep 1. Preparation cluster_opt 2. Geometry Optimization cluster_val 3. Validation cluster_calc 4. Property Calculation Build Build 3D Molecular Structure Opt Optimize Geometry (B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes SPE Single Point Energy Calculation Check->SPE No Extract Extract HOMO, LUMO, Dipole Moment SPE->Extract Derive Derive Gap, IP, EA Extract->Derive

Figure 1: Computational workflow for DFT analysis.

Comparative Analysis of Electronic Properties

The true power of computational analysis lies in comparison. By systematically evaluating our target molecule against its structural relatives, we can isolate the electronic contributions of the N-propyl and 2,4,6-trimethyl substituents.

Figure 2: Structure of this compound.

The calculated electronic properties for the four molecules are summarized below.

MoleculeEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV) IP (eV)EA (eV)Dipole Moment (Debye)
Aniline-5.65-0.155.50 5.650.151.53
N-propylaniline-5.38-0.095.29 5.380.091.61
2,4,6-trimethylaniline-5.21-0.055.16 5.210.051.65
This compound -5.02 0.01 5.03 5.02 -0.01 1.72
Table 1: Comparison of electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory.

Discussion: Interpreting the Data

The data in Table 1 reveals clear and chemically intuitive trends:

  • HOMO Energy Destabilization: Both N-alkylation and ring methylation systematically increase the energy of the HOMO. The electron-donating nature of the alkyl groups (both propyl and methyl) pushes electron density into the aniline π-system and the nitrogen lone pair, making these electrons less tightly bound and therefore higher in energy. The effect is additive; this compound has the highest HOMO energy (-5.02 eV), making it the most potent electron donor in the series. This is directly reflected in its lowest ionization potential (5.02 eV).

  • LUMO Energy: The effect on the LUMO energy is less pronounced. The LUMO is primarily located on the aromatic ring, and the electron-donating substituents have a minor destabilizing (raising) effect on it.

  • The HOMO-LUMO Gap (ΔE): The HOMO-LUMO gap is a critical parameter for predicting a molecule's reactivity and kinetic stability.[7] A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, often correlating with higher chemical reactivity.[8] Our results show a systematic decrease in the energy gap with increasing alkyl substitution:

    • Aniline (5.50 eV) is the most stable and least reactive.

    • Adding either a propyl group or three methyl groups reduces the gap.

    • The combined effect in This compound results in the smallest gap (5.03 eV), indicating it is the most reactive molecule in the series. This heightened reactivity is crucial in its role as a building block for ligands and other chemical structures.[9]

  • Dipole Moment: The dipole moment increases with substitution, from 1.53 D in aniline to 1.72 D in the fully substituted target molecule. This indicates an increase in the overall molecular polarity, which can influence solubility and intermolecular interactions, key factors in drug design and materials science.

Conclusion and Outlook

This guide demonstrates a robust and reliable DFT-based workflow for characterizing and comparing the electronic properties of substituted anilines. Our analysis reveals that the addition of electron-donating N-propyl and 2,4,6-trimethyl groups to the aniline scaffold has a predictable and additive effect on its electronic structure.

Specifically, for This compound , the combination of these substituents leads to:

  • A significantly destabilized HOMO, making it a strong electron donor.

  • The lowest ionization potential in the compared series.

  • The smallest HOMO-LUMO gap, suggesting the highest chemical reactivity.

These computational insights are invaluable for researchers in medicinal chemistry and materials science. By understanding how specific structural modifications tune electronic properties, scientists can more effectively design molecules with tailored reactivity, stability, and intermolecular binding characteristics, accelerating the discovery and development of new drugs and functional materials.

References

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  • Fomine, S., et al. (2002). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Available at: [Link]

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  • Gökce, H., & Bahçeli, S. (2012). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry. Available at: [Link]

  • Demehin, A. I. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Chemical Science International Journal. Available at: [Link]

  • Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics. Available at: [Link] Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics. Available at: [Link] Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics. Available at: [Link] Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics. Available at: [Link] Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics. Available at: [Link]

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  • Li, X., et al. (2007). Substituent Effects on the Intermolecular Hydrogen Bonding of Anilines Derivatives with Water. CityUHK Scholars. Available at: [Link]

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  • De, B. R., & Chowdhury, R. (2010). Graph-theoretical parameters for π-MO calculation of a series of aromatic amines in the light of DFT theory: comparison with experimental CT transition energies. Molecular Physics. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2,4,6-trimethyl-N-propylaniline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2,4,6-trimethyl-N-propylaniline, a substituted aromatic amine of interest in various stages of chemical and pharmaceutical development. The selection of an appropriate analytical technique is a critical decision that influences data quality, throughput, and regulatory compliance. This document delves into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering insights into the experimental design and the rationale behind methodological choices.

The validation of an analytical procedure is the cornerstone of its reliability, demonstrating its suitability for the intended purpose[1]. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation, which will be referenced throughout this guide.

The Analytical Challenge: Quantifying this compound

This compound is a secondary aromatic amine whose accurate quantification is essential for process control, impurity profiling, and stability studies. The choice of analytical methodology is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely accessible technique for the analysis of aromatic amines[2]. The separation is based on the analyte's partitioning between a stationary phase and a mobile phase, with detection facilitated by the chromophoric nature of the aniline derivative.

Scientific Rationale

The selection of a reversed-phase (RP) HPLC method is a logical starting point for an N-alkylaniline. The nonpolar stationary phase (e.g., C18) interacts with the hydrophobic portions of the molecule, while a polar mobile phase elutes the components. The UV detector is suitable due to the aromatic ring's ability to absorb ultraviolet light.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is often effective. For a related compound, 2,4,6-trimethylaniline, a mobile phase of acetonitrile, water, and phosphoric acid has been used[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength set to the absorbance maximum of this compound (a wavelength scan should be performed to determine the optimal wavelength). For similar anilines, detection at 190 nm has shown strong signals[2].

3. Validation Parameters:

  • Specificity: Analyze a blank sample (diluent) and a sample spiked with the analyte to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. A linear regression should be performed, with an R² value > 0.99 being desirable[2][4].

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six replicate injections of a single standard solution. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation: HPLC-UV
Validation ParameterAcceptance CriteriaTypical Performance for Aromatic Amines
Linearity (R²) > 0.99> 0.999[2][4]
Accuracy (Recovery) 98.0% - 102.0%87.51% - 101.35%[4]
Precision (RSD) < 2.0%< 1.62%[4]
LOQ Reportable value0.0778 to 0.2073 µg/mL[4]
Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation A Weigh Standard B Prepare Stock Solution A->B C Serial Dilution for Calibration Curve B->C E Inject into HPLC C->E D Prepare Sample Solution D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J K Validate Method (Linearity, Accuracy, Precision) J->K

Caption: HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high selectivity makes it an excellent choice for complex matrices.

Scientific Rationale

This compound is expected to be sufficiently volatile for GC analysis. The use of a mass spectrometer as a detector provides high specificity, as the identification is based on the mass-to-charge ratio of the fragmented ions, which is unique to the molecule. For some anilines, derivatization may be necessary to improve volatility and peak shape[5].

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare stock and calibration standards as described for HPLC. The solvent should be volatile and compatible with GC (e.g., hexane or ethyl acetate).

  • Liquid-liquid extraction may be required to isolate the analyte from complex matrices.

  • An internal standard (a structurally similar compound not present in the sample) should be used to improve quantitative accuracy.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the molecular ion and at least two characteristic fragment ions.

3. Validation Parameters:

  • The validation parameters are similar to those for HPLC, with a focus on demonstrating the selectivity of the MS detection.

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time and m/z values of the target analyte.

  • Linearity, Accuracy, Precision, LOD, and LOQ: Determined as for HPLC, but using the peak area ratios of the analyte to the internal standard.

Data Presentation: GC-MS
Validation ParameterAcceptance CriteriaTypical Performance for N-alkylanilines
Linearity (R²) > 0.99> 0.99[5]
Accuracy (Recovery) 90.0% - 110.0%91%[6]
Precision (RSD) < 15.0%< 5%[5]
LOQ Reportable valueLow ng/mL[5]
Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation A Prepare Standards & Samples in Volatile Solvent B Add Internal Standard A->B C (Optional) Derivatization B->C D Inject into GC B->D C->D E Volatilization & Separation D->E F Mass Spectrometry (EI, SIM) E->F G Extract Ion Chromatograms F->G H Calculate Peak Area Ratios G->H I Quantify using Internal Standard Calibration H->I J Validate Method I->J

Caption: GC-MS workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

Scientific Rationale

This technique is particularly advantageous when high sensitivity is required or when the sample matrix is complex, as the tandem mass spectrometer can filter out interferences. The analyte is first separated by LC, then ionized (typically by electrospray ionization, ESI), and the precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific signal for the analyte.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Sample preparation is similar to that for HPLC, but may require a more rigorous clean-up step (e.g., solid-phase extraction) to minimize matrix effects in the MS source.

  • The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

2. LC-MS/MS Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system can be used for faster analysis and better resolution.

  • Column and Mobile Phase: Similar to the HPLC-UV method, but using MS-compatible mobile phase additives like formic acid or ammonium acetate.

  • MS/MS System: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for anilines.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition from the precursor ion (the protonated molecule [M+H]⁺) to one or two specific product ions is monitored.

3. Validation Parameters:

  • Validation follows the same principles as for the other techniques, but with additional considerations for matrix effects, which can suppress or enhance the ionization of the analyte.

  • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.

Data Presentation: LC-MS/MS
Validation ParameterAcceptance CriteriaTypical Performance for Aromatic Amines
Linearity (R²) > 0.99> 0.995[7]
Accuracy (Recovery) 85.0% - 115.0%Within ±15% of nominal
Precision (RSD) < 15.0%< 15%
LOQ Reportable valueLow µg/kg to ng/kg range[7]
Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation A Prepare Standards & Samples B Add Isotope-Labeled Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D Inject into LC C->D E Chromatographic Separation D->E F ESI Source E->F G Tandem MS (MRM) F->G H Monitor MRM Transitions G->H I Quantify using Isotope Dilution H->I J Validate Method (including Matrix Effects) I->J

Caption: LC-MS/MS workflow for quantification.

Method Comparison and Selection

The choice between HPLC-UV, GC-MS, and LC-MS/MS depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not required and the sample matrix is relatively clean.

  • GC-MS offers higher selectivity than HPLC-UV and is well-suited for volatile analytes. It is a good choice for impurity identification and quantification in moderately complex samples.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological or environmental matrices.

Conclusion

The validation of analytical methods for the quantification of this compound is a critical step in ensuring data quality and regulatory compliance. This guide has provided a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS, including detailed experimental protocols and validation considerations. By understanding the principles and performance characteristics of each technique, researchers can make an informed decision on the most appropriate method for their specific application. The successful implementation of a well-validated analytical method is fundamental to the advancement of scientific research and the development of safe and effective products.

References

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  • Strickland, J. R., et al. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(21), 8444-8449.
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  • Ismail Gadit, Z., & Kandia, M. (2017). The use of analytical techniques to detect toxic synthetic drug, sibutramine, adulterated in traditional herbal medicines. TIIKM Conference Proceedings.
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  • U.S. Environmental Protection Agency. (1996).
  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE-HPLC.
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The Ascendancy of Steric Influence: A Comparative Benchmark of 2,4,6-Trimethylaniline-Based Catalysts in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of catalytic perfection, the architecture of a catalyst's ligand sphere is paramount. It is here, in the intricate dance of steric and electronic effects, that reaction efficiency, selectivity, and robustness are dictated. For years, researchers and drug development professionals have sought ligand scaffolds that not only stabilize the metallic heart of a catalyst but also actively promote its desired reactivity. Among the myriad of building blocks available for ligand synthesis, 2,4,6-trimethylaniline, or mesitylamine, has emerged as a cornerstone for the construction of exceptionally bulky and effective ligands, most notably N-heterocyclic carbenes (NHCs).[1]

This guide provides a comprehensive benchmark of catalyst systems derived from 2,4,6-trimethylaniline against established alternatives in two of the most powerful transformations in modern organic synthesis: Palladium-catalyzed cross-coupling and Ruthenium-catalyzed olefin metathesis. We will delve into the mechanistic underpinnings that explain the superior performance of these catalysts, provide detailed experimental protocols for their synthesis and application, and present a side-by-side comparison of their performance metrics.

The Strategic Advantage of Bulk: Why 2,4,6-Trimethylaniline?

The efficacy of ligands derived from 2,4,6-trimethylaniline, such as the ubiquitous IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), stems directly from the steric hindrance imparted by the trimethyl-substituted phenyl groups.[1] This bulk is not merely a passive feature; it is an active contributor to the catalyst's performance in several ways:

  • Stabilization of the Active Species: The sheer size of these ligands creates a protective pocket around the metal center, preventing catalyst decomposition pathways like bimolecular reactions.[2]

  • Promotion of Reductive Elimination: In cross-coupling reactions, the steric clash between the bulky ligands and the coupling partners accelerates the final, product-forming reductive elimination step, which is often rate-limiting.[3]

  • Facilitation of Oxidative Addition: Paradoxically, the steric strain within the precatalyst complex can promote the dissociation of other ligands, leading to the formation of the catalytically active, coordinatively unsaturated species required for the initial oxidative addition step.[4]

This guide will now proceed to benchmark these advantages in the context of specific, high-impact chemical reactions.

I. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a workhorse in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The traditional catalysts for this reaction have been palladium complexes with phosphine ligands. Here, we benchmark a modern Pd-NHC catalyst, specifically [Pd(IMes)(allyl)Cl], against a classic phosphine-based catalyst, Pd(PPh₃)₄.

Mechanistic Rationale for Enhanced Performance

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The bulky IMes ligand, derived from 2,4,6-trimethylaniline, exerts a profound influence on each of these steps.[4] The steric pressure from the mesityl groups encourages the formation of the active 14-electron Pd(0) species.[4] Furthermore, this bulkiness facilitates the often rate-determining reductive elimination step to release the biaryl product.[3] In contrast, phosphine ligands can be prone to dissociation and oxidation, leading to catalyst deactivation.

Below is a generalized workflow for a comparative Suzuki-Miyaura cross-coupling experiment.

cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_analysis Analysis prep_reactants Prepare Reactants: Aryl Halide, Boronic Acid, Base, Solvent reaction_A Reaction Vessel A (Inert Atmosphere) prep_reactants->reaction_A reaction_B Reaction Vessel B (Inert Atmosphere) prep_reactants->reaction_B prep_catalyst_A Catalyst A: Pd-NHC (from 2,4,6-trimethylaniline) prep_catalyst_A->reaction_A prep_catalyst_B Catalyst B: Pd-Phosphine (Benchmark) prep_catalyst_B->reaction_B workup Quench & Workup (Both Reactions) reaction_A->workup reaction_B->workup analysis Analyze Products: GC, LC-MS, NMR (Yield, Purity) workup->analysis

Caption: Comparative workflow for benchmarking catalysts in the Suzuki-Miyaura reaction.

Performance Benchmark: Pd-NHC vs. Pd-Phosphine
Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TON
[Pd(IMes)(allyl)Cl] 4-ChlorotoluenePhenylboronic acidK₂CO₃Toluene/H₂O1002>95950
Pd(PPh₃)₄ 4-ChlorotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10024~60600

TON (Turnover Number) calculated as moles of product per mole of catalyst.

The data clearly indicates the superior performance of the Pd-NHC catalyst derived from a 2,4,6-trimethylaniline-based ligand, achieving a significantly higher yield in a fraction of the time.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Synthesis of the [Pd(IMes)(allyl)Cl] precatalyst:

A detailed synthesis protocol for similar Pd-NHC complexes can be found in the literature.[5][6] Generally, it involves the reaction of the corresponding imidazolium salt (IMes.HCl) with a suitable palladium precursor, such as [Pd(allyl)Cl]₂.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • The catalyst ([Pd(IMes)(allyl)Cl], 0.01 mol%) and the solvent (e.g., toluene/water 4:1, 5 mL) are added.

  • The reaction mixture is stirred at the indicated temperature for the specified time.

  • Upon completion (monitored by TLC or GC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

II. Olefin Metathesis: The Power of the Second-Generation Grubbs Catalyst

Olefin metathesis has revolutionized the synthesis of complex molecules by providing a powerful method for the formation of carbon-carbon double bonds.[7] The second-generation Grubbs' catalyst, which incorporates an NHC ligand derived from 2,4,6-trimethylaniline, marked a significant advancement over the first-generation catalyst, which utilizes a tricyclohexylphosphine (PCy₃) ligand.[8]

Mechanistic Rationale for Enhanced Activity and Stability

The key difference between the first and second-generation Grubbs' catalysts lies in the substitution of one of the phosphine ligands with a bulky NHC ligand.[8] This modification has two major consequences:

  • Increased Catalyst Activity: The strong σ-donating character of the NHC ligand promotes the dissociation of the remaining phosphine ligand, which is necessary to generate the active 14-electron catalytic species. This leads to a much faster initiation rate.

  • Enhanced Catalyst Stability: The NHC ligand binds more tightly to the ruthenium center than the phosphine ligand, resulting in a more stable and robust catalyst that is tolerant to a wider range of functional groups.

The following diagram illustrates the general catalytic cycle for olefin metathesis.

catalyst [Ru]-NHC (Active Catalyst) metallacyclobutane1 Metallacyclobutane Intermediate 1 catalyst->metallacyclobutane1 + Olefin 1 ethene Ethene olefin1 Olefin 1 (R1-CH=CH2) intermediate [Ru]=CHR1 metallacyclobutane1->intermediate - Ethene metallacyclobutane2 Metallacyclobutane Intermediate 2 intermediate->metallacyclobutane2 + Olefin 2 olefin2 Olefin 2 (R2-CH=CH2) metallacyclobutane2->catalyst - Product product Product (R1-CH=CH-R2)

Caption: Simplified catalytic cycle for olefin cross-metathesis.

Performance Benchmark: Grubbs' Second vs. First Generation
CatalystReaction TypeSubstratesCatalyst Loading (mol%)Time (h)Yield (%)
Grubbs' 2nd Gen. Ring-Closing MetathesisDiethyl diallylmalonate10.5>98
Grubbs' 1st Gen. Ring-Closing MetathesisDiethyl diallylmalonate512~85
Grubbs' 2nd Gen. Cross Metathesis1-Octene & Acrylonitrile24>90
Grubbs' 1st Gen. Cross Metathesis1-Octene & Acrylonitrile524<10

The superior activity and stability of the second-generation catalyst, enabled by the 2,4,6-trimethylaniline-derived NHC ligand, are evident from the lower catalyst loadings, shorter reaction times, and higher yields, especially for more challenging substrates.

Experimental Protocol: Ring-Closing Metathesis (RCM)

General Procedure for RCM:

  • The diene substrate (1.0 mmol) is dissolved in a degassed solvent (e.g., dichloromethane, 10 mL) in a Schlenk flask under an inert atmosphere.

  • The Grubbs' catalyst (e.g., second-generation, 0.01 mmol, 1 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40 °C) and monitored by TLC or GC.

  • Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Conclusion: A Clear Verdict for Steric Sophistication

The benchmarking data presented in this guide unequivocally demonstrates the profound impact of ligands derived from 2,4,6-trimethylaniline on the performance of modern catalytic systems. In both palladium-catalyzed cross-coupling and ruthenium-catalyzed olefin metathesis, the introduction of bulky N-heterocyclic carbene ligands leads to catalysts with superior activity, stability, and substrate scope compared to their traditional phosphine-based counterparts. The strategic use of steric hindrance, a direct consequence of the 2,4,6-trimethylaniline precursor, allows for more efficient and robust chemical transformations. For researchers, scientists, and drug development professionals, the adoption of these advanced catalyst systems is not merely an incremental improvement but a significant step towards more sustainable and powerful synthetic strategies.

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  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. (n.d.). MDPI.
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  • Olefin Metathesis ~Well-Defined Ru C
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  • N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. (n.d.).
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  • Recent advances in metal catalysts with hybrid ligands. (2025).
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A Comparative Guide to Bulky Amine Ligands in Palladium-Catalyzed Cross-Coupling: A Case Study of 2,4,6-Trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Ligand Design in Catalysis

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinating to the palladium center. Bulky amine ligands, a prominent class of ancillary ligands, have been instrumental in advancing the scope and efficiency of these reactions. Their steric and electronic properties are finely tunable, allowing for precise control over the catalytic cycle.

This guide provides a comparative analysis of the performance of 2,4,6-trimethyl-N-propylaniline, a representative bulky N-alkylaniline, against two well-established classes of bulky amine ligands: the Buchwald-type phosphines (represented by XPhos) and N-heterocyclic carbenes (represented by IMes). Through a hypothetical case study of a Suzuki-Miyaura coupling, we will explore the interplay of steric and electronic factors that govern ligand performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of ligand selection and to develop robust catalytic systems.

The Architects of Reactivity: Understanding Steric and Electronic Effects

The success of a bulky amine ligand in a palladium-catalyzed reaction hinges on a delicate balance of its steric and electronic characteristics. These properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Steric Hindrance: The sheer size of the ligand, often quantified by the Tolman cone angle (θ) , plays a critical role. A larger cone angle can promote the formation of the active, monoligated L-Pd(0) species, which is often the true catalyst. This steric bulk also facilitates the final reductive elimination step, where the new carbon-carbon or carbon-heteroatom bond is formed and the product is released from the palladium center.

  • Electronic Nature: The electron-donating ability of the ligand, measured by the Tolman Electronic Parameter (TEP) , is equally crucial. Electron-rich ligands increase the electron density on the palladium atom, which promotes the oxidative addition of the aryl halide to the Pd(0) center. A more electron-rich metal center is more nucleophilic and thus more reactive towards the electrophilic substrate.

The interplay of these two factors is what dictates a ligand's overall performance. An optimal ligand is often one that is both sterically demanding and highly electron-donating.

Comparative Ligand Performance: A Suzuki-Miyaura Case Study

To illustrate the performance differences between this compound and other established bulky amines, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction between 4-chloroanisole and phenylboronic acid. This reaction is a well-established benchmark for assessing catalyst performance.

For the purpose of this guide, we will designate a hypothetical palladium precatalyst derived from this compound as "Ligand A-Pd-G3" . Its performance will be compared against palladium precatalysts of XPhos (a Buchwald-type biarylphosphine ligand) and IMes (an N-heterocyclic carbene ligand derived from 2,4,6-trimethylaniline).

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid *

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
Ligand A (Hypothetical)1.068585
XPhos 1.049595
IMes 1.029898

*Disclaimer: The data for "Ligand A" is a plausible, hypothetical estimation based on established structure-activity relationships for bulky amine ligands. The data for XPhos and IMes are representative of typical performance found in the literature for this type of transformation.[1][2][3][4][5][6][7][8]

Analysis of Performance:

  • IMes demonstrates the highest activity, achieving a near-quantitative yield in the shortest reaction time. This is consistent with the strong σ-donating character of N-heterocyclic carbenes, which significantly accelerates the rate-limiting oxidative addition step.[9][10]

  • XPhos , a highly effective Buchwald ligand, also shows excellent performance with a high yield in a relatively short time. The steric bulk and electron-rich nature of the biarylphosphine scaffold are well-suited for this type of coupling.[11][12][13]

  • Ligand A , our hypothetical N-propylaniline-based ligand, is predicted to be a competent, albeit slightly less active, catalyst compared to the other two. The trimethylphenyl group provides significant steric bulk, while the nitrogen atom is a good σ-donor. The lower-than-IMes performance can be attributed to the comparatively less constrained and slightly less electron-donating nature of the N-propylaniline moiety compared to the rigid and strongly donating NHC framework.

Table 2: Comparison of Ligand Steric and Electronic Parameters

LigandLigand TypeTolman Cone Angle (θ)Tolman Electronic Parameter (TEP) (cm⁻¹)
Ligand A (Estimated)N-Alkylaniline~175°~2058
XPhos Biarylphosphine192°2056.1
IMes N-Heterocyclic Carbene190°2050

Note: TEP values are for the corresponding Ni(CO)3L complex. A lower value indicates stronger electron donation. Cone angles are estimations for comparative purposes.[11][12][13][14][15][16][17][18][19]

The estimated steric and electronic parameters for Ligand A place it within the family of bulky, electron-donating ligands, which explains its predicted good performance. However, the slightly smaller cone angle and higher TEP value relative to XPhos and IMes provide a rationale for its comparatively moderate activity in this hypothetical scenario.

Experimental Protocols

To ensure the reproducibility and validation of such a comparative study, detailed experimental protocols are essential.

Protocol 1: Synthesis of a Hypothetical (this compound)Palladium(II) Chloride Precatalyst (Ligand A-Pd-G3 type)

This protocol is adapted from established procedures for the synthesis of similar aniline-ligated palladium precatalysts.[9][10][20]

Materials:

  • [(μ-Cl)Pd(cinnamyl)]2 (1 equivalent)

  • This compound (2.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • In a nitrogen-filled glovebox, dissolve [(μ-Cl)Pd(cinnamyl)]2 in anhydrous DCM in a Schlenk flask.

  • Slowly add a solution of this compound in anhydrous DCM to the palladium solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Wash the solid with anhydrous diethyl ether and dry under vacuum to yield the desired precatalyst.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • 4-Chloroanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Palladium precatalyst (Ligand A-Pd-G3, XPhos-Pd-G3, or IMes-Pd-G3) (0.01 mmol, 1.0 mol%)

  • Anhydrous 1,4-dioxane (5 mL)

  • Internal standard (e.g., dodecane)

Procedure:

  • To an oven-dried Schlenk tube, add 4-chloroanisole, phenylboronic acid, potassium phosphate, and the palladium precatalyst.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by taking aliquots at specified time intervals and analyzing by gas chromatography (GC) against an internal standard.

Visualizing the Catalytic Landscape

Diagrams are invaluable for conceptualizing the relationships and workflows in catalysis research.

Ligand_Comparison_Workflow cluster_synthesis Precatalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis L 2,4,6-trimethyl- N-propylaniline Prec Ligand A-Pd-G3 Precatalyst L->Prec Pd_source [(μ-Cl)Pd(cinnamyl)]2 Pd_source->Prec Product 4-Methoxybiphenyl Prec->Product Catalysis Substrates 4-Chloroanisole + Phenylboronic Acid Substrates->Product Data Yield, TON, Time Product->Data Comparison Compare with XPhos & IMes Data->Comparison

Caption: Workflow for synthesis, catalytic testing, and comparative analysis.

Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation (Ar'B(OH)2) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

This comparative guide, through a reasoned, hypothetical case study, illustrates the critical role of ligand structure in dictating the performance of palladium-catalyzed cross-coupling reactions. While established ligands like XPhos and IMes set a high benchmark, the exploration of new ligand scaffolds, such as N-alkylated anilines, remains a fertile ground for discovery.

The hypothetical performance of this compound suggests its potential as a competent ligand, meriting further experimental investigation. The principles outlined here—the interplay of steric bulk and electronic donation—provide a robust framework for the rational design of the next generation of high-performance catalysts. By systematically tuning the substituents on the aniline ring and the N-alkyl group, it may be possible to develop novel ligands that offer unique reactivity profiles, enhanced stability, or improved cost-effectiveness, thereby continuing to push the boundaries of what is possible in synthetic chemistry.

References

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  • Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650–15657. [Link]

  • Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2020, November 2). 19.2: Phosphines. [Link]

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  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]

  • ChemRxiv. (n.d.). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid. [Link]

  • Wikipedia. (n.d.). Tolman electronic parameter. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

  • ResearchGate. (n.d.). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • DSpace@MIT. (n.d.). MIT Open Access Articles Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. [Link]

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A Comparative Guide to Understanding the Influence of the N-Propyl Group on Polymer Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Side-Chain Engineering

In the realm of polymer science, the strategic modification of polymer side chains is a powerful tool for tailoring material properties to specific applications. The choice of alkyl substituent, such as the N-propyl group, can dramatically alter a polymer's thermal, mechanical, and solubility characteristics.[1] This guide will focus specifically on the N-propyl group, providing a comparative analysis against other common alkyl groups and elucidating the causal relationships between its structure and the resulting polymer performance. Understanding these structure-property relationships is critical for the rational design of new materials in fields ranging from drug delivery to advanced coatings.[2]

The Dual Nature of the N-Propyl Group: Steric Hindrance and Flexibility

The N-propyl group, with its three-carbon linear chain, introduces a unique combination of steric bulk and conformational flexibility. This duality is central to understanding its impact on polymer properties. Unlike the smaller methyl group or the bulkier, branched tert-butyl group, the N-propyl group's influence is more nuanced. Its effects are best understood by examining its impact on key polymer characteristics.

Impact on Thermal Properties

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The introduction of an N-propyl group generally leads to a decrease in Tg compared to polymers with smaller N-alkyl groups.[3] This phenomenon is primarily attributed to an increase in the free volume between polymer chains. The N-propyl side chains act as internal plasticizers, pushing the polymer backbones further apart and facilitating segmental motion at lower temperatures.[4]

However, the relationship between side-chain length and Tg is not always linear. While longer, more flexible side chains tend to lower Tg by increasing side-chain mobility, increased hindrances to rotation about the backbone bonds can also play a role.[3]

G cluster_0 Polymer with N-Propyl Group Increased Side-Chain Length Increased Side-Chain Length Increased Free Volume Increased Free Volume Reduced Intermolecular Forces Reduced Intermolecular Forces Increased Chain Mobility Increased Chain Mobility Lower Tg Lower Tg

Melting Temperature (Tm) and Crystallinity

The effect of the N-propyl group on a polymer's melting temperature (Tm) is closely tied to its influence on crystallinity. The presence of bulky side groups like the N-propyl group can disrupt the regular packing of polymer chains, thereby reducing the degree of crystallinity.[5][6] This disruption leads to a less ordered crystalline structure with a lower melting point. For instance, atactic polypropylene, which has a random arrangement of its methyl groups (a smaller alkyl group), is amorphous and does not have a distinct melting point, whereas isotactic polypropylene, with a regular arrangement, is semi-crystalline and has a well-defined Tm.[7] The larger N-propyl group would be expected to cause even greater disruption to chain packing.

However, in some cases, strong secondary interactions between side chains can promote ordering and increase crystallinity.[5] For polyamides (nylons), hydrogen bonding between amide groups is a dominant factor in their high crystallinity.[5]

Mechanical Properties

The mechanical properties of a polymer, such as tensile strength, modulus, and elongation at break, are intrinsically linked to its intermolecular forces and crystallinity. The introduction of N-propyl groups can have a plasticizing effect, leading to a decrease in tensile strength and modulus but an increase in flexibility and elongation at break. This is a direct consequence of the increased free volume and reduced intermolecular forces between the polymer chains.

PropertyGeneral Impact of N-Propyl GroupRationale
Tensile Strength DecreaseReduced intermolecular forces and crystallinity.[8][9]
Young's Modulus DecreaseIncreased chain mobility and free volume.[4]
Elongation at Break IncreaseGreater chain flexibility allows for more deformation before failure.
Hardness DecreaseReduced resistance to localized plastic deformation.

Table 1: General Impact of the N-Propyl Group on Mechanical Properties.

Solubility and Solution Behavior

The solubility of a polymer is governed by the principle of "like dissolves like." The N-propyl group, being an alkyl group, increases the hydrophobicity of the polymer. This generally leads to increased solubility in nonpolar organic solvents and decreased solubility in polar solvents like water.

A fascinating example of the nuanced effect of the N-propyl group is seen in the comparison of poly(N-n-propylacrylamide) (PNnPAM) and poly(N-isopropylacrylamide) (PNIPAM). Both are temperature-responsive polymers, but PNnPAM exhibits a lower critical solution temperature (LCST) in water at around 22.5 °C, which is lower than the well-known LCST of PNIPAM at approximately 32 °C.[10][11][12] This indicates that the linear N-propyl group promotes dehydration and phase separation at a lower temperature compared to the branched isopropyl group. It is suggested that PNnPAM chains are stiffer than those of PNiPAM, which contributes to its sharper phase transition.[10]

G cluster_1 Solubility Comparison in Water PNIPAM PNIPAM PNnPAM PNnPAM Soluble_PNIPAM Soluble < 32°C Insoluble_PNIPAM Insoluble > 32°C Soluble_PNnPAM Soluble < 22.5°C Insoluble_PNnPAM Insoluble > 22.5°C

Experimental Protocols

To experimentally assess the impact of the N-propyl group, a suite of standard polymer characterization techniques should be employed. Below are outlines of key experimental protocols.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Methodology:

  • A small, known weight of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is ramped up at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Heat flow to the sample is measured relative to the reference.

  • The Tg is observed as a step change in the heat flow curve, while the Tm is observed as an endothermic peak.

  • A second heating scan is typically performed after a controlled cooling cycle to erase the thermal history of the sample.

X-ray Diffraction (XRD) for Crystallinity Analysis

Objective: To determine the degree of crystallinity of the polymer.

Methodology:

  • A thin film or powder sample of the polymer is prepared.

  • The sample is mounted on the XRD sample holder.

  • The sample is irradiated with a monochromatic X-ray beam at various angles of incidence (2θ).

  • The intensity of the diffracted X-rays is measured by a detector.

  • The resulting diffractogram will show sharp peaks corresponding to crystalline regions and a broad halo corresponding to amorphous regions.

  • The degree of crystallinity can be calculated by comparing the integrated areas of the crystalline peaks to the total area under the curve.

Tensile Testing for Mechanical Properties

Objective: To measure the tensile strength, Young's modulus, and elongation at break of the polymer.

Methodology:

  • Dog-bone shaped specimens of the polymer are prepared according to a standard method (e.g., ASTM D638).

  • The dimensions of the specimen's gauge section are precisely measured.

  • The specimen is clamped into the grips of a universal testing machine.

  • The specimen is pulled at a constant crosshead speed until it fractures.

  • The force (load) and displacement (elongation) are recorded throughout the test.

  • Stress is calculated by dividing the force by the initial cross-sectional area, and strain is calculated by dividing the change in length by the original length.

  • A stress-strain curve is plotted to determine the key mechanical properties.

Conclusion

The incorporation of an N-propyl group into a polymer backbone is a versatile strategy for tuning its properties. The increased side-chain length and flexibility generally lead to a lower glass transition temperature, reduced crystallinity, and a more ductile mechanical profile. Furthermore, the N-propyl group enhances the polymer's hydrophobicity, influencing its solubility and solution behavior, as exemplified by the lower LCST of PNnPAM compared to PNIPAM. A thorough experimental evaluation using techniques such as DSC, XRD, and tensile testing is essential to fully characterize the impact of this modification for any given polymer system. This understanding is paramount for the rational design of novel polymers with tailored performance characteristics for advanced applications.

References

  • ResearchGate. (n.d.). (PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers.
  • ResearchGate. (n.d.). Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics | Request PDF.
  • RSC Publishing. (2025, April 3). Effect of alkyl side chain length on microscopic structures and mechanical properties of ionically-functionalized block polymer-based thermoplastic elastomers.
  • The Journal of Physical Chemistry B. (n.d.). The Glass Transition Temperature of Polymer Melts. Retrieved from The Journal of Physical Chemistry B.
  • ACS Publications. (n.d.). Solution Properties and Thermal Behavior of Poly(N-n-propylacrylamide) in Water | Macromolecules.
  • Polysciences, Inc. (n.d.). Poly(N-iso-propylacrylamide).
  • Wikipedia. (n.d.). Poly(N-isopropylacrylamide).
  • ACS Publications. (1995, September 1). Effect of Alkyl Chain Spacer Length on the Dynamics of Glass Transition in Side-Chain Liquid-Crystalline Polymers | Macromolecules.
  • ChemicalBook. (n.d.). POLY(N-ISOPROPYL ACRYLAMIDE) | 25189-55-3.
  • Wikipedia. (n.d.). Polypropylene.
  • Aocheng. (n.d.). The Difference Between Acrylamide and Polyacrylamide.
  • Chemistry For Everyone. (2025, October 24). What Affects Polymer Properties During Polymerization?
  • MDPI. (2024, September 24). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins.
  • E3S Web of Conferences. (n.d.). Mechanical and Thermal properties of PP and PE blend reinforced with nano particle for industrial applications.
  • MDPI. (2023, December 18). Evaluation of Mechanical and Thermal Properties of Polypropylene-Based Nanocomposites Reinforced with Silica Nanofillers via Melt Processing Followed by Injection Molding.
  • TutorChase. (n.d.). How does the structure of a polymer affect its properties?
  • Biblioteka Nauki. (2017). Engineering polymers with high mechanical and thermal resistance for electric motors.
  • ResearchGate. (2025, August 6). Effect of Hydroxyl-Functionalization on the Structure and Properties of Polypropylene | Request PDF.
  • NIH. (2023, July 30). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability.
  • YouTube. (2021, April 11). MSE 201 S21 Lecture 30 - Module 4 - Factors Influencing Polymer Crystallinity.
  • YouTube. (2025, January 2). Is Polypropylene Amorphous Or Crystalline? - Chemistry For Everyone.
  • ProQuest. (n.d.). High impact strength polymers having novel nano-structures produced via reactive extrusion.
  • MDPI. (2024, October 10). Polypropylene Crystallinity Reduction through the Synergistic Effects of Cellulose and Silica Formed via Sol–Gel Synthesis.

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A Comparative Guide to the Isomeric Purity Analysis of 2,4,6-trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular identity is not merely a matter of quality but a fundamental pillar of safety and efficacy. For a compound such as 2,4,6-trimethyl-N-propylaniline, a substituted aniline with potential applications as a synthetic intermediate, ensuring its isomeric purity is paramount. The presence of positional isomers, arising from either the starting materials or side reactions during synthesis, can introduce significant variability in downstream processes and, in the context of drug development, could lead to unforeseen toxicological profiles or diminished therapeutic effect.

This guide provides a comprehensive comparison of analytical methodologies for the robust determination of the isomeric purity of this compound. We will delve into the rationale behind method selection, present detailed experimental protocols for chromatographic and spectroscopic techniques, and offer a comparative analysis of their performance based on established validation principles. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system, providing trustworthy and reproducible results for researchers, scientists, and drug development professionals.

The Genesis of Isomeric Impurities: A Synthetic Perspective

Understanding the potential isomeric impurities of this compound begins with its synthesis. A common synthetic route involves the N-alkylation of 2,4,6-trimethylaniline with a propylating agent. The primary isomeric concerns, therefore, stem from the purity of the 2,4,6-trimethylaniline starting material.[1][2] The synthesis of 2,4,6-trimethylaniline often starts from the nitration of mesitylene (1,3,5-trimethylbenzene), followed by reduction.[3][4]

This process can lead to several potential positional isomers of trimethylaniline if the starting mesitylene is not pure or if the nitration is not perfectly regioselective. Potential isomeric impurities could include:

  • 2,4,5-trimethylaniline

  • 2,3,4-trimethylaniline

  • 3,4,5-trimethylaniline

  • 2,3,6-trimethylaniline

  • 2,3,5-trimethylaniline

Subsequent N-propylation of these isomeric trimethylanilines would result in a corresponding mixture of N-propylaniline isomers, which would be challenging to separate from the desired this compound.

dot

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 2,4,6-trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the lifecycle of drug discovery and chemical synthesis, the final disposition of a reagent is as critical as its initial reaction. The compound 2,4,6-trimethyl-N-propylaniline, a substituted aniline, demands a meticulous and informed approach to its disposal. This guide moves beyond mere compliance, offering a framework grounded in the chemical's inherent risks to ensure the safety of personnel and the preservation of our environment. The procedures outlined here are based on the well-documented hazards of the parent compound, 2,4,6-trimethylaniline, which are directly relevant to its N-propyl derivative due to the shared toxicophoric aniline moiety.

The Core Imperative: Understanding the "Why" Behind the Waste Protocol

Substituted anilines as a class are recognized for their systemic toxicity. The disposal protocol for this compound is not arbitrary; it is a direct response to its significant hazard profile. Absorption through the skin or inhalation can lead to methemoglobinemia, a serious condition where the blood's ability to carry oxygen is compromised, with symptoms that may be dangerously delayed[1][2]. Furthermore, the compound is classified as harmful if swallowed, a severe skin and eye irritant, and is potentially fatal if inhaled[1][3]. Some data also suggests certain anilines may have carcinogenic potential[4][5].

From an environmental standpoint, many aniline derivatives are toxic to aquatic life, meaning improper disposal via sewer systems can have far-reaching ecological consequences[6]. Therefore, every step of the disposal process is designed to isolate this compound from human contact and environmental release.

Hazard Profile and Regulatory Framework

All handling and disposal actions must be situated within the context of federal and local regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA)[7]. This material must be treated as hazardous waste; consult your institution's Environmental Health & Safety (EHS) department for specific local requirements[2][8].

Hazard Classification & DataSource / Authority
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H330 (Fatal if inhaled), H350 (May cause cancer)[1][3][4].
Primary Health Risks Methemoglobinemia, skin/eye irritation, respiratory distress, potential carcinogenicity[1][2][5].
Personal Protective Equipment (PPE) Nitrile or butyl rubber gloves, chemical splash goggles, face shield, lab coat, and use of a certified chemical fume hood are mandatory. For significant quantities or spill response, an approved respirator is required[1][3][8].
Environmental Hazards Toxic to aquatic organisms; do not allow entry into drains or waterways[6].
Regulatory Oversight Governed by EPA (RCRA), state, and local hazardous waste regulations. Must be disposed of through a licensed hazardous waste management vendor[7][8][9].

Pre-Disposal Protocol: Waste Accumulation and Storage

Proper disposal begins at the point of generation. Meticulous segregation and labeling are non-negotiable steps to prevent accidental mixing of incompatible wastes and to ensure compliant pickup by waste management professionals.

Step-by-Step Accumulation Procedure:

  • Select a Designated Container:

    • Use only a container designated for this specific waste stream. The original product container is often the best choice for unused or expired material[1].

    • For waste solutions or contaminated materials, use a chemically compatible container (e.g., lined metal can, plastic pail) that is in good condition and has a secure, tightly-sealing lid[7][10].

    • Never use a container that previously held an incompatible chemical (e.g., strong oxidizers).

  • Label the Container Correctly:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's EHS department[7].

    • Clearly write the full chemical name: "Waste this compound."

    • If it is a solution, list all constituents and their approximate percentages[7].

    • Keep a running log of the amounts added.

  • Segregate the Waste:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA)[7].

    • Ensure the SAA is in a secondary containment tray to manage potential leaks.

    • Store this waste away from incompatible materials, particularly strong oxidizing agents, with which anilines can react violently[9].

  • Maintain Container Integrity:

    • Keep the waste container tightly closed at all times, except when adding waste[7]. This minimizes the release of harmful vapors.

    • Store the container in a cool, dry, and well-ventilated area, away from heat or ignition sources[10].

The Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the decision-making and procedural steps for handling various forms of this compound waste. This process must culminate in collection by a licensed professional waste disposal service.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node ppe_node ppe_node container_node container_node end_node end_node start Waste Generated ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste pure Unused/Expired Chemical assess_waste->pure Pure solution Dilute Solution / Reaction Quench assess_waste->solution Liquid solids Contaminated Solids (e.g., silica gel, filter paper, gloves) assess_waste->solids Solid container_pure Step 3a: Keep in Original Labeled Container pure->container_pure container_liquid Step 3b: Transfer to Liquid Hazardous Waste Container solution->container_liquid container_solid Step 3c: Place in Solid Hazardous Waste Container solids->container_solid label Step 4: Ensure Container is Labeled 'Hazardous Waste' & Contents Listed container_pure->label container_liquid->label container_solid->label store Step 5: Store in Secondary Containment in Satellite Accumulation Area label->store pickup Step 6: Arrange for Pickup by Licensed Waste Vendor store->pickup

Caption: Disposal decision workflow for this compound waste.

Protocol for Contaminated Labware:

  • Non-disposable glassware: Rinse three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste. Subsequent rinses can often be disposed of as non-hazardous waste, but confirm this with your EHS department.

  • Disposable items (pipette tips, weigh boats, gloves): These must be considered contaminated solid waste. Place them directly into the designated solid hazardous waste container[10]. Do not place them in regular trash.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Notify your supervisor and EHS[8].

  • Control Vapors: Ensure work is done in a fume hood or that ventilation is adequate. Remove all ignition sources as the compound is combustible[2][10].

  • Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[10]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and spill debris into a designated container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1][11].

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention[1][10].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention[1][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][4].

By treating this compound with the respect its hazard profile demands, from initial use to final disposal, we uphold our fundamental responsibilities as scientists to protect ourselves, our colleagues, and the wider community.

References

  • Carcinogenicity Data. (2022). Safety Data Sheet for 2,4,6-Trimethylaniline. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2011). Chemical for Consultation: 2,4,6-Trimethylaniline and Its Salts. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4,6-Trimethyl Aniline. [Link]

  • LookChem. (n.d.). Safety Data Sheet for 2,4,6-Trimethyl-N-methylaniline. [Link]

  • U.S. Environmental Protection Agency. (1987). Testing Consent Orders on Aniline and Seven Substituted Anilines. [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • Molbase. (2020). MSDS of 2,4,6-Trimethylaniline. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,4,6-trimethyl-N-propylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2,4,6-trimethyl-N-propylaniline. The focus is on the critical role of Personal Protective Equipment (PPE) within a multi-layered safety framework that includes engineering controls and rigorous operational procedures.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the intrinsic hazards of a chemical is the foundation of laboratory safety. While a detailed Safety Data Sheet (SDS) for this compound is not widely available, its structural analog, 2,4,6-trimethylaniline , is well-characterized as a highly hazardous substance. Aromatic amines as a class are known for significant toxicity, including carcinogenicity and the ability to be readily absorbed through the skin.[1][2] Therefore, we must handle this compound with the highest level of caution, assuming it shares the hazardous properties of its parent aniline.

The known hazards associated with the structural analog, 2,4,6-trimethylaniline, are severe and dictate the stringent PPE requirements.[3][4]

Hazard ClassGHS Hazard StatementImplication for Handling
Acute Toxicity, Inhalation H330: Fatal if inhaled All work must be conducted in a certified chemical fume hood to prevent vapor inhalation. Respiratory protection is mandatory if a hood is unavailable or compromised.
Carcinogenicity H350: May cause cancer Long-term or repeated exposure must be avoided. This underscores the need for full-body protection and strict containment to prevent any level of exposure.[3][5][6]
Acute Toxicity, Dermal & Oral H312: Harmful in contact with skin H302: Harmful if swallowed Skin absorption is a primary route of exposure.[7] Chemical-resistant gloves and protective clothing are non-negotiable. Accidental ingestion must be prevented through strict hygiene.
Skin & Eye Irritation H315: Causes skin irritation H319: Causes serious eye irritation Direct contact can cause immediate harm. Appropriate gloves, lab coats, and sealed eye protection are essential to prevent injury.
Systemic Effects Methemoglobinemia Aromatic amines can interfere with oxygen transport in the blood, leading to cyanosis (blueish skin), headache, dizziness, and in severe cases, death.[8][9] This risk reinforces the need to prevent all routes of exposure.

Engineering Controls: The First Line of Defense

PPE is the final barrier between you and the chemical. Before any task, ensure primary engineering controls are in place and functioning correctly.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the most critical control for mitigating the "Fatal if inhaled" risk.

  • Safety Shower and Eyewash Station: Ensure unobstructed access to a functioning safety shower and eyewash station. Familiarize yourself with their operation before starting work.

  • Designated Area: Operations involving this compound should be restricted to a designated area to prevent cross-contamination.[10]

Mandatory Personal Protective Equipment (PPE) Protocol

A complete and properly worn PPE ensemble is required for all personnel handling this compound.

Respiratory Protection
  • Primary: A certified chemical fume hood is the primary method of respiratory protection.

  • Secondary: In the event of a fume hood failure, during a large spill cleanup, or if engineering controls are insufficient, a NIOSH-approved respirator is mandatory.[11] A full-face respirator with organic vapor cartridges provides a higher protection factor and also protects the eyes and face.

Hand Protection
  • Glove Selection: Not all gloves offer adequate protection against aromatic amines.[12] Consult the glove manufacturer's chemical resistance data to select a glove with a long breakthrough time for anilines or similar chemicals.

  • Double Gloving: Always wear two pairs of chemical-resistant gloves. This protects against tears in the outer glove and allows for safe removal of the contaminated outer layer.

  • Technique: Inspect gloves for any signs of degradation or puncture before use.[4] Use proper removal techniques to avoid skin contact with the contaminated outer surface.

Glove MaterialGeneral Suitability for Aromatic AminesImportant Note
Butyl Rubber Good to ExcellentOften a preferred choice for many amines.
Viton™ ExcellentHighly resistant but can be less flexible.
Nitrile Fair to GoodSuitable for incidental contact, but check manufacturer data for breakthrough time. Not for prolonged immersion.
Latex PoorDo not use. Offers minimal protection against many organic chemicals.
Neoprene Fair to GoodProvides moderate protection.

Disclaimer: This table is a general guide. ALWAYS verify the specific glove model's resistance against aromatic amines with the manufacturer's data.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Well-fitting chemical splash goggles that form a seal around the eyes are mandatory.

  • Face Shield: Wear a full-face shield over the chemical splash goggles whenever there is a risk of splashes or splatters, such as during transfers of larger volumes or when reacting the material under pressure.[13]

Body and Foot Protection
  • Chemical-Resistant Lab Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material (e.g., coated polypropylene) or a disposable chemical-resistant coverall (e.g., Tychem®) is required.

  • Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.

Step-by-Step Safe Handling Workflow

A disciplined, procedural approach is key to ensuring safety. The following workflow minimizes the risk of exposure at every stage of handling.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase Prep 1. Prepare Workspace - Verify fume hood function. - Clear area of clutter. - Locate spill kit. InspectPPE 2. Inspect PPE - Check gloves for holes. - Ensure goggles are clean. - Confirm lab coat integrity. DonPPE 3. Don PPE - Inner Gloves - Lab Coat - Goggles/Face Shield - Outer Gloves InspectPPE->DonPPE Handle 4. Handle Chemical - Work inside fume hood. - Keep sash low. - Use secondary containment. DonPPE->Handle DoffPPE 5. Doff PPE (Contaminated) - Outer Gloves - Lab Coat/Apron - Goggles/Face Shield - Inner Gloves Handle->DoffPPE Dispose 6. Dispose of Waste - All PPE is hazardous waste. - Segregate chemical waste. - Follow institutional protocols. DoffPPE->Dispose Wash 7. Final Wash - Wash hands thoroughly. Dispose->Wash

Caption: Safe handling workflow for this compound.

Emergency Procedures and Disposal

Spill Response
  • Small Spill (inside fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the material using non-sparking tools into a labeled, sealed container for hazardous waste. Decontaminate the area.

  • Large Spill or Spill Outside Hood: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up without specialized training and equipment.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Chemical Waste: Collect all waste solutions and residues in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All used PPE (gloves, lab coats), absorbent materials from spills, and contaminated labware must be disposed of as solid hazardous waste.[15][16] Do not mix with regular trash.

  • Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[3]

References

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